3-(Propane-1-sulfonamido)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(propylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSASQPVDRJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585506 | |
| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849409-82-1 | |
| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-(Propane-1-sulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry. The guide details a robust and reliable protocol for its synthesis via the sulfonylation of 3-aminobenzoic acid. It offers an in-depth analysis of the compound's physicochemical and spectroscopic properties, supported by predictive data and analysis of analogous structures. Furthermore, this document explores the burgeoning therapeutic potential of the 3-sulfonamido benzoic acid scaffold, particularly as a modulator of the P2Y14 receptor, a key target in inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.
Introduction: The Emerging Importance of the 3-Sulfonamido Benzoic Acid Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions has made it a privileged scaffold in drug design. When incorporated into a benzoic acid framework, it gives rise to a class of compounds with diverse biological activities.
Recently, the 3-sulfonamido benzoic acid scaffold has gained prominence as a promising platform for the development of antagonists for the P2Y14 receptor.[2] This receptor is implicated in a variety of inflammatory processes, and its modulation presents a therapeutic opportunity for conditions such as acute lung injury.[2][3] this compound is a representative member of this class, and a thorough understanding of its synthesis and properties is crucial for advancing research in this area.
This guide provides a detailed, field-proven methodology for the synthesis of this compound, an analysis of its key chemical and physical properties, and a discussion of its potential applications in drug discovery.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 3-aminobenzoic acid and propane-1-sulfonyl chloride. The lone pair of electrons on the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-Aminobenzoic acid (99%)
-
Propane-1-sulfonyl chloride (98%)
-
Pyridine, anhydrous (99.8%)
-
Dichloromethane (DCM), anhydrous (99.8%)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve propane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x volume of DCM) to remove excess pyridine.
-
Wash the organic layer with deionized water (2 x volume of DCM) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive propane-1-sulfonyl chloride, which would reduce the yield of the desired product.
-
Pyridine as a Base: Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. It also acts as a nucleophilic catalyst.
-
Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The acid wash is essential for removing the basic pyridine from the reaction mixture, simplifying the purification process.
-
Purification Method: Column chromatography is a robust method for separating the desired product from any unreacted starting materials and byproducts. Recrystallization is a suitable alternative if the crude product is of sufficient purity.
Physicochemical and Spectroscopic Properties
A thorough characterization of this compound is essential for its identification, purity assessment, and further use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35318-39-5 | [4][5] |
| Molecular Formula | C10H13NO4S | [4][5] |
| Molecular Weight | 243.28 g/mol | [4][5] |
| Predicted Boiling Point | 427.4 ± 47.0 °C | [4] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.97 ± 0.10 | [4] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone.[6][7] Poorly soluble in cold water.[6][7] | Inferred from properties of benzoic acid and sulfonamides |
Spectroscopic Data (Predicted and Analogous)
Due to the limited availability of experimentally derived public data, the following spectroscopic characteristics are based on predictive models and analysis of analogous compounds.
3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the protons of the propyl group and the aromatic ring.
-
Aromatic Protons (δ 7.5-8.5 ppm): The protons on the benzoic acid ring will appear in the downfield region, with their multiplicity and coupling constants dependent on the substitution pattern.
-
Sulfonamide N-H Proton (δ ~10 ppm): A broad singlet corresponding to the acidic proton of the sulfonamide group.
-
Propyl Group Protons (δ 0.9-3.2 ppm):
-
A triplet for the terminal methyl (CH3) group.
-
A multiplet (sextet) for the methylene (CH2) group adjacent to the methyl group.
-
A triplet for the methylene (CH2) group attached to the sulfur atom.
-
3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carboxylic Acid Carbonyl (C=O) (δ ~165-175 ppm): The carbonyl carbon of the benzoic acid will be observed in the downfield region.
-
Aromatic Carbons (δ ~110-140 ppm): Six distinct signals for the carbons of the benzene ring.
-
Propyl Group Carbons (δ ~13-55 ppm): Three signals corresponding to the three carbon atoms of the propyl group.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm-1.
-
N-H Stretch (Sulfonamide): A band in the region of 3200-3300 cm-1.
-
S=O Stretch (Sulfonamide): Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm-1 and 1140-1180 cm-1, respectively.[8]
-
Aromatic C=C Stretch: Bands in the region of 1450-1600 cm-1.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion Peak [M+H]+: Expected at m/z 244.
-
Key Fragmentation: A characteristic fragmentation of aromatic sulfonamides is the loss of SO2 (64 Da).[3][9] Other fragmentations may involve the loss of the propyl group or cleavage of the amide bond.
Potential Applications in Drug Discovery
The 3-sulfonamido benzoic acid scaffold is a key pharmacophore in a series of recently developed potent and selective antagonists of the P2Y14 receptor.[2] The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and is highly expressed on immune cells.[10][11] Its activation is linked to inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapeutics.[10][12]
Studies have shown that derivatives of 3-sulfonamido benzoic acid can effectively block the P2Y14 receptor, leading to a reduction in inflammatory responses in preclinical models of acute lung injury.[2] This suggests that this compound and its analogues could serve as valuable starting points for the design and synthesis of new drugs for a range of inflammatory conditions.
Caption: Logical relationship of this compound to drug discovery.
Conclusion
This compound is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed and practical protocol for its synthesis, a comprehensive overview of its physicochemical and spectroscopic properties, and an insight into its promising role as a scaffold for the development of novel P2Y14 receptor antagonists. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their pursuit of new therapeutic agents for inflammatory diseases.
References
-
National Institutes of Health. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]
-
National Institutes of Health. (2025). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]
-
ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]
-
PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubMed. (n.d.). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. [Link]
-
ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without.... [Link]
-
ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]
-
PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
-
ResearchGate. (n.d.). (a) 13C-NMR (b) 1H-NMR of LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide.. [Link]
-
ACS Publications. (n.d.). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides. [Link]
-
ACS Publications. (n.d.). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. [Link]
-
PubMed Central. (n.d.). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218950). [Link]
-
American Chemical Society. (n.d.). Benzenesulfonic acid. [Link]
-
ResearchGate. (n.d.). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. [Link]
-
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ChemistryViews. (n.d.). Mild Sulfonylation of Anilines. [Link]
-
SciSpace. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubMed Central. (n.d.). 4-Benzenesulfonamidobenzoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technology - P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain [nih.technologypublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
An In-depth Technical Guide to 3-(Propane-1-sulfonamido)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and promising pharmacological applications. Our narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically validated resource.
Introduction: The Emergence of a Novel Therapeutic Candidate
This compound (CAS No. 849409-82-1) is an organic compound featuring a benzoic acid moiety substituted with a propanesulfonamide group at the meta-position.[1] While the broader class of sulfonamides has a long and storied history in medicine, primarily as antimicrobial agents, recent research has unveiled novel therapeutic avenues for specifically substituted sulfonamido benzoic acid derivatives.[2] In particular, this scaffold has emerged as a promising foundation for the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[3] This guide will delve into the essential technical details required to understand and utilize this compound in a research and development setting.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the known and predicted properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849409-82-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Predicted Boiling Point | 427.4 ± 47.0 °C | [1] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.97 ± 0.10 | [1] |
| Melting Point | Not experimentally determined. The closely related isomer, 3-(N-Propylsulfamoyl)benzoic acid (CAS 7326-75-2), has a reported melting point of 198-200 °C.[4][5] | - |
Chemical Structure
The molecular structure of this compound is depicted below. The structure dictates its chemical reactivity and its ability to interact with biological targets.
Sources
- 1. This compound | 849409-82-1 [amp.chemicalbook.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-PROPYLSULFAMOYL-BENZOIC ACID CAS#: 7326-75-2 [amp.chemicalbook.com]
- 5. 3-PROPYLSULFAMOYL-BENZOIC ACID CAS#: 7326-75-2 [m.chemicalbook.com]
The Emergence of 3-(Propane-1-sulfonamido)benzoic Acid Derivatives as Potent P2Y14 Receptor Antagonists: A Technical Guide to the Mechanism of Action
Introduction
In the landscape of inflammatory disease therapeutics, the purinergic signaling system, particularly the P2Y family of receptors, has emerged as a critical nexus for intervention. Among these, the P2Y14 receptor (P2Y14R) has been identified as a key modulator of inflammatory processes, making it a promising target for a new class of anti-inflammatory agents.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of a novel class of compounds based on the 3-(propane-1-sulfonamido)benzoic acid scaffold. These derivatives have demonstrated potent antagonism of the P2Y14R and significant therapeutic potential in preclinical models of inflammatory diseases such as acute lung injury (ALI).[1][2] This document will serve as a resource for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, signaling pathways, and experimental validation of this promising compound class.
The P2Y14 Receptor: A Key Player in Inflammation
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose. Its expression on immune cells implicates it in the orchestration of inflammatory responses. While the full spectrum of its physiological functions is still under investigation, its role in immune and inflammatory responses is increasingly well-documented.[1] The development of selective and high-affinity antagonists has been a critical step in elucidating the therapeutic potential of targeting P2Y14R. The lack of such tools had previously hindered progress in understanding the full scope of this receptor's involvement in pathophysiology.[1]
Mechanism of Action: Antagonism of the P2Y14 Receptor
The core mechanism of action for this compound derivatives is their function as potent and selective antagonists of the P2Y14 receptor. By binding to the receptor, these compounds block the downstream signaling cascade typically initiated by the binding of endogenous ligands like UDP-glucose.
A leading compound from this series, designated as 25l , has been shown to exhibit a remarkable inhibitory activity against P2Y14R with an IC50 of 5.6 ± 0.3 nM.[1][2] This potency surpasses that of the previously reported potent P2Y14R antagonist, PPTN.[1][2] The antagonistic action of compound 25l at the P2Y14R has been demonstrated to directly translate into a significant anti-inflammatory effect. In preclinical models, this is observed as a marked reduction in the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]
The proposed signaling pathway and the inhibitory action of this compound derivatives are illustrated in the diagram below.
Figure 1: Proposed mechanism of P2Y14R antagonism.
Preclinical Validation in an Acute Lung Injury Model
The therapeutic potential of this compound class has been substantiated in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI).[1][2] ALI is characterized by an overwhelming inflammatory response in the lungs. Treatment with compound 25l in this model resulted in a significant alleviation of pulmonary inflammatory infiltration.[1] Furthermore, the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the lung tissues were markedly reduced.[1][2] These findings provide direct pharmacological evidence supporting the hypothesis that inhibition of the P2Y14 receptor can effectively mitigate lung inflammation.[1]
| Parameter | Observation in LPS-induced ALI model treated with Compound 25l | Reference |
| Pulmonary Inflammatory Infiltration | Significantly alleviated | [1] |
| Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α) | Significantly reduced | [1][2] |
Pharmacokinetic and Druggability Profile
A significant advantage of the this compound series, particularly compound 25l, is its improved pharmacokinetic properties and druggability compared to earlier P2Y14R antagonists like PPTN.[1][2] Compound 25l has demonstrated superior solubility and metabolic stability in both rat and human microsomes, which are critical attributes for a viable drug candidate.[1] These favorable characteristics suggest that this scaffold holds promise for the development of orally bioavailable drugs for inflammatory conditions.
Experimental Protocols
The validation of this compound derivatives as P2Y14R antagonists involves a series of in vitro and in vivo assays. The following outlines the key experimental workflows.
P2Y14 Receptor Antagonistic Activity Assay
-
Objective: To determine the in vitro potency (IC50) of the test compounds in inhibiting P2Y14R activation.
-
Methodology:
-
Cell Culture: Utilize a stable cell line overexpressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: A functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. For P2Y14R, which couples to Gi, a common method is to measure the inhibition of forskolin-stimulated cAMP production.
-
Procedure: a. Plate the P2Y14R-expressing cells in a suitable microplate format. b. Pre-incubate the cells with varying concentrations of the test compound (e.g., compound 25l). c. Stimulate the cells with a known agonist of P2Y14R (e.g., UDP-glucose) in the presence of forskolin. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. The IC50 value is then calculated using a non-linear regression analysis.
-
In Vivo Model of Acute Lung Injury
-
Objective: To evaluate the in vivo efficacy of the test compounds in a relevant disease model.
-
Methodology:
-
Animal Model: Utilize a standard model of LPS-induced ALI in mice.
-
Procedure: a. Administer the test compound (e.g., compound 25l) to the mice via a suitable route (e.g., intraperitoneal or oral). b. After a predetermined time, induce lung injury by intratracheal or intranasal administration of LPS. c. At a specified time point post-LPS challenge, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Endpoints: a. Inflammatory Cell Infiltration: Perform cell counts and differentials on the BALF to quantify the influx of neutrophils and other inflammatory cells. b. Cytokine Analysis: Measure the levels of IL-1β, IL-6, and TNF-α in the BALF and lung tissue homogenates using ELISA or multiplex bead assays. c. Histopathology: Process lung tissue for histological examination to assess the degree of lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.
-
Figure 2: General experimental workflow for validation.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the pursuit of potent and selective P2Y14 receptor antagonists. The lead compound, 25l, has demonstrated exceptional potency, favorable pharmacokinetic properties, and robust in vivo efficacy in a preclinical model of acute lung injury. The mechanism of action, centered on the blockade of P2Y14R-mediated pro-inflammatory signaling, positions this compound class as a promising candidate for further development as a novel anti-inflammatory therapeutic.
Future research should focus on a more detailed characterization of the structure-activity relationship (SAR) within this series to potentially identify even more potent and selective antagonists. Furthermore, evaluation in other models of inflammatory disease is warranted to explore the full therapeutic potential of targeting the P2Y14 receptor with this novel chemical scaffold. The promising druggability of compound 25l makes it a strong candidate for progression into formal preclinical development and, ultimately, clinical trials.
References
- Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588.
- Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.
Sources
The Emergence of 3-(Propane-1-sulfonamido)benzoic Acid Derivatives as Potent Anti-Inflammatory Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A New Frontier in Anti-Inflammatory Drug Discovery
The therapeutic landscape of inflammatory diseases is in constant evolution, driven by the need for more specific and effective treatments with fewer side effects. In this context, sulfonamides have long been recognized as a versatile scaffold in drug discovery, leading to a wide array of approved drugs for various conditions, including viral infections, cancer, and inflammatory diseases.[1][2] Similarly, benzoic acid derivatives have a rich history in medicinal chemistry, with their structural and electronic properties being readily tunable to interact with a diverse range of biological targets.[3]
This guide focuses on the burgeoning class of compounds that merge these two pharmacophores: 3-(propane-1-sulfonamido)benzoic acid derivatives . Recent research has illuminated their potential as highly potent and selective modulators of inflammatory pathways, particularly through the antagonism of the P2Y14 receptor (P2Y14R).[4][5][6] This document serves as a technical deep-dive into the synthesis, biological activity, and therapeutic promise of these derivatives, with a special emphasis on their role in mitigating acute lung injury (ALI).
The P2Y14 Receptor: A Key Target in Inflammation
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a critical player in various inflammatory and immune processes.[5][7] Activated by UDP-sugars, P2Y14R is highly expressed in immune cells and is implicated in the pathophysiology of several inflammatory conditions.[8][9] Its role in mediating inflammatory responses makes it an attractive therapeutic target for the development of novel anti-inflammatory drugs.[7] The development of potent and selective P2Y14R antagonists has been a key focus of recent research, with the goal of dampening excessive inflammation in diseases like acute lung injury.[5][6]
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this compound derivatives can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic methodologies for sulfonamides and benzoic acid derivatives.[10][11]
Experimental Protocol: Synthesis of a this compound Derivative
Step 1: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid in a suitable solvent such as pyridine or a mixture of an aqueous base (e.g., sodium bicarbonate solution) and an organic solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0-5 °C). Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution. The molar ratio of 3-aminobenzoic acid to propane-1-sulfonyl chloride should be approximately 1:1.1 to ensure complete reaction of the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-aminobenzoic acid) is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Step 2: Derivatization of the Carboxylic Acid (Example: Amide Formation)
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or an activating agent like hexafluorophosphate azabenzotriazole tetra-methyl uranium (HATU).
-
Addition of Amine: To the activated carboxylic acid, add the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC. Upon completion, wash the reaction mixture with a dilute acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final this compound derivative.
Biological Activity and Therapeutic Potential in Acute Lung Injury
Recent studies have demonstrated that 3-sulfonamido benzoic acid derivatives are potent antagonists of the P2Y14 receptor, exhibiting significant anti-inflammatory activity.[5][6] A notable example is the compound designated as 25l , which emerged from a structure-activity relationship (SAR) study as a highly potent P2Y14R antagonist.[6]
In Vitro Activity
The antagonistic activity of these derivatives is typically evaluated in cell-based assays. A common method involves using a human embryonic kidney (HEK293) cell line stably expressing the human P2Y14 receptor.[12] The ability of the compounds to inhibit the UDP-glucose-stimulated response, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, is measured.[8][9]
Table 1: In Vitro Activity of Lead Compound 25l
| Compound | Target | Assay | IC50 (nM) |
| 25l | P2Y14R | cAMP inhibition in HEK293-hP2Y14R cells | 5.6 ± 0.3 |
Data sourced from Ma et al., 2025.[6]
In Vivo Efficacy in an Acute Lung Injury Model
The anti-inflammatory effects of this compound derivatives have been validated in preclinical animal models of acute lung injury (ALI). The lipopolysaccharide (LPS)-induced mouse model of ALI is a widely used and relevant model that mimics key features of human ALI, including neutrophil infiltration and a cytokine storm in the lungs.[1][2]
In a study investigating the effects of compound 25l, administration of the compound to LPS-challenged mice resulted in a significant reduction in the inflammatory response in lung tissues.[6] Specifically, there was a marked decrease in the levels of key pro-inflammatory cytokines.[6]
Table 2: In Vivo Anti-inflammatory Effects of Compound 25l in LPS-Induced ALI in Mice
| Treatment Group | IL-1β Levels (pg/mL) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Vehicle + Saline | Baseline | Baseline | Baseline |
| Vehicle + LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| Compound 25l + LPS | Significantly Reduced vs. Vehicle + LPS | Significantly Reduced vs. Vehicle + LPS | Significantly Reduced vs. Vehicle + LPS |
Qualitative summary based on findings from Ma et al., 2025.[6]
Workflow for In Vivo Evaluation of this compound Derivatives in an ALI Model
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Development of an acute lung injury model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-(Propane-1-sulfonamido)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(Propane-1-sulfonamido)benzoic acid (CAS No. 849409-82-1) is a molecule of significant interest, belonging to the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, known for a wide array of biological activities.[2][3] The presence of both a carboxylic acid and a sulfonamide group imparts a unique electronic and structural profile, making it a valuable scaffold for developing targeted therapeutics, such as P2Y14R antagonists for inflammatory diseases.[1][4]
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As experimental spectra for this specific compound are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach serves as a powerful tool for researchers in verifying synthetic products and understanding their structural nuances. The methodologies discussed herein are grounded in established analytical chemistry protocols, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and chemical research.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound combines a metasubstituted aromatic ring with a carboxylic acid and a propane-1-sulfonamide group. Each of these components will give rise to characteristic signals in various spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds containing acidic protons like carboxylic acids and sulfonamides, as it facilitates the observation of these exchangeable protons.[5][6]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7][8][9] |
| ~10.2 | Singlet | 1H | -SO₂NH- | The sulfonamide proton is also acidic and deshielded, typically appearing as a singlet. |
| ~7.9 - 8.1 | Multiplet | 2H | Ar-H | Protons ortho to the carboxylic acid group on the aromatic ring. |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H | The remaining two aromatic protons. The meta-substitution pattern will lead to complex splitting. |
| ~3.0 - 3.2 | Triplet | 2H | -SO₂CH₂- | The methylene group directly attached to the sulfonyl group is deshielded by the electron-withdrawing nature of the SO₂ group. |
| ~1.6 - 1.8 | Sextet | 2H | -CH₂CH₂CH₃ | The central methylene group of the propyl chain, split by the adjacent two methylene groups. |
| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR is used.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[10][11][12] |
| ~140 | Ar-C | Aromatic carbon attached to the sulfonamide group. |
| ~132 | Ar-C | Aromatic carbon attached to the carboxylic acid group. |
| ~129 | Ar-CH | Aromatic methine carbons. |
| ~125 | Ar-CH | Aromatic methine carbons. |
| ~120 | Ar-CH | Aromatic methine carbons. |
| ~52 | -SO₂CH₂- | The methylene carbon attached to the sulfonyl group is deshielded. |
| ~22 | -CH₂CH₂CH₃ | The central methylene carbon of the propyl group. |
| ~11 | -CH₃ | The terminal methyl carbon of the propyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or equivalent for the given ¹H frequency) NMR spectrometer.
-
Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.
-
Processing: Similar to ¹H NMR, the FID is processed. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid[7][13] |
| ~3300 | Medium | N-H stretch | Sulfonamide |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic (propyl group) |
| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid[13][14] |
| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1340 and ~1160 | Strong | Asymmetric & Symmetric S=O stretch | Sulfonamide |
Experimental Workflow: FT-IR Spectroscopy (ATR)
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₃NO₄S) is 243.28 g/mol .[15][16] An exact mass measurement would confirm the elemental composition. Aromatic carboxylic acids generally show a prominent molecular ion peak.[8]
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = M - 17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z = M - 45): Another characteristic fragmentation of benzoic acid derivatives.
-
Loss of propyl group (C₃H₇, m/z = M - 43): Cleavage of the S-C bond.
-
Loss of SO₂ (m/z = M - 64): Fragmentation of the sulfonamide group.
-
McLafferty Rearrangement: While more common in aliphatic systems, rearrangements involving the propyl chain are possible.[8]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC or LC.
-
Ionization: Electron Ionization (EI) is a common technique for generating fragments, while Electrospray Ionization (ESI) is a softer technique that would likely show a strong [M-H]⁻ peak in negative ion mode.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides a detailed, predicted spectroscopic profile based on established chemical principles and data from analogous compounds. The provided protocols outline the standard procedures for acquiring this data. For any researcher synthesizing or working with this compound, the data presented here serves as a benchmark for structural verification and purity assessment, ensuring the integrity of their scientific endeavors.
References
-
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]
-
Analysis of sulfonamides. (2016, December 15). SlideShare. [Link]
-
Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons. [Link]
- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Prepar
-
Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- 4 - Supporting Inform
-
NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2180-2184.
-
Carboxylic acid NMR. (n.d.). Chemistry Pages. [Link]
- Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). (n.d.).
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. [Link]
-
1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide. (n.d.). PubChem. [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2015, May 22). SlideShare. [Link]
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
-
Identification of Benzoic Acid by GC and Mass Spectrometry. (2025, August 4). ResearchGate. [Link]
-
Benzoic acid. (n.d.). NIST WebBook. [Link]
-
Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). International Journal of Advanced Research. [Link]
-
IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. [Link]
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of sulfonamides | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. This compound | 849409-82-1 [amp.chemicalbook.com]
An In-depth Technical Guide to the Discovery and Development of Novel Sulfonamide Compounds
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has established itself as a cornerstone of medicinal chemistry.[1][2] Initially celebrated as the first class of widely effective antimicrobial agents, these synthetic compounds revolutionized medicine long before the advent of penicillin.[3][4][5] The simple yet versatile sulfonamide moiety, characterized by a sulfuryl group connected to an amine (-SO₂NH₂), has proven to be a privileged scaffold.[6] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its electron-withdrawing nature—have allowed for its incorporation into a vast and diverse range of therapeutic agents.[6]
While the initial focus was on combating bacterial infections, the utility of sulfonamides has expanded dramatically over the decades.[7] Today, sulfonamide-containing drugs are indispensable in treating a multitude of conditions, including cancer, viral infections, inflammation, glaucoma, diabetes, and cardiovascular disorders.[1][2][3] This guide provides an in-depth exploration of the modern landscape of sulfonamide drug discovery, from fundamental mechanisms and synthetic innovations to strategic screening and the structure-activity relationships that drive the development of next-generation therapeutics.
I. The Mechanistic Versatility of Sulfonamides
The therapeutic success of sulfonamides stems from their ability to interact with a wide array of biological targets. This versatility is a direct result of the core structure's ability to be chemically modified, allowing for the fine-tuning of its binding properties.
A. The Classic Mechanism: Dihydropteroate Synthase Inhibition
The antibacterial action of sulfonamides is the archetypal example of their mechanism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[8][9] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.
Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[][11][12] By occupying the enzyme's active site, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately halts the production of essential nucleic acids (purines and pyrimidines), thereby arresting bacterial growth and replication.[] This bacteriostatic effect allows the host's immune system to eliminate the pathogen.[9][13]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
B. Beyond Antibacterials: Targeting Key Enzymes and Pathways
The adaptability of the sulfonamide scaffold has enabled the design of inhibitors for numerous other critical enzymes:
-
Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, fluid balance, and other physiological processes.[3][11][14] This activity is the basis for diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., acetazolamide), and even some anticancer drugs that target tumor-associated CA isoforms like CA-IX and CA-XII.[8][15]
-
Proteases: The sulfonamide group is a key feature in several protease inhibitors, including antiviral drugs targeting HIV protease and Hepatitis C virus (HCV) protease.[1]
-
Kinases: By modifying the core structure, researchers have developed sulfonamides that modulate kinase activity, such as those involved in the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for inflammatory responses.[1][2]
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors like Celecoxib, which contain a sulfonamide moiety, are important anti-inflammatory drugs that treat conditions like arthritis.[12]
II. Modern Synthetic Strategies for Sulfonamide Analogs
The creation of diverse sulfonamide libraries for screening is fundamental to the discovery process. While the classical approach remains relevant, modern chemistry has introduced more efficient, sustainable, and versatile methodologies.
A. Classical Synthesis: The Foundation
The most established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine.[16][17][18] This method is versatile and well-understood, forming the basis of many synthetic campaigns.
Caption: Comparison of classical and modern sulfonamide synthesis workflows.
B. Contemporary Synthetic Innovations
Modern organic synthesis offers several advantages over the classical approach, including milder reaction conditions, improved functional group tolerance, and greater efficiency.[19]
| Method | Key Reagents/Catalyst | Reaction Time | Key Advantages | Limitations |
| Classical Method | Sulfonyl chloride, Amine, Base | Several hours | Well-established, versatile substrate scope.[20][21] | Sulfonyl chlorides can be unstable; harsh conditions may be needed for their preparation.[19][21] |
| Flow Chemistry | Sulfonyl chloride, Amine | Minutes | Rapid, scalable, high degree of control, eco-friendly.[20] | Requires specialized equipment setup. |
| Sustainable Oxidative Chlorination | Thiol, Amine, NaDCC·2H₂O | 1 - 6 hours | Environmentally friendly (uses water/EtOH), mild conditions, simple workup.[20] | May not be suitable for all thiol substrates. |
| Metal-Free Oxidative Coupling | Thiols, Amines, I₂O₅ | Moderate | Avoids transition metals and hazardous peroxides.[6] | Yields can be moderate to good. |
| Pd-Catalyzed Coupling | Aryl iodides, DABSO (SO₂ surrogate), Amine | One-pot | Broad amine scope, avoids direct use of SO₂ gas.[22] | Requires a palladium catalyst. |
| C-N Cross-Coupling | Aryl Halides, Sulfonamides | Variable | Forms N-(hetero)aryl sulfonamides directly.[6] | Reduced nucleophilicity of sulfonamides can be a challenge.[6] |
Experimental Protocol 1: General Synthesis of a Novel Sulfonamide (Classical Method)
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).[18]
-
Amine Addition: In a separate flask, dissolve the primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in the same anhydrous solvent.
-
Reaction Initiation: Slowly add the amine/base solution dropwise to the stirring sulfonyl chloride solution at 0 °C (ice bath). Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding dilute hydrochloric acid (1M HCl) to neutralize the excess base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified using silica gel column chromatography to yield the final sulfonamide compound.[18]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
III. Structure-Activity Relationship (SAR) and Rational Drug Design
Understanding how structural modifications to the sulfonamide scaffold affect biological activity is paramount for rational drug design. SAR studies guide the optimization of hit compounds into potent and selective drug candidates.[14][15][23]
Key SAR Principles for Sulfonamides:
-
Antibacterial Agents: For classic antibacterial activity, the para-amino group (-NH₂) is essential for mimicking PABA. This amine must be unsubstituted or have a substituent that can be cleaved in vivo to release the free amine.[24] The R¹ group on the sulfonamide nitrogen is highly variable and significantly influences the compound's pharmacokinetic properties and potency. Heterocyclic R¹ groups often lead to highly potent drugs (e.g., sulfamethoxazole).[3][24]
-
Non-Antibacterial Agents: When targeting other enzymes, the para-amino group is typically replaced.[24] For instance, in sulfonylurea antidiabetic agents, this position is substituted, and the sulfonamide is part of a larger sulfonylurea moiety.[24]
-
Lipophilicity and pKa: The nature of the R¹ and R² substituents dramatically alters the compound's lipophilicity and the pKa of the sulfonamide N-H bond. These properties are critical for cell permeability, protein binding, and overall pharmacokinetics.[23]
Caption: General workflow for sulfonamide drug discovery and screening.
Experimental Protocol 2: In Vitro HTS for Carbonic Anhydrase (CA) Inhibition
This protocol describes a common colorimetric assay to screen for inhibitors of a specific CA isoform (e.g., hCA II). The assay measures the enzyme's esterase activity using p-nitrophenyl acetate (pNPA) as a substrate.
-
Assay Plate Preparation: Using a liquid handling robot, dispense 1-2 µL of each test compound from the sulfonamide library (typically dissolved in DMSO) into the wells of a 384-well microplate. Include wells for positive controls (a known CA inhibitor like acetazolamide) and negative controls (DMSO only).
-
Enzyme Addition: Add a buffered solution containing the purified human carbonic anhydrase isoform (e.g., hCA II) to all wells. Allow the plate to incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows any potential inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate, p-nitrophenyl acetate (pNPA), to all wells to start the enzymatic reaction. The final concentration of all reagents should be optimized for robust signal detection.
-
Signal Detection: The CA enzyme will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product. Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound is determined by comparing its reaction rate to that of the negative (uninhibited) and positive (fully inhibited) controls.
-
Hit Identification: Compounds that exhibit inhibition above a predefined threshold (e.g., >50% at a 10 µM concentration) are identified as primary hits and are selected for further validation, including dose-response studies to determine their IC₅₀ values.
V. Future Perspectives and Challenges
The sulfonamide scaffold remains a highly relevant and promising platform in modern drug discovery. [1][2]Current research focuses on several key areas:
-
Targeting Resistance: Developing novel sulfonamides that can overcome bacterial resistance mechanisms.
-
Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-specific CAs) to minimize off-target effects and improve safety profiles. [1]* CNS-Acting Agents: Exploring the potential of sulfonamides to treat central nervous system (CNS) disorders, which presents challenges in crossing the blood-brain barrier. [7]* Green Chemistry: Continuing to develop and adopt more sustainable and environmentally friendly synthetic methods. [6] The journey of the sulfonamide from a simple antibacterial agent to a multifaceted therapeutic scaffold is a testament to the power of medicinal chemistry. By integrating innovative synthesis, rational design based on SAR, and high-throughput biological evaluation, researchers will continue to unlock the full potential of this remarkable chemical entity to address pressing medical challenges.
References
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (URL: )
- Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (URL: )
- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (URL: )
- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. (URL: )
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: )
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchG
- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (URL: )
- Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydroptero
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Educ
- Structure–activity relationship (SAR)
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. (URL: )
- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem. (URL: )
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: )
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (URL: )
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (URL: )
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed. (URL: )
- The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide - Benchchem. (URL: )
- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
- High-throughput screening: acceler
- High-Throughput Screening & Discovery | Southern Research. (URL: )
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (URL: )
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. study.com [study.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 14. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersrj.com [frontiersrj.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 23. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. openaccesspub.org [openaccesspub.org]
An In-depth Technical Guide to 3-(Propane-1-sulfonamido)benzoic acid: A Promising Scaffold for P2Y14 Receptor Antagonism
Abstract
This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a research chemical that has recently emerged as a foundational scaffold for the development of potent P2Y14 receptor (P2Y14R) antagonists. While this specific molecule's biological activity is still under primary investigation, its derivatives have demonstrated significant promise in preclinical models of inflammatory diseases, particularly acute lung injury. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, its biological context as a P2Y14R modulator, and essential safety and handling protocols.
Introduction: The Emergence of a Novel Scaffold
The quest for novel therapeutics targeting inflammatory pathways is a cornerstone of modern drug discovery. The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a key player in various inflammatory cascades, making it an attractive target for intervention.[1] Recently, a series of 3-sulfonamido benzoic acid derivatives have been designed, synthesized, and evaluated as potent P2Y14R antagonists, demonstrating significant potential for the treatment of conditions such as acute lung injury.[1][2] At the core of this promising new class of compounds lies the parent molecule, this compound. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
This compound is an organic compound featuring a benzoic acid moiety substituted with a propanesulfonamide group at the meta-position. This unique combination of a carboxylic acid and a sulfonamide group bestows upon it specific physicochemical properties that are crucial for its biological interactions.
| Property | Value | Source |
| CAS Number | 849409-82-1 | [3] |
| Molecular Formula | C₁₀H₁₃NO₄S | [4] |
| Molecular Weight | 243.28 g/mol | [4] |
| Predicted Boiling Point | 427.4±47.0 °C | [4] |
| Predicted Density | 1.386±0.06 g/cm³ | [4] |
| Predicted pKa | 3.97±0.10 | [4] |
Synthesis Pathway: A Plausible Retrosynthetic Approach
Caption: Plausible synthetic route for this compound.
Proposed Experimental Protocol
Disclaimer: This is a theoretical protocol and should be optimized and validated in a laboratory setting.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: To the solution, add a non-nucleophilic base, such as pyridine or triethylamine, to act as a proton scavenger.
-
Controlled Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Biological Context: Targeting the P2Y14 Receptor
The primary research interest in this compound stems from its role as a scaffold for P2Y14 receptor antagonists. The P2Y14 receptor is a Gi-coupled receptor that is activated by UDP-sugars.[1] Its activation is implicated in a range of inflammatory responses.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, P2Y14R activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase (ROCK) pathways, which are involved in cell proliferation, differentiation, and motility.
Caption: Simplified P2Y14 receptor signaling pathway.
Role in Acute Lung Injury
Recent groundbreaking research has highlighted the potential of targeting the P2Y14 receptor to mitigate acute lung injury (ALI). A derivative of this compound, designated as compound 25l , has been shown to be a highly potent P2Y14R antagonist with an IC₅₀ of 5.6 ± 0.3 nM.[1] In a lipopolysaccharide (LPS)-induced mouse model of ALI, this compound significantly reduced the inflammatory response in lung tissues and lowered the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This provides strong evidence that the 3-sulfonamido benzoic acid scaffold is a promising starting point for the development of anti-inflammatory drugs.
| Compound | IC₅₀ (nM) | Target | Reference |
| 25l (derivative) | 5.6 ± 0.3 | P2Y14R | [1] |
Experimental Protocols for Evaluation
For researchers working with this compound and its derivatives, a key aspect is the evaluation of their activity as P2Y14R antagonists. The following are standard in vitro assays that can be employed.
P2Y14 Receptor Binding Assay
This assay determines the affinity of the test compound for the P2Y14 receptor.
-
Principle: Competitive binding assay using a radiolabeled or fluorescently labeled known P2Y14R ligand.
-
Cell Line: HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Procedure:
-
Incubate cell membranes expressing the P2Y14R with a fixed concentration of the labeled ligand.
-
Add varying concentrations of the test compound.
-
After incubation, separate the bound and free ligand.
-
Quantify the amount of bound labeled ligand.
-
Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
Functional Assay: cAMP Measurement
This assay measures the functional consequence of P2Y14R antagonism.
-
Principle: P2Y14R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect.
-
Cell Line: HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Procedure:
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Determine the IC₅₀ value of the antagonist in preventing the agonist-induced decrease in cAMP.
-
Caption: General workflow for the evaluation of this compound derivatives.
Safety and Handling
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a simple yet highly promising chemical scaffold for the development of novel P2Y14 receptor antagonists. The demonstrated efficacy of its derivatives in preclinical models of acute lung injury underscores the potential of this compound class. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic properties of these antagonists. Further in vivo studies in various inflammatory disease models are warranted to fully elucidate the therapeutic potential of this exciting new class of research chemicals.
References
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Available from: [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Available from: [Link]
-
CPAchem. (2023). Safety Data Sheet: Benzoic acid. Available from: [Link]
-
Gao, Z. G., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Pharmacological Research, 76, 122-128. Available from: [Link]
-
Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available from: [Link]
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 849409-82-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 849409-82-1 [amp.chemicalbook.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. bg.cpachem.com [bg.cpachem.com]
An In-depth Technical Guide to 3-(Propane-1-sulfonamido)benzoic acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 3-(Sulfonamido)benzoic Acids in Modern Drug Discovery
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Within this dynamic environment, the 3-(sulfonamido)benzoic acid framework has emerged as a structure of significant interest. This guide provides a comprehensive technical overview of a key exemplar of this class, 3-(Propane-1-sulfonamido)benzoic acid, a molecule that stands at the intersection of classical sulfonamide chemistry and contemporary drug design.
While sulfonamides have a storied history as antimicrobial agents, their utility has expanded dramatically. The incorporation of a benzoic acid moiety at the meta position of the sulfonamide linkage creates a molecule with a distinct three-dimensional architecture and electronic profile. This unique combination of a hydrogen bond donor/acceptor sulfonamide group and an acidic carboxylic acid function, separated by a rigid aromatic spacer, has proven to be a fertile ground for the development of targeted therapeutics.
Recent groundbreaking research has highlighted the potential of 3-(sulfonamido)benzoic acid derivatives as potent and selective antagonists of the P2Y14 receptor (P2Y14R)[1][2]. This G-protein coupled receptor is implicated in a range of inflammatory and immune responses, making it a compelling target for conditions such as acute lung injury[1][2]. The this compound core serves as a foundational building block in the synthesis of these next-generation immunomodulatory agents. This guide will delve into the essential physical and chemical properties of this compound, provide detailed protocols for its synthesis and characterization, and explore the mechanistic basis for its therapeutic relevance, thereby equipping researchers with the critical knowledge required to harness its potential in their drug discovery endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions. While extensive experimental data for this compound is not widely available in the public domain, a combination of established data and reliable in silico predictions provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₄S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| CAS Number | 849409-82-1 | [3][4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined. Predicted to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities. | General knowledge |
| Boiling Point | 427.4 ± 47.0 °C (Predicted) | [3] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | General knowledge |
| pKa | 3.97 ± 0.10 (Predicted, for the carboxylic acid proton) | [3] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF (qualitative prediction based on structure). | General knowledge |
Solubility Insights: The molecule possesses both a polar carboxylic acid and a sulfonamide group, which can participate in hydrogen bonding, suggesting some aqueous solubility. However, the presence of the aromatic ring and the propyl chain introduces lipophilic character, likely limiting its solubility in water. Its acidic nature means that its solubility is expected to increase significantly in basic aqueous solutions due to the formation of the carboxylate salt. In organic synthesis and purification, it is expected to be soluble in common polar organic solvents.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 13.1 (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad.
-
δ 10.3 (s, 1H): Sulfonamide proton (-SO₂NH-). This proton is also exchangeable and may appear as a broad singlet.
-
δ 8.0-7.4 (m, 4H): Aromatic protons. The substitution pattern on the benzene ring will lead to a complex multiplet.
-
δ 3.1 (t, 2H): Methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-).
-
δ 1.7 (sextet, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
δ 0.9 (t, 3H): Methyl protons of the propyl group (-CH₃).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ 166.5: Carboxylic acid carbon (-COOH).
-
δ 140-120: Aromatic carbons. Six distinct signals are expected due to the lack of symmetry.
-
δ 53.0: Methylene carbon adjacent to the sulfonyl group (-SO₂-CH₂-).
-
δ 22.0: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).
-
δ 13.0: Methyl carbon of the propyl group (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.
-
~3250 cm⁻¹: N-H stretch of the sulfonamide.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.
-
~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches of the sulfonamide group, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected molecular ion peak would be [M-H]⁻ at m/z 242.0. In positive ion mode, [M+H]⁺ at m/z 244.0 would be expected.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the propyl group, the sulfonyl group, and the carboxylic acid group, leading to characteristic fragment ions.
Chemical Synthesis and Reactivity
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between an amine and a sulfonyl chloride. The following is a representative, non-validated protocol based on established synthetic methodologies.
Representative Synthesis Protocol
Reaction: 3-Aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base.
Caption: Synthetic workflow for this compound.
Materials:
-
3-Aminobenzoic acid
-
Propane-1-sulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 equivalents) dropwise.
-
Sulfonylation: To the stirred solution, add propane-1-sulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.
-
Base: Pyridine is used to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the sulfonyl chloride.
Chemical Reactivity
The reactivity of this compound is dictated by its three main functional components: the carboxylic acid, the sulfonamide, and the aromatic ring.
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
-
Sulfonamide: The N-H proton of the sulfonamide is weakly acidic and can be deprotonated under strong basic conditions. The sulfonamide linkage itself is generally stable to hydrolysis under mild acidic or basic conditions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the carboxyl and sulfonamido groups will influence the position of substitution.
Application in Drug Development: A P2Y14 Receptor Antagonist Scaffold
The most compelling application of the 3-(sulfonamido)benzoic acid scaffold is in the development of P2Y14 receptor antagonists[1][2]. The P2Y14 receptor is a Gαi-coupled receptor that is activated by UDP-sugars. Its activation on immune cells, such as neutrophils and macrophages, is associated with pro-inflammatory responses. Therefore, antagonizing this receptor presents a promising therapeutic strategy for a variety of inflammatory diseases.
Caption: Mechanism of P2Y14R antagonism by 3-(sulfonamido)benzoic acid derivatives.
The this compound structure provides a key pharmacophore for binding to the P2Y14 receptor. The carboxylic acid is believed to interact with basic residues in the receptor's binding pocket, while the sulfonamide group can form crucial hydrogen bonds. The aromatic ring and the propyl group can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile building block with significant potential in modern drug discovery. While a complete experimental dataset for this specific molecule is not yet fully available in the public literature, this guide has provided a comprehensive overview of its known and predicted properties, a representative synthetic protocol, and a clear rationale for its application in the development of novel therapeutics, particularly as a scaffold for P2Y14 receptor antagonists. As research in this area continues, a more detailed experimental characterization of this and related compounds will undoubtedly emerge, further solidifying its importance in the medicinal chemist's toolbox.
References
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 849409-82-1 [amp.chemicalbook.com]
- 4. 849409-82-1|this compound|BLD Pharm [bldpharm.com]
Topic: Potential Therapeutic Targets of 3-Sulfonamido Benzoic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-sulfonamido benzoic acid scaffold represents a remarkably versatile pharmacophore in modern drug discovery. Historically rooted in the development of antibacterial sulfonamides, its structural and electronic properties have enabled the design of highly specific modulators for a diverse array of protein targets far beyond its original application. This guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by 3-sulfonamido benzoic acid derivatives. We will delve into the mechanistic rationale for targeting specific proteins in disease pathways, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target validation and compound characterization. This document is intended to serve as a technical resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the translation of these promising compounds into clinical candidates.
Introduction: The Evolution of a Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first generation of synthetic antibiotics that revolutionized medicine. These early drugs functioned as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, by mimicking the natural substrate, para-aminobenzoic acid (PABA).[1][2] However, the chemical tractability and favorable physicochemical properties of the sulfonamide group, when integrated into a benzoic acid framework, have allowed medicinal chemists to explore a much wider target space.
The 3-sulfonamido benzoic acid core offers a unique combination of features:
-
Hydrogen Bonding: The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein active sites.
-
Structural Rigidity and Flexibility: The benzene ring provides a rigid core for orienting substituents, while the sulfonamide linkage allows for conformational flexibility.
-
Tunable Electronics: The electron-withdrawing nature of the sulfonyl group influences the acidity of the benzoic acid proton, which can be critical for target engagement and pharmacokinetic properties.[3]
This guide moves beyond the classical antibacterial role to explore contemporary, high-value targets where 3-sulfonamido benzoic acid derivatives have emerged as potent and selective modulators. We will focus on G-protein coupled receptors (GPCRs), enzymes involved in epigenetic regulation and signaling, and other proteins implicated in inflammation, neurodegeneration, and pain.
Validated Therapeutic Targets and Mechanisms
This section details targets for which there is substantial preclinical evidence, including potent lead compounds and in vivo proof-of-concept.
The P2Y14 Receptor (P2Y14R): A Key Target in Inflammatory Disease
Scientific Rationale: The P2Y14 receptor is a GPCR activated by UDP-sugars, which are released from cells during stress and inflammation. Its activation on immune cells triggers pro-inflammatory responses, making it an attractive target for conditions like acute lung injury (ALI).[4] Antagonizing this receptor is a promising strategy to dampen excessive inflammation without broad immunosuppression.
Mechanism of Action: 3-Sulfonamido benzoic acid derivatives have been engineered as potent P2Y14R antagonists.[4][5] They bind to the receptor, likely in the ligand-binding pocket, and prevent its activation by endogenous UDP-sugars, thereby blocking downstream inflammatory signaling cascades.
Diagram: P2Y14R Signaling and Point of Inhibition
Caption: P2Y14R signaling cascade and inhibition by 3-sulfonamido benzoic acid antagonists.
Quantitative Data Summary: A recently developed series of 3-sulfonamido benzoic acid derivatives showed significant improvement over the previous benchmark antagonist, PPTN.[4][5]
| Compound | Target | IC50 (nM) | Key Advantages | Reference |
| Compound 25l | P2Y14R | 5.6 ± 0.3 | Potent antagonism, improved solubility & PK properties | [4][5] |
| PPTN (benchmark) | P2Y14R | ~20-50 | Potent, but poor druggability | [4] |
Experimental Protocol: P2Y14R Functional Assay (Calcium Mobilization)
This protocol is designed to measure the antagonistic activity of test compounds by quantifying their ability to block agonist-induced calcium release in cells expressing P2Y14R.
-
Cell Culture: Culture HEK293 cells stably expressing human P2Y14R in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C, 5% CO2.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare a 10 mM stock of the 3-sulfonamido benzoic acid derivative in DMSO. Perform serial dilutions in HBSS to create a concentration range (e.g., 1 nM to 10 µM).
-
Antagonist Incubation: Wash the cells twice with HBSS. Add 50 µL of the diluted test compounds to the appropriate wells. Incubate at room temperature for 20 minutes. Include wells with vehicle (DMSO) as a control.
-
Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).
-
Data Acquisition: Establish a stable baseline reading for 15-20 seconds. Add 50 µL of a P2Y14R agonist (e.g., UDP-glucose) at a pre-determined EC80 concentration to all wells. Continue reading fluorescence for an additional 90-120 seconds.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data using a four-parameter logistic equation to determine the IC50 value. The self-validating nature of this assay is confirmed by the stable baseline and the robust, dose-dependent inhibition of a consistent agonist-induced signal.
Sirtuin-2 (SIRT2): A Neuroprotective Target
Scientific Rationale: SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases. Its primary cytoplasmic target is α-tubulin.[6] In neurodegenerative conditions like Huntington's disease (HD), hyperactive SIRT2 is linked to cellular stress and the aggregation of mutant huntingtin protein. Inhibiting SIRT2 has been shown to be protective in various HD models, making it a compelling therapeutic target.[6]
Mechanism of Action: 3-(Benzylsulfonamido)benzamides act as potent and selective inhibitors of SIRT2's deacetylase activity.[6] They occupy the enzyme's active site, preventing the binding of both the acetylated substrate and the NAD+ cofactor.
Quantitative Data Summary: Structure-activity relationship (SAR) studies have identified compounds with high potency and selectivity for SIRT2 over other sirtuin isoforms.[6]
| Compound | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| Compound 90 | ~10-15 | >5x | >5x | [6] |
| Compound 126 | ~17 | >3x | >3x | [6] |
| AK-1 (benchmark) | ~20-25 | ~2x | ~2x | [6] |
Experimental Workflow: SIRT2 Inhibitor Validation
This workflow outlines a two-stage process for identifying and validating SIRT2 inhibitors, moving from a biochemical assay to a cell-based biomarker assay.
Diagram: SIRT2 Inhibitor Validation Workflow
Caption: A two-phase workflow for the identification and validation of SIRT2 inhibitors.
Protocol: Cell-Based α-Tubulin Acetylation Assay
-
Cell Culture: Culture a relevant neuronal cell line (e.g., ST14A striatal cells) in standard conditions.
-
Plating and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the SIRT2 inhibitor at various concentrations (e.g., 0.5 µM to 50 µM) for 6 hours. Include a vehicle (DMSO) control.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against acetylated-α-tubulin (K40).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Normalization and Analysis: Strip the membrane and re-probe with a primary antibody for total α-tubulin as a loading control. Quantify the band intensities using densitometry software. A dose-dependent increase in the ratio of acetylated-α-tubulin to total α-tubulin validates the compound's ability to inhibit SIRT2 in a cellular context.[6]
Emerging and Investigational Targets
This section covers targets where 3-sulfonamido benzoic acid derivatives have shown significant promise, warranting further investigation.
Human Ectonucleotidases (h-NTPDases)
Scientific Rationale: The h-NTPDase family (isoforms 1, 2, 3, and 8) are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[7] These nucleotides are key signaling molecules in thrombosis, inflammation, and cancer. Selective inhibition of different isoforms could provide targeted therapies; for example, inhibiting h-NTPDase1 on endothelial cells has anti-thrombotic potential.
Key Data: Sulfamoyl benzamide derivatives have demonstrated isoform-selective inhibition.[7]
| Compound | Target Isoform | IC50 (µM) | Reference |
| 3i | h-NTPDase1 | 2.88 ± 0.13 | [7] |
| 4d | h-NTPDase2 | 0.13 ± 0.01 | [7] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 | [7] |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | [7] |
MrgX1 Receptor: Allosteric Modulation for Neuropathic Pain
Scientific Rationale: The Mas-related G protein-coupled receptor member X1 (MrgX1) is expressed in nociceptive (pain-sensing) neurons.[8] Activating this receptor has been shown to reduce pain signaling. Positive allosteric modulators (PAMs) are a sophisticated therapeutic strategy, as they only enhance the activity of the receptor in the presence of its endogenous ligand, potentially reducing side effects compared to direct agonists.
Mechanism of Action: 2-Sulfonamidebenzamides (a positional isomer of the 3-sulfonamido scaffold) have been identified as MrgX1 PAMs.[8] They bind to a site on the receptor distinct from the agonist binding site, inducing a conformational change that potentiates the receptor's response to its natural activator.
Future Horizons and Foundational Principles
While the targets above represent the leading edge of research, the 3-sulfonamido benzoic acid scaffold holds potential for modulating other protein families.
-
Dihydropteroate Synthase: The foundational antibacterial target should not be overlooked. Novel derivatives could be explored to overcome existing resistance mechanisms in bacteria.[1][2]
-
Scaffolding for Other Targets: The core structure is an excellent starting point for library synthesis targeting other enzymes. Reports suggest its utility in designing inhibitors for COX-2 (inflammation), Topoisomerase II (cancer), and potentially STAT3 (cancer).[3][9]
-
Cardiovascular Targets: Early patents indicated that certain sulfamoylbenzoic acid derivatives possess antihypertensive activity, distinct from a diuretic effect, suggesting modulation of targets involved in blood pressure regulation.[10]
Conclusion
The 3-sulfonamido benzoic acid scaffold has successfully transitioned from its origins in antibacterial therapy to become a privileged structure in modern medicinal chemistry. Its utility in creating potent and selective modulators for GPCRs (P2Y14R), epigenetic enzymes (SIRT2), and other signaling proteins underscores its importance. The detailed experimental workflows provided in this guide offer a validated framework for researchers to characterize new derivatives and advance them through the drug discovery pipeline. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds and expanding the application of this versatile scaffold to new and challenging therapeutic targets.
References
-
Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
-
ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Thomas, M., et al. (2013). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 56(1), 326-338. [Link]
-
ResearchGate. (n.d.). Mechanism of sulfonamide drugs. ResearchGate. [Link]
-
Lecka, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11293. [Link]
-
Wang, C., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 11(5), 896-902. [Link]
- Mitsui Toatsu Chemicals Inc. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Turkson, J., et al. (2016). Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Research, 76(3), 652-63. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- (519046-33-4) for sale [vulcanchem.com]
- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-(Propane-1-sulfonamido)benzoic Acid and its Derivatives in Medicinal Chemistry
Introduction: The Versatility of the 3-Sulfonamido Benzoic Acid Scaffold
The 3-sulfonamido benzoic acid moiety represents a significant "privileged scaffold" in modern medicinal chemistry. Its structural features—a carboxylic acid for hydrogen bonding and salt bridge formation, a sulfonamide group as a key hydrogen bond donor/acceptor and metabolic stabilizer, and an aromatic ring for diverse substitutions—make it an ideal starting point for the development of targeted therapeutics.[1][2][3] While 3-(Propane-1-sulfonamido)benzoic acid itself is a foundational structure, its derivatives have shown remarkable efficacy in modulating the activity of critical biological targets implicated in cancer and inflammatory diseases. This guide provides an in-depth exploration of two prominent applications of this scaffold: the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) for oncological indications and the antagonism of the P2Y14 receptor for treating acute inflammatory conditions.
Application I: Targeting PRMT5 in Oncology
Scientific Background: PRMT5 as a Therapeutic Target in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5][6] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[4][6] Notably, PRMT5 is frequently overexpressed in a wide range of hematological and solid tumors, and its elevated activity is often correlated with poor patient prognosis.[5][6] This dependency of cancer cells on PRMT5 activity, particularly in tumors with specific genetic deletions like MTAP (methylthioadenosine phosphorylase), presents a compelling therapeutic window for selective inhibition.[6] The development of small molecule inhibitors targeting PRMT5 has therefore become a major focus in oncology drug discovery.[4][5][7]
Mechanism of Action and Structure-Activity Relationship Insights
The 3-sulfonamido benzoic acid scaffold has been instrumental in the development of potent and selective PRMT5 inhibitors. A prime example is the discovery of EPZ015666 (GSK3235025), a first-in-class, orally bioavailable PRMT5 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[8][9][10][11] While EPZ015666 is a more complex molecule, its development originated from hits that likely shared core structural features with the sulfonamido benzoic acid framework.
The general mechanism of these inhibitors involves binding to the PRMT5 active site, often in a manner that is competitive with the protein substrate and cooperative with the co-factor S-adenosylmethionine (SAM).[10] Structure-activity relationship (SAR) studies have shown that the carboxylic acid group can form crucial interactions with the enzyme, while modifications to the sulfonamide and the aromatic ring can enhance potency, selectivity, and pharmacokinetic properties.[8][12]
Visualizing the PRMT5 Pathway and Inhibition
Caption: PRMT5 signaling pathway and point of therapeutic intervention.
Experimental Protocol: In Vitro Characterization of a PRMT5 Inhibitor
This protocol outlines a standard workflow for evaluating a novel 3-sulfonamido benzoic acid derivative for its inhibitory activity against PRMT5.
Objective: To determine the in vitro potency and cellular activity of a test compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 enzyme complex
-
S-adenosylmethionine (SAM)
-
Histone H4 peptide substrate
-
Test compound (e.g., a this compound derivative)
-
Antibodies for Western blot (anti-SmD3, anti-SmD3me2s, anti-GAPDH)
-
Assay buffer, plates, and reagents for a biochemical assay (e.g., AlphaLISA or radiometric assay)
-
Cell culture media and reagents
-
Lysis buffer for Western blot
Methodology:
Part A: Biochemical Enzyme Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (EPZ015666) in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 384-well assay plate, add the assay buffer.
-
Enzyme Addition: Add the PRMT5/MEP50 enzyme complex to each well.
-
Inhibitor Incubation: Add the diluted test compounds and controls to the wells. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and SAM.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., AlphaLISA beads). Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Part B: Cellular Target Engagement Assay (Western Blot)
-
Cell Culture: Culture Z-138 cells under standard conditions.
-
Compound Treatment: Seed the cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 48-72 hours.[9]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against symmetric dimethylated SmD3 (SmD3me2s) and total SmD3. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the reduction in SmD3 methylation as a function of compound concentration.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Cellular Proliferation IC50 (Z-138 cells) | Reference |
| EPZ015666 | PRMT5 | 22 nM | 96 nM | [10][11] |
Application II: P2Y14 Receptor Antagonism for Acute Lung Injury
Scientific Background: The P2Y14 Receptor in Inflammation
The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor that is activated by UDP-sugars. It has emerged as a promising therapeutic target for various inflammatory diseases.[13] The receptor is highly expressed on immune cells, and its activation is linked to the release of pro-inflammatory cytokines.[14] In the context of acute lung injury (ALI), a life-threatening condition characterized by severe lung inflammation, P2Y14R has been identified as a key mediator of the inflammatory cascade.[13] Therefore, antagonists of P2Y14R hold significant potential as novel anti-inflammatory therapeutics.
Discovery of 3-Sulfonamido Benzoic Acid Derivatives as Potent P2Y14R Antagonists
Recent research has led to the design and synthesis of a novel series of 3-sulfonamido benzoic acid derivatives with potent P2Y14R antagonist activity.[13][14] One of the lead compounds from this series, designated 25l , demonstrated a remarkable IC50 value in the low nanomolar range and exhibited superior pharmacokinetic properties compared to previously known antagonists.[13][14] Crucially, in a preclinical model of lipopolysaccharide (LPS)-induced ALI in mice, compound 25l significantly mitigated the inflammatory response, reducing inflammatory cell infiltration and the levels of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13][14]
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for LPS-induced acute lung injury model in mice.
Detailed Protocol: Evaluation of a P2Y14R Antagonist in a Mouse Model of ALI
Objective: To assess the in vivo efficacy of a 3-sulfonamido benzoic acid derivative in an LPS-induced model of acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound 25l (or a similar derivative)
-
Vehicle for compound administration (e.g., 15% DMSO/15% Kolliphor-EL/70% saline)[14]
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for IL-1β, IL-6, TNF-α)
-
Formalin for tissue fixation
-
Hematoxylin and Eosin (H&E) staining reagents
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment. Provide free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Group Allocation: Randomly divide the mice into at least three groups:
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Test Compound + LPS
-
-
Compound Administration: Administer the test compound (e.g., compound 25l ) or vehicle via intraperitoneal (i.p.) injection one hour before LPS challenge.[14]
-
Induction of ALI:
-
Anesthetize the mice.
-
Make a small incision in the neck to expose the trachea.
-
Instill LPS (e.g., 5 mg/kg) or sterile saline intratracheally using a fine-gauge needle.
-
Suture the incision.
-
-
Monitoring: Return the mice to their cages and monitor for signs of distress.
-
Sample Collection (6 hours post-LPS):
-
Euthanize the mice via an approved method.
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with cold PBS. Collect the BAL fluid.
-
Perfuse the lungs with PBS and collect the lung tissue.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total number of inflammatory cells in the pellet using a hemocytometer.
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using specific ELISA kits.
-
-
Lung Tissue Analysis:
-
Fix one lung lobe in 10% formalin for histopathology. Embed in paraffin, section, and perform H&E staining to assess lung injury and inflammatory cell infiltration.
-
Homogenize the other lung lobe to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered significant.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 | In Vivo Model | Key Finding | Reference |
| Compound 25l | P2Y14R | 5.6 ± 0.3 nM | LPS-induced ALI in mice | Significantly reduced inflammatory cytokines (IL-1β, IL-6, TNF-α) in lung tissue. | [13][14] |
References
-
Medicinal chemistry insights into PRMT5 inhibitors. PubMed. [Link]
-
Medicinal chemistry strategies targeting PRMT5 for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity. Journal of Medicinal Chemistry. [Link]
-
Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. [Link]
-
Discovery of Novel PRMT5 Inhibitors Bearing a Methylpiperazinyl Moiety. Dovepress. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Televisory. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]
-
In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]
-
Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). Molbase. [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. National Institutes of Health (NIH). [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. OMICS International. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. iomcworld.com [iomcworld.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Propane-1-sulfonamido)benzoic Acid in Organic Synthesis and Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-(Propane-1-sulfonamido)benzoic acid (CAS 849409-82-1) has emerged as a highly valuable and versatile building block.[1][2] Its structure is elegantly bifunctional, featuring a sulfonamide group—a well-established pharmacophore known for a vast range of biological activities—and a benzoic acid moiety, which serves as a convenient handle for synthetic diversification.[3][4][5] The sulfonamide functional group is a cornerstone in drug design, contributing to potent interactions with biological targets through hydrogen bonding and its ability to act as a bioisosteric replacement for other functional groups.[3][6] Concurrently, the carboxylic acid provides a reactive site for forming amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[5][7]
This guide provides an in-depth exploration of this compound, designed for researchers and drug development professionals. We will detail its physicochemical characteristics, provide a robust protocol for its laboratory-scale synthesis, and present a detailed case study on its application as a core scaffold in the discovery of potent P2Y14 receptor antagonists for inflammatory diseases.[8][9]
Section 1: Physicochemical Properties & Spectroscopic Data
Understanding the fundamental properties of a synthetic building block is critical for its effective use. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 849409-82-1 | [1][10] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][10] |
| Molecular Weight | 243.28 g/mol | [1][10] |
| Appearance | White to off-white solid | N/A |
| pKa (Predicted) | 3.97 ± 0.10 (Carboxylic Acid) | [10] |
| Boiling Point (Predicted) | 427.4 ± 47.0 °C | [10] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [10] |
Spectroscopic Profile
The structural integrity of the synthesized compound must be verified. Below are the expected spectroscopic signatures for this compound based on its chemical structure and data from analogous compounds.[11]
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption Range | Description |
| ¹H NMR | Aromatic Protons | δ 7.5-8.2 ppm | Multiple signals corresponding to the four protons on the disubstituted benzene ring. |
| Sulfonamide N-H | δ ~10.0 ppm (broad) | A broad singlet, which may exchange with D₂O. | |
| -CH₂- (alpha to S) | δ ~3.1 ppm (triplet) | Triplet from the methylene group adjacent to the sulfonyl group. | |
| -CH₂- (beta to S) | δ ~1.7 ppm (sextet) | Sextet from the central methylene group of the propyl chain. | |
| -CH₃ (gamma to S) | δ ~0.9 ppm (triplet) | Triplet from the terminal methyl group. | |
| Carboxylic Acid O-H | δ >12.0 ppm (broad) | A very broad singlet, highly dependent on concentration and solvent. | |
| ¹³C NMR | Carbonyl Carbon | δ ~167 ppm | Carboxylic acid carbon. |
| Aromatic Carbons | δ 120-140 ppm | Six distinct signals for the aromatic carbons. | |
| -CH₂- (alpha to S) | δ ~50 ppm | Methylene carbon adjacent to the sulfonyl group. | |
| -CH₂- (beta to S) | δ ~23 ppm | Central methylene carbon. | |
| -CH₃ (gamma to S) | δ ~13 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | O-H (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[11] |
| C=O (Carboxylic Acid) | 1710-1680 cm⁻¹ (strong) | Strong, sharp carbonyl stretch.[11] | |
| N-H (Sulfonamide) | ~3250 cm⁻¹ (medium) | N-H stretching vibration. | |
| S=O (Sulfonamide) | 1350-1310 cm⁻¹ & 1160-1120 cm⁻¹ | Asymmetric and symmetric stretching of the sulfonyl group. |
Section 2: Synthesis of this compound
The most direct and reliable method for preparing the title compound is the reaction between 3-aminobenzoic acid and propane-1-sulfonyl chloride. This reaction is a classic nucleophilic acyl substitution on the sulfonyl chloride.
Protocol 1: Synthesis via Sulfonamide Formation
Causality Behind Experimental Choices:
-
Reactants: 3-aminobenzoic acid provides the core aromatic ring and the carboxylic acid, while propane-1-sulfonyl chloride provides the sulfonamide precursor.
-
Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent reaction with the highly reactive sulfonyl chloride.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the reaction to completion and prevents protonation of the starting amine, which would render it non-nucleophilic.
-
Workup: An acidic workup (e.g., with 1M HCl) is performed to protonate the carboxylate salt formed under basic conditions, ensuring the final product is the neutral carboxylic acid, which facilitates its precipitation and extraction.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-aminobenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the solid is suspended.
-
Base Addition: Add pyridine (2.0 eq) to the suspension and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve propane-1-sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl. The pH of the aqueous layer should be ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure this compound.
Section 3: Application as a Scaffold for P2Y14 Receptor Antagonists
A compelling application of this compound is its use as a foundational scaffold for developing antagonists of the P2Y14 receptor (P2Y14R).[8]
Scientific Context: The P2Y14R is a G protein-coupled receptor that has been identified as a promising therapeutic target for various inflammatory conditions, including acute lung injury (ALI).[8][9] Antagonizing this receptor can mitigate inflammatory responses. However, the development of potent and drug-like P2Y14R antagonists has been challenging.
Rationale for Scaffold Selection: The this compound scaffold is particularly well-suited for this target.
-
Hydrogen Bonding: The sulfonamide N-H and S=O groups, along with the carboxylic acid (or its derivative), can form critical hydrogen bond interactions within the receptor's binding pocket.
-
Structural Rigidity and Vectorial Orientation: The benzene ring provides a rigid core that orients the sulfonamide and the carboxylic acid functional groups in a defined spatial arrangement.
-
Diversification Point: The carboxylic acid at the 3-position serves as a perfect chemical handle for diversification. By coupling it with a wide array of amines to form amides, researchers can systematically probe the receptor's binding site to optimize potency, selectivity, and pharmacokinetic properties.[8]
Caption: Diversification of the core scaffold to generate a library of antagonists.
Section 4: Protocol for Scaffold Derivatization
Following the successful synthesis of the core scaffold, the next step is its derivatization to build a library of potential drug candidates. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.
Protocol 2: Amide Coupling for Synthesis of P2Y14R Antagonist Libraries
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
-
Base: A sterically hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize acids in the reaction mixture without competing with the primary amine nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or THF are ideal for solubilizing the reactants and reagents.
Step-by-Step Methodology:
-
Setup: In a dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To this solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final amide derivative.
Table 3: Example Derivatives and Biological Activity as P2Y14R Antagonists
| Compound ID | R Group (from R-NH₂) | Structure of Final Amide | P2Y14R IC₅₀ (nM) | Source |
| 25l | (Structure varies) | N-((1-(4-chlorobenzyl)-1H-pyrazol-4-yl)methyl)-3-(propylsulfonamido)benzamide | 5.6 ± 0.3 | [8] |
| PPTN | (Reference Compound) | 4-((4-(4-tert-butylphenyl)thiazol-2-yl)methyl)-3-methoxy-N-(naphthalen-2-yl)benzamide | (Potent Antagonist) | [8][9] |
| 16c | (Structure varies) | (Structure not fully disclosed, but based on 3-amide benzoic acid) | 1.77 | [9] |
Note: The structures of the R groups in the table are complex and derived from the specific research cited. Compound 25l demonstrates the successful application of the 3-(propylsulfonamido)benzamide core.
The data clearly shows that derivatization of the this compound scaffold can lead to highly potent P2Y14R antagonists, with compound 25l showing an IC₅₀ value in the single-digit nanomolar range.[8] This compound also demonstrated significant anti-inflammatory effects in a mouse model of acute lung injury, validating the therapeutic strategy.[8][9]
Section 5: Conclusion and Future Outlook
This compound is more than just a simple organic molecule; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature allows for its straightforward synthesis and subsequent elaboration into diverse libraries of complex molecules. The successful development of potent P2Y14R antagonists showcases its power as a privileged scaffold for targeting inflammatory diseases.
Looking forward, the applications of this building block are unlikely to be confined to a single target. Given the broad therapeutic relevance of the sulfonamide moiety, this scaffold could be readily adapted for the discovery of novel agents in other areas, such as oncology, infectious diseases, and metabolic disorders.[3][12] The protocols and insights provided in this guide serve as a comprehensive starting point for researchers looking to leverage the unique chemical and biological potential of this compound in their own research and development programs.
References
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. Science and Education Publishing.
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 849409-82-1|this compound|BLD Pharm [bldpharm.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. annexechem.com [annexechem.com]
- 6. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 849409-82-1 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciepub.com [sciepub.com]
Application Note & Protocol: A Modular Approach to the Synthesis of 3-Sulfonamido Benzoic Acid Derivatives
Introduction: The Significance of the Sulfonamido-Benzoic Acid Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility as a pharmacophore.[1] Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this moiety has been integrated into a vast array of therapeutic agents, including diuretics, anti-inflammatory drugs, and hypoglycemic agents.[2][3] The 3-sulfonamido benzoic acid scaffold, in particular, represents a privileged structure in drug discovery. It acts as a bioisostere for carboxylic acids, offering similar geometric and hydrogen-bonding properties but with enhanced metabolic stability and modulated pKa values.[4] This unique combination of features has led to the development of potent and selective modulators of various biological targets, including P2Y14 receptors for treating acute lung injury and MrgX1 receptors for non-opioid pain management.[5][6]
This guide provides a detailed, field-proven protocol for the synthesis of 3-sulfonamido benzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying chemical logic to empower rational modification and troubleshooting.
Core Principle: The Sulfonylation of 3-Aminobenzoic Acid
The most direct and widely employed method for synthesizing aryl sulfonamides is the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride.[1][7] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating diverse chemical libraries.
Mechanism of Action: The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[7] The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 3-(phenylsulfonamido)benzoic acid as a representative example. The procedure can be readily adapted for various substituted and heterocyclic sulfonyl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzoic acid | ≥98% | Commercial | Store in a desiccator. |
| Benzenesulfonyl chloride | ≥99% | Commercial | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Pyridine | Anhydrous | Commercial | Can be substituted with triethylamine (TEA). |
| Acetonitrile (MeCN) | Anhydrous | Commercial | A variety of aprotic solvents can be used (e.g., DCM, THF).[7][8] |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Lab Stock | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Lab Stock | For extraction and chromatography. |
| n-Hexane | ACS Grade | Lab Stock | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Stock | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis and purification.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.37 g, 10 mmol, 1.0 equiv.) and pyridine (1.2 mL, 15 mmol, 1.5 equiv.) in 30 mL of anhydrous acetonitrile. Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.3 mL, 10.2 mmol, 1.02 equiv.) in 10 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-12 hours.[5][7]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting 3-aminobenzoic acid spot is no longer visible.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallization: For many derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a pure product.[9]
-
Column Chromatography: If recrystallization is ineffective, purify the crude solid by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.[8]
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques.
Safety Precautions
-
Sulfonyl Chlorides: These reagents are corrosive and react with moisture. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Pyridine/Triethylamine: These bases are flammable and have strong odors. Handle them in a fume hood.
-
Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Ensure there are no ignition sources nearby.
Characterization of the Final Product
Thorough characterization is essential to confirm the successful synthesis of the desired 3-sulfonamido benzoic acid derivative.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expect to see signals for the aromatic protons on both the benzoic acid and the sulfonyl moiety, as well as a characteristic singlet for the N-H proton of the sulfonamide, which is often broad and may appear between 9-11 ppm. The substitution pattern on the benzoic acid ring will give a distinct set of multiplets.[10][11]
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid typically appears downfield (around 165-175 ppm).[10]
-
FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for characteristic stretching frequencies for the N-H bond (around 3200-3300 cm⁻¹), the S=O bonds of the sulfonamide (asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and the C=O of the carboxylic acid (around 1700 cm⁻¹).[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing definitive evidence of its elemental composition.[12]
Representative Data and Troubleshooting
The described protocol is robust for a variety of sulfonyl chlorides. Below is a table of expected outcomes for a few representative derivatives.
| R-Group of Sulfonyl Chloride (R-SO₂Cl) | Typical Reaction Time | Expected Yield | Common Purification Method |
| Phenyl- | 6 hours | 85-95% | Recrystallization (Ethanol/H₂O) |
| 4-Methylphenyl- (Tosyl) | 6 hours | 90-98% | Recrystallization (Ethanol/H₂O) |
| 4-Nitrophenyl- | 8 hours | 80-90% | Column Chromatography |
| 2-Thienyl- | 10 hours | 70-85% | Column Chromatography |
| Cyclopropyl- | 12 hours | 65-80% | Column Chromatography |
Troubleshooting Guide:
-
Low Yield: May result from incomplete reaction or loss during workup. Ensure the sulfonyl chloride is of high quality and added slowly at low temperature. Check the pH during the acidic workup to ensure complete precipitation of the product.
-
Incomplete Reaction: If the starting amine is still present after 12 hours, consider adding a slight excess (1.1-1.2 equiv.) of the sulfonyl chloride. Less reactive amines or sterically hindered sulfonyl chlorides may require longer reaction times or gentle heating.[1]
-
Purification Difficulties: If the product is difficult to separate from impurities, ensure the crude material is fully dry before attempting column chromatography. Using a different solvent system for recrystallization or chromatography may be necessary.
Conclusion
The synthesis of 3-sulfonamido benzoic acid derivatives via the sulfonylation of 3-aminobenzoic acid is a reliable and highly adaptable method for generating compounds of significant medicinal interest. This protocol provides a solid foundation for researchers, combining a detailed, step-by-step procedure with the essential chemical principles and troubleshooting insights needed for successful synthesis and exploration of this important chemical scaffold.
References
- David T. et al. (2016). Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
- Macmillan Group - Princeton University. (2023).
- Bowser JR, Williams PJ, Kura K. (2014). Preparation of sulfonamides from N-silylamines.
- Walter M. (1957). Sulfonamide purification process.
- ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
- Kurkin, A. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- American Chemical Society. (n.d.).
- Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Song, C. et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
- ResearchGate. (2025).
- The Royal Society of Chemistry. (n.d.).
- Al-Masoudi, N. et al. (2019).
- BenchChem. (2025). The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide.
- ResearchGate. (2024).
- BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Propane-1-sulfonamido)benzoic acid as a P2Y14 Receptor Antagonist in Acute Lung Injury Research
Introduction: The P2Y14 Receptor - A Key Player in Sterile Inflammation and Acute Lung Injury
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are devastating conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] A key feature of ALI/ARDS is the massive infiltration of neutrophils into the lung tissue, driven by a complex interplay of inflammatory mediators.[1][2] Emerging evidence points to the P2Y14 receptor (P2Y14R) as a critical regulator of these inflammatory cascades, making it a promising therapeutic target.[3][4][5]
The P2Y14R is a G protein-coupled receptor (GPCR) activated by endogenous ligands, most notably UDP-glucose.[6][7][8] Under conditions of cellular stress or injury, such as in ALI, damaged cells release UDP-glucose into the extracellular space.[9] This "danger signal" then activates P2Y14R on various immune cells, including neutrophils and macrophages, as well as on lung epithelial cells.[6][7] Activation of P2Y14R, which couples to Gαi, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events that promote inflammation.[6][7] This includes enhanced chemokine production, such as IL-8, a potent neutrophil chemoattractant, and the promotion of neutrophil chemotaxis.[9]
The Antagonist: 3-(Propane-1-sulfonamido)benzoic acid
This compound is a member of a novel class of potent and selective P2Y14R antagonists.[4][5] Research has shown that compounds based on the 3-sulfonamidobenzoic acid scaffold exhibit high antagonistic activity and favorable druggability profiles, making them valuable tools for investigating the role of P2Y14R in disease models.[4][5] By blocking the binding of UDP-glucose to P2Y14R, this antagonist effectively dampens the pro-inflammatory signaling cascade, thereby reducing neutrophil recruitment and the overall inflammatory response in the lungs.[4][9]
P2Y14R Signaling Pathway in Acute Lung Injury
The following diagram illustrates the proposed signaling pathway of the P2Y14 receptor in the context of acute lung injury.
Caption: P2Y14R signaling cascade in ALI.
Experimental Protocols
These protocols provide a framework for utilizing this compound to investigate the role of P2Y14R in both in vitro and in vivo models of acute lung injury.
Part 1: In Vitro Model of LPS-Induced Inflammation in Lung Epithelial Cells
This protocol details a method to assess the anti-inflammatory effects of the P2Y14R antagonist on lipopolysaccharide (LPS)-stimulated lung epithelial cells.
1.1. Materials
-
Human lung adenocarcinoma cell line (A549)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
Reagents for RNA extraction and qRT-PCR
1.2. Cell Culture and Treatment
-
Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound. Due to the benzoic acid moiety, solubility in aqueous media may be limited.[10][11] A common approach is to dissolve the compound in a small amount of a suitable solvent like propylene glycol and then dilute with purified water or culture medium to the final working concentrations.[12]
-
Pre-treat the cells with varying concentrations of the P2Y14R antagonist (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control group.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours. Include an unstimulated control group.
1.3. Analysis of Inflammatory Markers
-
ELISA: After the incubation period, collect the cell culture supernatants. Centrifuge to remove any cellular debris. Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
qRT-PCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to analyze the mRNA expression levels of IL6 and CXCL8 (the gene for IL-8). Normalize the expression to a suitable housekeeping gene (e.g., GAPDH).
1.4. Expected Outcomes and Data Presentation
The results are expected to show a dose-dependent reduction in LPS-induced IL-6 and IL-8 secretion and gene expression in cells pre-treated with this compound.
| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| Control (Unstimulated) | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased |
| LPS + Antagonist (1 µM) | Moderately Reduced | Moderately Reduced |
| LPS + Antagonist (10 µM) | Significantly Reduced | Significantly Reduced |
| LPS + Antagonist (100 µM) | Markedly Reduced | Markedly Reduced |
Part 2: In Vivo Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of ALI in mice using intratracheal LPS instillation and the evaluation of the therapeutic potential of the P2Y14R antagonist.[13][14]
2.1. Materials
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and differential analysis
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) assay kit
-
Histology supplies (formalin, paraffin, H&E stain)
2.2. Experimental Workflow
Caption: In vivo experimental workflow for ALI.
2.3. Detailed Procedure
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign them to experimental groups (n=6-8 per group): (1) Saline control, (2) LPS + Vehicle, (3) LPS + Antagonist.
-
Antagonist Administration: Administer this compound (e.g., at a dose determined from pilot studies) or vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) 1 hour prior to LPS challenge.
-
LPS Instillation: Anesthetize the mice.[13] Intratracheally instill a single dose of LPS (e.g., 2-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[13] The control group receives sterile saline only.
-
Sample Collection (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving a known volume of PBS or saline into the lungs.
-
Lung Tissue: Perfuse the pulmonary circulation with saline and harvest the lungs. Inflate one lung with formalin for histology and snap-freeze the other for biochemical assays.
-
-
Analysis:
-
BAL Fluid Analysis: Determine the total cell count in the BAL fluid using a hemocytometer. Perform a differential cell count on cytospin preparations to quantify neutrophils. Measure the levels of TNF-α, IL-6, and IL-1β in the cell-free BAL supernatant by ELISA.
-
Lung Histopathology: Process the formalin-fixed lung tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining. Score the lung injury based on parameters like alveolar congestion, hemorrhage, neutrophil infiltration, and alveolar wall thickening.[2]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Homogenize the frozen lung tissue and measure MPO activity using a commercial kit as an index of neutrophil infiltration.
-
2.4. Expected Outcomes and Data Presentation
Treatment with this compound is expected to significantly attenuate the hallmarks of LPS-induced ALI.
| Parameter | LPS + Vehicle Group | LPS + Antagonist Group |
| BAL Fluid | ||
| Total Cell Count (x10^5) | High | Significantly Reduced |
| Neutrophil Count (%) | > 80% | Significantly Reduced |
| TNF-α (pg/mL) | High | Significantly Reduced |
| IL-6 (pg/mL) | High | Significantly Reduced |
| IL-1β (pg/mL) | High | Significantly Reduced |
| Lung Tissue | ||
| Lung Injury Score | Severe | Significantly Reduced |
| MPO Activity (U/g tissue) | High | Significantly Reduced |
The Role of the Inflammasome in P2Y14R-Mediated Inflammation
The inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[15][16] There is growing evidence that P2Y14R signaling can modulate inflammasome activity.[17] The activation of P2Y14R by UDP-glucose can contribute to the activation of the NLRP3 inflammasome, a key sensor of cellular danger signals.[18] This leads to the activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form.[19][20] Therefore, the anti-inflammatory effects of this compound in ALI may be partially mediated by the inhibition of this inflammasome activation pathway.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of the P2Y14 receptor in the pathophysiology of acute lung injury. The protocols outlined here provide a robust framework for researchers to investigate the therapeutic potential of P2Y14R antagonism in both cellular and animal models of this devastating disease. The ability of this antagonist to mitigate key inflammatory events, such as neutrophil infiltration and pro-inflammatory cytokine production, underscores the importance of the UDP-glucose/P2Y14R axis as a novel target for the development of anti-inflammatory therapies for ALI.[3][5]
References
-
Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Matthay, M. A., Slutsky, A. S., & Kuebler, W. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738. [Link]
-
Erb, L., & Weisman, G. A. (2012). Control of macrophage inflammation by P2Y purinergic receptors. Purinergic Signalling, 8(3), 493–505. [Link]
-
Bosse, Y., & Rola-Pleszczynski, M. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (92), e51806. [Link]
-
Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(3), L379–L399. [Link]
-
Kozłowska, H. (n.d.). Targeting UDP-glucose and P2Y14 receptor interaction for therapeutic modulation of inflammatory lung diseases. National Science Centre, Poland. [Link]
-
BioWorld. (2025, May 14). Next-generation inhibitor of the P2Y14 receptor to treat acute lung injury. BioWorld. [Link]
-
Sesma, J. I., Weitzer, C. D., Livraghi-Butrico, A., Dang, H., Donaldson, S., Li, X., ... & Lazarowski, E. R. (2017). UDP-glucose promotes neutrophil recruitment in the lung. PloS one, 12(2), e0172273. [Link]
-
Gorshkova, E. A., Zinovkin, D. A., Zheravin, A. A., Grebennikova, V. V., & Chernyak, B. V. (2022). Development of an In Vitro Model of SARS-CoV-Induced Acute Lung Injury for Studying New Therapeutic Approaches. International journal of molecular sciences, 23(19), 11464. [Link]
-
Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Creative Bioarray. [Link]
-
D'Ambrosi, N., Sbrana, F., & Volonté, C. (2014). P2Y14 Receptor Activation Decreases Interleukin-6 Production and Glioma GL261 Cell Proliferation in Microglial Transwell Cultures. PloS one, 9(7), e101069. [Link]
-
Erb, L., & Weisman, G. A. (2012). Control of Macrophage Inflammation by P2Y Purinergic Receptors. Semantic Scholar. [Link]
-
Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta physiologica (Oxford, England), 199(2), 149–160. [Link]
-
Ma, S., Wang, M., Wu, Y., Meng, D., Zhang, B., Zhu, H., ... & Song, C. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European journal of medicinal chemistry, 290, 117588. [Link]
-
Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y receptor. Acta Physiologica, 199(2), 149-160. [Link]
-
Thorax. (2007). In vivo and in vitro modelling in acute lung injury. Thorax, 62(Suppl 3), A1-A125. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y 14 receptor antagonists. European journal of medicinal chemistry, 175, 133–141. [Link]
-
Zinovkin, D. A., Galkina, S. I., Gorshkova, E. A., Grebennikova, V. V., & Chernyak, B. V. (2021). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. International journal of molecular sciences, 22(16), 8783. [Link]
-
Cicko, S., Grimm, M., Ayata, K., Tjwa, M., D'Alessandro-Gabazza, C., Wenzel, F., ... & Idzko, M. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. The Journal of clinical investigation, 131(7), e140709. [Link]
-
Cicko, S., Grimm, M., Ayata, K., Tjwa, M., D'Alessandro-Gabazza, C., Wenzel, F., ... & Idzko, M. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. The Journal of Clinical Investigation, 131(7). [Link]
-
ResearchGate. (n.d.). The P2Y14R antagonist PPTN reduces UDP-glucose-promoted neutrophil lung... [Link]
-
Gorshkova, E. A., Zinovkin, D. A., Zheravin, A. A., Grebennikova, V. V., & Chernyak, B. V. (2022). Development of an In Vitro Model of SARS-CoV-Induced Acute Lung Injury for Studying New Therapeutic Approaches. International Journal of Molecular Sciences, 23(19), 11464. [Link]
-
Jacobson, K. A., Paoletta, S., & Costanzi, S. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 7(3), 325–343. [Link]
-
Gao, Z. G., Jayasekara, P. S., Jeffries, K. A., & Jacobson, K. A. (2013). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS medicinal chemistry letters, 4(3), 324–328. [Link]
-
Salmaso, V., Paoletta, S., Squires, A. C., Kumar, T. S., & Jacobson, K. A. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]
-
de Oliveira, M. V., da Silva, V. D., da Silva, A. P., & de Oliveira, A. C. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Medicina (Kaunas, Lithuania), 58(7), 947. [Link]
-
Sagulenko, V., Thygesen, S. J., Sester, D. P., & Stacey, K. J. (2017). Converging roles of caspases in inflammasome activation, cell death and innate immunity. Immunology and cell biology, 95(2), 127–137. [Link]
-
Tschopp, J., & Schroder, K. (2008). The caspase-1 inflammasome: a pilot of innate immune responses. Cell host & microbe, 4(3), 198–208. [Link]
-
Wang, S., Yuan, Y. H., Chen, Y. H., Li, Y. Y., Wang, Y., Xu, X. J., ... & Yu, H. Y. (2022). A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. Immunology letters, 244, 28–39. [Link]
-
Tegegne, B. A., Manaye, M., & Bejiga, G. S. (2020). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Mediators of inflammation, 2020, 9368494. [Link]
-
ResearchGate. (n.d.). Caspase-1 activation by inflammasomes leads to pro-inflammatory... [Link]
-
NIH Technology Transfer. (2023, May 23). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]
-
Zhang, Y., Zhang, Y., & Zhang, L. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Computational biology and chemistry, 85, 107221. [Link]
-
Wang, Y., Li, Y., Wang, Y., Xu, X., Yu, H., & Chen, Y. (2022). Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways. International Journal of Molecular Sciences, 23(23), 14781. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
British Pharmacopoeia. (n.d.). Benzoic Acid Solution. British Pharmacopoeia. [Link]
-
Scribd. (n.d.). Benzoic Acid Solubility in Water. Scribd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. Next-generation inhibitor of the P2Y14 receptor to treat acute lung injury | BioWorld [bioworld.com]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UDP-glucose promotes neutrophil recruitment in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Benzoic Acid Solution [drugfuture.com]
- 13. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. The caspase-1 inflammasome: a pilot of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Activity of Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental procedures for assessing the anti-inflammatory properties of sulfonamide-based compounds. While historically recognized for their antimicrobial effects, the sulfonamide moiety is integral to a range of modern therapeutics, including potent anti-inflammatory agents.[1][2][3] This guide moves beyond theoretical concepts to provide robust, field-proven protocols for both in vitro and in vivo evaluation. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and ground our methodologies in authoritative scientific literature. The objective is to equip researchers with the necessary tools to rigorously screen, characterize, and validate the anti-inflammatory potential of novel sulfonamide derivatives.
Introduction: The Evolving Role of Sulfonamides in Inflammation
The therapeutic journey of sulfonamides began with their celebrated success as the first broadly effective systemic antibacterials.[3] Their mechanism as antimicrobials involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] However, the structural versatility of the sulfonamide functional group has allowed for its incorporation into drugs targeting a wide array of diseases, including glaucoma, diabetes, and notably, inflammation.[1][2]
The anti-inflammatory action of certain sulfonamides is mechanistically distinct from their antibacterial effects. A prominent example is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that mediates the production of prostaglandins.[5][6][7] Drugs like Celecoxib, a sulfonamide-containing compound, leverage this pathway to reduce pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6][8] Another key example is Sulfasalazine, used in treating inflammatory bowel disease and rheumatoid arthritis, which is thought to possess immunomodulatory properties.[2][3]
This guide provides a structured approach to testing novel sulfonamides, beginning with high-throughput in vitro assays to determine mechanism and potency, followed by more complex in vivo models to assess efficacy in a physiological context.
In Vitro Experimental Procedures: Mechanistic Insights and Primary Screening
In vitro assays represent the foundational step in drug discovery. They offer a controlled environment to elucidate specific mechanisms of action, determine potency (e.g., IC50), and screen compound libraries efficiently before committing to resource-intensive animal studies.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Scientific Rationale: This assay directly measures the compound's ability to inhibit the COX-2 enzyme, a primary target for many anti-inflammatory sulfonamides.[5][9] By comparing inhibition of COX-2 versus the constitutively expressed COX-1, a selectivity index can be determined, which is a critical parameter for predicting potential side effects.
-
Visualization: COX-2 Signaling Pathway and Sulfonamide Inhibition
Caption: Inhibition of the COX-2 enzyme by sulfonamides blocks prostaglandin synthesis.
-
Step-by-Step Protocol (Utilizing a Commercial Assay Kit): This protocol is adapted from commercially available COX inhibitor screening kits (e.g., Cayman Chemical, Item No. 760151).[6][8][10]
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme (ovine COX-1 or human recombinant COX-2) according to the manufacturer's instructions. Prepare a series of dilutions of the test sulfonamide compound and a positive control (e.g., Celecoxib).
-
Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 Enzyme.
-
Inhibitor Wells: 110 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 Enzyme, and 40 µL of the test compound dilution.
-
-
Incubation: Shake the plate gently for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of a colorimetric substrate to all wells, followed by 20 µL of arachidonic acid solution to initiate the enzymatic reaction.
-
Second Incubation: Incubate for a specified time (e.g., 10 minutes) at 25°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis & Presentation:
-
Calculate the average absorbance for each sample.
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100
-
Plot % Inhibition vs. Log[Inhibitor Concentration] and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Sulfonamide A | 25.5 | 0.15 | 170 |
| Test Sulfonamide B | 5.2 | 4.8 | 1.1 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Protocol: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
-
Scientific Rationale: This cell-based assay evaluates the ability of a compound to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the release of key pro-inflammatory cytokines like TNF-α and IL-6.[11][12][13] Measuring the reduction of these cytokines provides a functional assessment of anti-inflammatory activity.
-
Visualization: Macrophage Inflammatory Assay Workflow
Caption: Workflow for assessing sulfonamide effect on LPS-induced cytokine release.
-
Step-by-Step Protocol: [14]
-
Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) until 70-80% confluent.
-
Cell Plating: Harvest the cells and seed them into a 96-well plate at a density of approximately 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test sulfonamide or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate briefly and carefully collect the supernatant from each well.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
-
Data Analysis & Presentation:
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration for each sample.
-
Calculate the percent inhibition of cytokine production for each sulfonamide concentration compared to the LPS-only control.
-
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | - | 15 ± 4 | - |
| Vehicle + LPS (100 ng/mL) | - | 3500 ± 210 | 0% (Control) |
| Test Sulfonamide + LPS | 1 | 1850 ± 150 | 47.1% |
| Test Sulfonamide + LPS | 10 | 450 ± 65 | 87.1% |
| Dexamethasone + LPS | 1 | 310 ± 40 | 91.1% |
In Vivo Experimental Models: Assessing Efficacy in a Physiological System
In vivo models are indispensable for evaluating a drug candidate's therapeutic efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a complex biological system.[15][16] These models integrate the multifaceted aspects of the inflammatory response, including cellular infiltration, edema, and systemic effects.[16][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Scientific Rationale: This is a widely used, highly reproducible, and standard model for screening acute anti-inflammatory activity.[18][19] The injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The late phase (3-6 hours) is primarily mediated by prostaglandins produced via COX-2, making this model particularly relevant for testing COX-inhibiting sulfonamides.[18]
-
Visualization: Experimental Timeline for Paw Edema Assay
Caption: Timeline of drug administration and measurements in the paw edema model.
-
Step-by-Step Protocol: [20][21]
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Groups 3-5: Test Sulfonamide at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, PO)
-
-
Baseline Measurement: Just before drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle orally (PO) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis & Presentation:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
The most significant inhibition is typically observed at the 3-hour or 4-hour mark.
-
| Treatment Group | Dose (mg/kg) | Paw Edema at 3 hr (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | 0% (Control) |
| Indomethacin (Positive Control) | 10 | 0.32 ± 0.05 | 62.4% |
| Test Sulfonamide | 10 | 0.65 ± 0.06 | 23.5% |
| Test Sulfonamide | 30 | 0.41 ± 0.04 | 51.8% |
| Test Sulfonamide | 100 | 0.31 ± 0.05 | 63.5% |
Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Scientific Rationale: The CIA model is a gold-standard for evaluating therapeutics for rheumatoid arthritis.[22][23] It is a chronic, systemic autoimmune model that shares many pathological and immunological features with the human disease, including synovial inflammation, cartilage degradation, and bone erosion.[24] This model is crucial for assessing a compound's efficacy in a complex, immune-driven chronic inflammatory disease.
-
Step-by-Step Protocol:
-
Animal Model: Use susceptible mouse strains, such as DBA/1J mice (8-10 weeks old).
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize the mice and administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a second intradermal injection.
-
Monitoring and Scoring: Begin monitoring the mice daily for signs of arthritis starting around Day 24. Score each paw based on a clinical scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Compound Administration: Once animals develop a consistent clinical score (e.g., >4), randomize them into treatment groups (Vehicle, Positive Control like Methotrexate, and Test Sulfonamide groups). Administer treatment daily via the desired route (e.g., PO).
-
Endpoint Analysis (e.g., Day 42):
-
Continue daily clinical scoring.
-
At the end of the study, collect blood for cytokine profiling (e.g., TNF-α, IL-1β).
-
Euthanize the animals and collect paws for histopathological analysis to score inflammation, pannus formation, and bone/cartilage destruction.
-
-
-
Data Analysis & Presentation:
-
Clinical Score: Plot the mean clinical score over time for each group.
-
Histopathology: Have a blinded pathologist score the histological sections. Compare scores between groups using appropriate statistical tests.
-
Biomarkers: Analyze serum cytokine levels and compare between groups.
-
| Treatment Group | Mean Clinical Score (Day 42) | Histology Score (Inflammation) | Serum TNF-α (pg/mL) |
| Vehicle Control | 11.2 ± 1.5 | 3.5 ± 0.4 | 150 ± 25 |
| Methotrexate | 4.5 ± 0.8 | 1.2 ± 0.3 | 55 ± 12 |
| Test Sulfonamide | 5.1 ± 1.1 | 1.5 ± 0.4 | 68 ± 15 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory activity of novel sulfonamide compounds. The progression from specific, mechanism-based in vitro assays to complex, systemic in vivo models allows for a comprehensive characterization of a compound's potential. Positive results from these studies, particularly in the chronic CIA model, can provide the strong preclinical evidence required to advance a compound toward clinical development for inflammatory diseases. Future studies should also incorporate pharmacokinetic profiling and detailed toxicology to build a complete safety and efficacy profile.
References
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. (2025-02-24). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. (2023-06-12). [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. NIH. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. (2023-04-13). [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry. [Link]
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. NIH. (2023-08-03). [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. (2019-09-05). [Link]
-
Macrophage Inflammatory Assay. NIH. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. NIH. (2022-09-20). [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
-
In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography. NIH. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. (2024-06-06). [Link]
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. (2023-08-02). [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. NIH. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. NIH. (2019-09-05). [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NIH. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. ResearchGate. (2025-08-06). [Link]
-
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. (2018-02-02). [Link]
-
Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade. PubMed. [Link]
-
A Review Study on Screening of Non-Steroidal Anti-Inflammatory Drug Using Experimental Animal Models for Inflammatory Diseases. Auctores Online. (2023-01-12). [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. NIH. [Link]
-
Collagen-Induced Arthritis (CIA) Rodent Model. Creative Biolabs. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. (2025-08-09). [Link]
-
LPS-induced inflammatory reaction and M1-like properties macrophages... ResearchGate. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (2025-07-16). [Link]
-
Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr. MD Bioproducts. [Link]
-
Troubleshooting the Collagen-Induced Arthritis Model. Chondrex, Inc. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ijpras.com [ijpras.com]
- 17. stm.bookpi.org [stm.bookpi.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Collagen induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 24. mdbioproducts.com [mdbioproducts.com]
Application Notes and Protocols for the Analytical Identification of 3-(Propane-1-sulfonamido)benzoic acid
Abstract
This comprehensive guide provides a detailed framework for the analytical identification and characterization of 3-(Propane-1-sulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a suite of robust analytical techniques. By delving into the causality behind experimental choices, these protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility. This guide offers in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes not only step-by-step protocols but also the underlying principles, expected outcomes, and data interpretation, grounded in authoritative references.
Introduction
This compound is a molecule of interest in pharmaceutical research and development, belonging to the class of sulfonamides which are known for their diverse biological activities. The accurate and unequivocal identification of this compound is paramount for quality control, regulatory compliance, and understanding its behavior in various matrices. This application note provides a multi-faceted analytical approach to ensure the identity, purity, and structural integrity of this compound.
The analytical strategy herein is built upon orthogonal techniques, each providing a unique piece of structural information. This approach minimizes the risk of misidentification and provides a comprehensive characterization of the molecule.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 849409-82-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Predicted Boiling Point | 427.4 ± 47.0 °C | [1] |
| Predicted pKa | 3.97 ± 0.10 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase method is most suitable, given the molecule's moderate polarity.
Rationale for Method Design
The chosen method utilizes a C18 stationary phase, which provides excellent retention for aromatic compounds. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid and sulfonamide functional groups, leading to better peak shape and retention time stability. A gradient elution is recommended to ensure the efficient elution of the main compound while also separating any potential impurities with different polarities.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Interpretation
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak. The presence of other peaks indicates impurities.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using certified reference standards of this compound at a minimum of five concentration levels. The linearity of the detector response should be verified (R² > 0.999).
Method Validation
The reliability of the HPLC method must be established through a validation process as per the guidelines of the European Commission Decision 2002/657/EC.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Confirmation
For unequivocal identification, especially at low concentrations, LC-MS/MS is the gold standard. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. The mass spectrometer is operated in negative ion mode, as the carboxylic acid and sulfonamide moieties are readily deprotonated. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity, monitoring specific precursor-to-product ion transitions.[1][5][6]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Same as the HPLC-UV method, but a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal depending on the ESI source.
MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 242.06 (M-H)⁻ |
| Product Ions (m/z) | To be determined by infusion of a standard solution. Expected fragments could arise from the loss of SO₂ (m/z 178.08), the propyl group, or cleavage of the sulfonamide bond. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation:
-
Similar to the HPLC-UV method, but dilutions should be made to the low ng/mL range.
Data Interpretation
The presence of this compound is confirmed by:
-
A chromatographic peak at the expected retention time.
-
The detection of the correct precursor ion (m/z 242.06).
-
The presence of the specific product ions at the correct relative intensities.
Caption: LC-MS/MS workflow for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Spectral Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the acidic protons of the carboxylic acid and sulfonamide groups. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,3-disubstitution pattern on the benzene ring. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl group.[7][8][9][10][11]
Predicted NMR Spectra
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
¹H NMR (400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~10.0 | br s | 1H | -SO₂NH- |
| ~7.9-7.4 | m | 4H | Aromatic protons |
| ~3.0 | t | 2H | -SO₂-CH₂- |
| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~140-120 | Aromatic carbons (6 signals) |
| ~52 | -SO₂-CH₂- |
| ~22 | -CH₂-CH₂-CH₃ |
| ~13 | -CH₃ |
Experimental Protocol: NMR
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13][14]
Rationale for Spectral Interpretation
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (propyl) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1340, ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide |
Experimental Protocol: FTIR
Method: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Method: KBr Pellet
-
Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust and comprehensive framework for the identification and characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently ascertain the identity, purity, and structure of this compound. The principles and methodologies outlined herein are grounded in established analytical practices and can be adapted for the analysis of related sulfonamide and benzoic acid derivatives.
References
- Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
- Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
- Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
- Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine.
- Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society, 94(24), 8564-8571.
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 150, 143-151.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 13(10), 1165-1175.
- Determination of sulfonamides in milk by ID-LC-MS/MS.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
- Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient C
- Synthesis and characterization of some sulfonamide dervatives.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
- The Shapes of Sulfonamides: A Rot
- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-675.
- Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep.
Sources
- 1. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imeko.info [imeko.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. acgpubs.org [acgpubs.org]
- 7. rsc.org [rsc.org]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. proprep.com [proprep.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cellular Assays to Determine the Activity of 3-(Propane-1-sulfonamido)benzoic acid
Introduction
3-(Propane-1-sulfonamido)benzoic acid is a small molecule inhibitor that has garnered significant interest within the drug discovery community. Recent research has identified its derivatives as potent and selective antagonists of the P2Y14 receptor.[1][2] The P2Y14 receptor, a Gi/o protein-coupled receptor (GPCR), is a key regulator of inflammatory and immune responses.[3][4] Its endogenous agonist, uridine diphosphate-glucose (UDP-glucose), triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway is implicated in various cellular processes, including chemotaxis of immune cells.[3][5]
Given the therapeutic potential of modulating the P2Y14 receptor in inflammatory diseases such as acute lung injury, the development of robust and reliable cellular assays to characterize the activity of antagonists like this compound is paramount.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing cellular assays to quantify the inhibitory activity of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing field-proven insights into experimental design and data interpretation.
Principle of Antagonism and Assay Strategy
As a P2Y14 receptor antagonist, this compound is expected to competitively block the binding of agonists like UDP-glucose, thereby preventing the downstream signaling events. A multi-tiered assay strategy is recommended to thoroughly characterize its activity. This approach begins with a primary, target-specific assay to determine the compound's potency in inhibiting the P2Y14 signaling pathway. This is followed by a secondary, cell-based functional assay to confirm its efficacy in a more physiologically relevant context. A final, optional counter-screen can assess selectivity.
Part 1: Primary Assay - P2Y14-Mediated cAMP Inhibition
The most direct method to assess the antagonism of a Gi-coupled receptor is to measure the reversal of agonist-induced inhibition of cAMP production. This assay provides a quantitative measure of the compound's potency (IC50) at the molecular target. For this purpose, a cell line stably expressing the human P2Y14 receptor, such as HEK293-P2Y14, is highly recommended.[3]
Workflow for cAMP Inhibition Assay
Caption: Workflow for the P2Y14 cAMP Inhibition Assay.
Detailed Protocol: cAMP Inhibition Assay
This protocol is adapted from established methods for assaying Gi-coupled GPCRs.[6]
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor (HEK293-P2Y14)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724)
-
Forskolin
-
UDP-glucose (agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF cAMP kit)
-
White, solid-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293-P2Y14 cells into a white, solid-bottom 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM).
-
-
Agonist Preparation:
-
Prepare a stock solution of UDP-glucose in assay buffer. The final concentration used in the assay should be at its EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist-only dose-response experiment. The EC50 for UDP-glucose in cAMP assays is typically in the range of 70-330 nM.[3]
-
-
Assay Execution:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well and incubate for 15-30 minutes at room temperature.
-
Add 25 µL of the diluted this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add 25 µL of a solution containing both forskolin (to stimulate adenylyl cyclase) and UDP-glucose (at its EC80 concentration) to all wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
| Parameter | Example Value | Cell Line | Assay Type |
| UDP-glucose EC50 | 70-330 nM | HEK293-P2Y14, CHO-P2Y14, C6-P2Y14 | cAMP Inhibition |
| Forskolin Concentration | 1-10 µM | HEK293-P2Y14 | cAMP Inhibition |
| Test Compound Range | 0.1 nM - 10 µM | HEK293-P2Y14 | cAMP Inhibition |
Part 2: Secondary Assay - Calcium Mobilization
While the primary signaling pathway of P2Y14 is through Gi, leading to cAMP inhibition, it can also couple to Gq/i chimeras or promiscuous G-proteins like Gα16, leading to the mobilization of intracellular calcium.[7] This provides an alternative and often more robust readout for receptor activation and antagonism, particularly in a high-throughput screening context.
Workflow for Calcium Mobilization Assay
Caption: Workflow for the P2Y14 Calcium Mobilization Assay.
Detailed Protocol: Calcium Mobilization Assay
This protocol is based on general methods for measuring GPCR-induced calcium flux.[8]
Materials:
-
HEK293-P2Y14 cells (co-expression with a promiscuous G-protein like Gαqi5 can enhance the signal)[9]
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
UDP-glucose
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding:
-
Seed HEK293-P2Y14 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Execution:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing serial dilutions of this compound to the wells.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Program the instrument to inject a solution of UDP-glucose (at its EC80 concentration, predetermined in an agonist-only experiment) and immediately begin measuring fluorescence intensity over a period of 1-2 minutes. The EC50 for UDP-glucose in calcium mobilization assays can be higher than in cAMP assays, in the micromolar range.[8]
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
| Parameter | Example Value | Cell Line | Assay Type |
| UDP-glucose EC50 | ~1-6 µM | RBL-2H3, HEK293-P2Y14 | Calcium Mobilization |
| Test Compound Range | 0.1 nM - 10 µM | HEK293-P2Y14 | Calcium Mobilization |
Part 3: Tertiary Assay - Inhibition of LPS-Induced Cytokine Release
To assess the functional consequences of P2Y14 antagonism in a more disease-relevant context, an inflammatory cytokine release assay can be performed. The human monocytic cell line THP-1 is a suitable model as it can be differentiated into macrophage-like cells that express P2Y14 and respond to inflammatory stimuli like lipopolysaccharide (LPS).[7][10]
Workflow for Cytokine Release Assay
Caption: Workflow for the LPS-Induced Cytokine Release Assay.
Detailed Protocol: Cytokine Release Assay
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
UDP-glucose
-
This compound
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
THP-1 Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.[11]
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
Carefully aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for at least 24 hours.[11]
-
-
Assay Execution:
-
Cytokine Measurement:
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the antagonist compared to the stimulated control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
| Parameter | Example Value | Cell Line | Assay Type |
| PMA Concentration | 50-100 ng/mL | THP-1 | Differentiation |
| LPS Concentration | 100 ng/mL - 1 µg/mL | Differentiated THP-1 | Cytokine Release |
| UDP-glucose Concentration | 1-10 µM | Differentiated THP-1 | Cytokine Release |
| Incubation Time | 6-24 hours | Differentiated THP-1 | Cytokine Release |
Conclusion
The suite of assays described in these application notes provides a robust framework for characterizing the inhibitory activity of this compound on the P2Y14 receptor. By progressing from a direct target engagement assay (cAMP inhibition) to more complex, functional cellular assays (calcium mobilization and cytokine release), researchers can build a comprehensive profile of this compound's pharmacological activity. Adherence to these detailed protocols, including the use of appropriate controls and careful data analysis, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs targeting the P2Y14 receptor.
References
-
Sesma, J. I., Kreda, S. M., Steinckwich-Besancon, N., Dang, H., García-Mata, R., Harden, T. K., & Lazarowski, E. R. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C490-C498. [Link]
-
Scrivens, M., & Dickenson, J. M. (2006). Functional expression of the P2Y14 receptor in human neutrophils. European Journal of Pharmacology, 544(1-3), 167-173. [Link]
-
O'Hayre, M. (2012). Purinergic signaling and immune cell chemotaxis. Focus on “The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils”. American Journal of Physiology-Cell Physiology, 303(5), C487-C489. [Link]
-
Carter, R. L., Fricks, I. P., Barrett, M. O., Burianek, L. E., Zhou, Y., Ko, H., ... & Harden, T. K. (2009). Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor. Molecular pharmacology, 76(6), 1341-1348. [Link]
-
Bio-Knowledgebase. (n.d.). Functional expression of the P2Y14 receptor in human neutrophils. BioKB. [Link]
-
O'Hayre, M. (2012). Purinergic signaling and immune cell chemotaxis. Focus on “The UDP-sugar- sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils”. American Journal of Physiology-Cell Physiology, 303(5), C487-C489. [Link]
-
Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta physiologica, 199(2), 149-160. [Link]
-
Gao, Z. G., Ding, Y., & Jacobson, K. A. (2010). UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. Biochemical pharmacology, 79(6), 873-879. [Link]
-
Yu, T., Li, Z., Chen, Y., Zhao, L., Wang, Y., Zhang, H., ... & Zhao, Q. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e86397. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., ... & Stevens, R. C. (2011). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Nature, 475(7357), 530-534. [Link]
-
Amison, R. T., Momi, S., Morris, A., Mann, P., Gresele, P., & Page, C. P. (2025). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British journal of pharmacology. [Link]
-
Yu, T., Li, Z., Chen, Y., Zhao, L., Wang, Y., Zhang, H., ... & Zhao, Q. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e86397. [Link]
-
Ma, S., Wang, M., Wu, Y., Meng, D., Zhang, B., Zhu, H., ... & Song, C. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European journal of medicinal chemistry, 290, 117588. [Link]
-
Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). GPCR Assay Optimization With Chimeric G Proteins. SB Drug Discovery. [Link]
-
Daigneault, M., Preston, J. A., Marriott, H. M., Whyte, M. K., & Dockrell, D. H. (2010). The identification of markers of macrophage differentiation in PMA-stimulated THP-1 cells and monocyte-derived macrophages. PloS one, 5(1), e8668. [Link]
-
Communi, D., Suarez-Huerta, N., Robaye, B., & Boeynaems, J. M. (2001). Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells. British journal of pharmacology, 133(6), 841-848. [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]
-
Science.gov. (n.d.). pma-treated thp-1 cells: Topics. [Link]
-
Lund, S., Porpiglia, E., Torset, C., Birk, J. B., & Blagoev, B. (2020). Dose-dependent phorbol 12-myristate-13-acetate-mediated monocyte-to-macrophage differentiation induces unique proteomic signatures in THP-1 cells. bioRxiv. [Link]
-
Domainex. (n.d.). Confirmation of THP1 cell differentiation by flow cytometry. [Link]
-
Pedraza-Sánchez, S., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 356, 104146. [Link]
-
BPS Bioscience. (n.d.). Data Sheet. [Link]
-
Bálind, Á., Ábrahám, I. M., & Kvell, K. (2012). Establishing and functional characterization of an HEK-293 cell line expressing autofluorescently tagged β-actin (pEYFP-ACTIN) and the neurokinin type 1 receptor (NK1-R). Acta biologica Hungarica, 63(2), 235-249. [Link]
-
Rilla, K., Pasonen-Seppänen, S., Deen, A. J., Koistinen, V., Törrönen, K., & Tammi, M. I. (2013). Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. Journal of Biological Chemistry, 288(27), 19563-19574. [Link]
-
Brosseau, J. P., Liao, C. P., Wang, Y., Le, L. Q., & Parada, L. F. (2019). P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis. PLoS genetics, 15(7), e1008235. [Link]
-
Berthold Technologies. (n.d.). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Application Note. [Link]
-
Bauvois, B., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e31894. [Link]
-
Al-Majmaie, S., & Al-Khafaji, K. (2025). Molecular characterization of HEK293 cells as emerging versatile cell factories. ResearchGate. [Link]
-
Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of biomolecular screening, 16(8), 911-920. [Link]
-
Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. University of Virginia. [Link]
-
Tebo, J. M., & Hamilton, T. A. (1992). The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro. Journal of immunology, 148(10), 3007-3013. [Link]
-
ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Scientific Diagram. [Link]
-
Barrett, M. O., Sesma, J. I., Ball, C. B., Jayasekara, P. S., Jacobson, K. A., Lazarowski, E. R., & Harden, T. K. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular pharmacology, 84(1), 41-49. [Link]
-
ResearchGate. (n.d.). Figure S6 IL-8, IL-6 and TNF-α levels in THP-1 cells after 24-hour stimulation with LPS (10 -2000 ng/mL)... Scientific Diagram. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a carbohydrate recognition motif of purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confirmation of THP1 cell differentiation by flow cytometry | Domainex [domainex.co.uk]
- 11. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of 3-(Propane-1-sulfonamido)benzoic Acid Cytotoxicity
Introduction: Unveiling the Therapeutic Potential of Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] These compounds often exert their effects by inhibiting specific enzymes or interfering with critical cellular pathways.[3][4][5] The compound 3-(Propane-1-sulfonamido)benzoic acid, a molecule incorporating both a sulfonamide and a benzoic acid moiety, presents an interesting candidate for cytotoxic evaluation. Benzoic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could possess valuable anti-proliferative properties.[6]
Determining the cytotoxic profile of novel chemical entities is a critical early step in the drug discovery pipeline.[7] In vitro cytotoxicity assays provide essential data on a compound's potential to harm cells, guiding the selection of promising candidates for further preclinical development.[7][8] These assays help to establish a therapeutic window and can offer initial insights into the mechanism of cell death.[9]
This guide provides a comprehensive framework for the in vitro evaluation of this compound's cytotoxicity. We will detail the rationale behind the selection of specific cell lines and assays, provide step-by-step protocols for their execution, and discuss the interpretation of the resulting data. Our approach is designed to be a self-validating system, employing multiple, mechanistically distinct assays to build a robust and reliable cytotoxicity profile.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
Our investigation will focus on three key questions:
-
Does this compound reduce cell viability? This will be addressed using the MTT assay, which measures metabolic activity.
-
Does the compound compromise cell membrane integrity? The Lactate Dehydrogenase (LDH) assay will be used to quantify membrane damage.
-
Does the compound induce apoptosis? We will investigate the activation of key apoptotic enzymes using the Caspase-3/7 assay.
A panel of human cancer cell lines will be utilized to assess the compound's activity across different cancer types:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.[10][11][12]
-
HepG2 (Liver Cancer): A suitable model for studying hepatotoxicity and drug metabolism.[13][14][15]
-
A549 (Lung Cancer): A common model for lung cancer research.[5][16][17]
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for the in vitro cytotoxicity evaluation.
Part 1: Cell Viability Assessment using the MTT Assay
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3]
Protocol: MTT Assay
Materials:
-
HeLa, HepG2, or A549 cells
-
Complete culture medium (specific to each cell line)
-
This compound
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can then be determined from this curve.[20] A lower IC50 value indicates a higher cytotoxic potency of the compound.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 150 |
| 48 | 85 | |
| 72 | 50 | |
| HepG2 | 24 | 200 |
| 48 | 120 | |
| 72 | 75 | |
| A549 | 24 | 180 |
| 48 | 100 | |
| 72 | 60 |
Part 2: Assessment of Membrane Integrity with the LDH Assay
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of lysed or damaged cells. This assay serves as an indicator of necrosis or late-stage apoptosis.
Protocol: LDH Assay
Materials:
-
Treated cell culture supernatants (from the same experiment as the MTT assay)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the desired incubation period with this compound, carefully collect the cell culture supernatant from each well. Be cautious not to disturb the adherent cells.
-
-
Assay Reaction:
-
Follow the manufacturer's instructions for the specific LDH assay kit being used. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the collected supernatants in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis and Interpretation
The amount of LDH released is calculated relative to control wells. A positive control, where cells are completely lysed with a lysis buffer, represents 100% LDH release.
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
An increase in LDH release with increasing concentrations of the compound indicates that it causes cell membrane damage.
Part 3: Detection of Apoptosis using the Caspase-3/7 Assay
Principle of the Caspase-3/7 Assay
Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-3/7 assay utilizes a substrate that is specifically cleaved by activated Caspase-3 and -7, resulting in the release of a fluorescent or luminescent signal. An increase in this signal is a direct measure of apoptosis induction.
Protocol: Caspase-3/7 Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
Caspase-3/7 assay kit (containing a specific substrate and buffer)
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.
-
-
Reagent Addition:
-
Add the prepared Caspase-3/7 reagent directly to the wells containing the treated cells.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30-60 minutes), protected from light.
-
-
Signal Measurement:
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.
-
Data Analysis and Interpretation
The fold increase in Caspase-3/7 activity is calculated by dividing the signal from the treated cells by the signal from the untreated control cells. A dose-dependent increase in Caspase-3/7 activity suggests that this compound induces apoptosis.
The following diagram illustrates a potential signaling pathway for apoptosis induction:
Caption: A simplified potential pathway for apoptosis induction.
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cancer cells.
The data generated from these protocols will enable the determination of the IC50 value and provide insights into the primary mechanism of cell death. Positive results from this initial screening would warrant further investigation, including:
-
Mechanism of Action Studies: Exploring the specific molecular targets of the compound.
-
Cell Cycle Analysis: Investigating the compound's effect on cell cycle progression.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.
By following these detailed protocols and applying rigorous data analysis, researchers can effectively assess the therapeutic potential of this compound and contribute to the development of novel anticancer agents.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(2), 1-13.
- Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE.
- Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection.
- Nanopartikel.info. (n.d.). Culturing A549 cells.
- Tiwari, S., & Kumar, V. (2022). Biochemistry, Lactate Dehydrogenase. In StatPearls.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay.
- Woods Hole Physiology Course. (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking.
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
- iGEM. (n.d.). Passaging of HeLa cells.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383).
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02.
- ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay (LDH).
- BCRJ. (n.d.). A549 - Cell Line.
- REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats.
- ENCODE. (n.d.). HepG2 culture conditions.
- Ubigene. (n.d.). HEPG2 Cell Line User Guide.
- Thermo Fisher Scientific. (n.d.). HepG2 Cell Line Spheroid Generation and Characterization for HT Assays.
- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Visikol. (2022, June 7). The Importance of IC50 Determination.
- RSC Publishing. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
- Scozzafava, A., & Supuran, C. T. (2000). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Enzyme Inhibition, 15(6), 563-591.
- National Center for Biotechnology Information. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.
- National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- National Center for Biotechnology Information. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 3. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 849409-82-1 [amp.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. 849409-82-1|this compound|BLD Pharm [bldpharm.com]
- 13. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chemscene.com [chemscene.com]
Application Notes & Protocols: A Guide to the Pharmacokinetic Characterization of 3-Sulfonamido Benzoic Acid Derivatives
Here are the detailed Application Notes and Protocols for Pharmacokinetic studies of 3-sulfonamido benzoic acid derivatives.
Introduction
The 3-sulfonamido benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including as anti-inflammatory agents and receptor antagonists.[1][2] The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4] A favorable PK profile ensures that the drug reaches its target in sufficient concentration and for an appropriate duration to exert its therapeutic effect, without causing undue toxicity.[5]
This guide, designed for researchers, scientists, and drug development professionals, provides a strategic overview and detailed protocols for the comprehensive pharmacokinetic evaluation of novel 3-sulfonamido benzoic acid derivatives. As a Senior Application Scientist, the aim is not merely to present steps but to illuminate the underlying scientific rationale, enabling robust and reliable data generation for informed decision-making in drug discovery and development programs.[6]
Section 1: The Pharmacokinetic Framework - A Strategic Overview
A successful PK characterization is not a single experiment but an integrated, tiered approach that begins with rapid, cost-effective in vitro assays and progresses to more complex in vivo studies.[7][8] This strategy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize ADME properties alongside potency and selectivity.[9][10] The overall workflow is designed to de-risk candidates and ensure that only the most promising compounds advance, saving significant time and resources.[11]
Section 2: Foundational In Vitro ADME Assays
In vitro ADME assays are the cornerstone of early PK evaluation. They provide critical data on a compound's intrinsic properties, helping to predict its in vivo behavior.[4]
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[10] Low metabolic stability often leads to rapid clearance and poor oral bioavailability, making it a critical parameter to optimize.[12] We utilize two primary systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both Phase I and Phase II (conjugative) enzymes.[13][14]
Rationale: This assay provides a measure of intrinsic clearance (CLint) driven by Phase I metabolism. It is a high-throughput, cost-effective screen to identify compounds that are rapidly metabolized.[10]
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Testosterone, Verapamil)
-
Acetonitrile with internal standard (IS) for reaction termination
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 100 µM in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: Add the test compound working solution to the incubation mixture to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with IS to stop the reaction.[15]
-
Sample Processing: Centrifuge the termination plate at 3000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the test compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in plasma can distribute to tissues and interact with its target.[16] Highly protein-bound drugs may have a lower volume of distribution and reduced efficacy.[17] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[18] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this measurement.[16][18]
Rationale: Equilibrium dialysis physically separates the free drug from the protein-bound drug using a semi-permeable membrane, providing a direct and accurate measurement of the unbound fraction.[17][19]
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts
-
Plasma (human, rat, mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Control compounds (e.g., Warfarin)
-
Acetonitrile with internal standard (IS)
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound by spiking the stock solution into plasma to a final concentration of 1-5 µM.[17]
-
Device Setup: Add the plasma containing the test compound to the sample chamber (red side) of the RED device inserts.
-
Dialysis: Add an equal volume of PBS to the buffer chamber (white side) of the device.
-
Incubation: Seal the plate and incubate at 37°C for approximately 4 hours on an orbital shaker to allow the system to reach equilibrium.[18]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, combine the plasma aliquot with blank PBS and the buffer aliquot with blank plasma in a 1:1 ratio.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile with IS to all samples to precipitate proteins.
-
Sample Processing: Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.
| Parameter | Description | Typical Value Range for Orally Bioavailable Drugs |
| Intrinsic Clearance (CLint) | The innate ability of the liver to metabolize a drug. | Low to moderate (< 30 µL/min/mg protein) |
| Half-Life (t½) in Microsomes | Time taken for 50% of the compound to be metabolized. | > 30 minutes |
| Fraction Unbound (fu) | The percentage of drug not bound to plasma proteins. | > 1% (highly variable, but context is key) |
Section 3: Bioanalytical Method Development and Validation
A reliable bioanalytical method is the bedrock of any PK study. Its purpose is to provide accurate and reproducible quantification of the 3-sulfonamido benzoic acid derivative in complex biological matrices like plasma or tissue homogenates.[20] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[18][20] Method validation must be performed according to regulatory guidelines to ensure data integrity for regulatory submissions.[21][22]
Protocol 3.1: LC-MS/MS Method Validation
Rationale: Validation demonstrates that the analytical method is suitable for its intended purpose. Following the FDA's Bioanalytical Method Validation Guidance for Industry ensures that the data is reliable and can be used to make critical decisions.[21][23]
Key Validation Parameters & Acceptance Criteria:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Criterion: No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. Criterion: A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between a series of measurements. Criterion: Measured at a minimum of four concentration levels (LLOQ, Low, Mid, High QC). Mean concentration should be within ±15% of nominal (±20% at LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
-
Recovery: The efficiency of the extraction process. Criterion: Should be consistent and reproducible.
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components. Criterion: The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. Criterion: Mean concentrations of stability samples must be within ±15% of nominal concentrations.
Section 4: Preclinical In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how the drug behaves in a whole organism, integrating the ADME processes.[24] These studies are typically first conducted in rodents (e.g., rats or mice) to determine key PK parameters.[11]
Study Design Considerations
-
Species Selection: Often rats are used due to their well-characterized physiology and handling practicalities. The choice can be further informed by in vitro metabolism data to select a species with a metabolic profile similar to humans.[13]
-
Route of Administration:
-
Intravenous (IV): Administered directly into the bloodstream, providing 100% bioavailability by definition. This route is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).
-
Oral (PO): The intended route for many drugs. Comparing PO to IV data allows for the calculation of oral bioavailability (F%).[12]
-
-
Dosing: A minimum of one dose level is used. The dose should be high enough for robust analytical detection but low enough to remain in the linear pharmacokinetic range and avoid toxicity.
-
Sampling Schedule: Blood samples are collected at multiple time points to adequately define the plasma concentration-time curve. This typically includes frequent sampling shortly after dosing to capture the distribution phase and less frequent sampling at later times to define the elimination phase.
Protocol 4.2: Rat Pharmacokinetic Study
Procedure:
-
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) for at least 3-5 days before the study.
-
Dosing:
-
IV Group (n=3-4 rats): Administer the drug formulation via the tail vein at the target dose (e.g., 1-2 mg/kg).
-
PO Group (n=3-4 rats): Administer the drug formulation via oral gavage at the target dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from each animal at predetermined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method described in Section 3.
Section 5: Data Interpretation and Integration
Once plasma concentration data is obtained, it is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters.
Key Pharmacokinetic Parameters:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed, indicating the rate of absorption.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
By integrating these parameters with the in vitro data, a comprehensive profile emerges. For example, high in vitro metabolic clearance is expected to correlate with high in vivo clearance and a shorter half-life. Poor aqueous solubility may lead to a low Cmax and poor bioavailability. This integrated understanding is crucial for guiding the next steps, whether it's advancing a candidate or returning to medicinal chemistry for further optimization.[4][6]
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [2018-05-24] Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Frontage Laboratories. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
-
Sygnature Discovery. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [2023-01-11] Available from: [Link]
-
Visikol. Plasma Protein Binding Assay. [2022-11-03] Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [2018-05-24] Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
Domainex. Plasma Protein Binding Assay. Available from: [Link]
-
BioAgilytix. Protein Binding Assays. Available from: [Link]
-
Ma, X., et al. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. [2025-06-05] Available from: [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]
-
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]
-
Nouws, J. F. Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Veterinary Quarterly. [1981-07] Available from: [Link]
-
Wang, J., & Urban, L. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. Available from: [Link]
-
Vinarov, Z., et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [2022-03-15] Available from: [Link]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [2009-09-25] Available from: [Link]
-
Slideshare. Analysis of sulfonamides. Available from: [Link]
-
LCGC. Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [2025-08-07] Available from: [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [2023-11-29] Available from: [Link]
-
MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [2024-01-30] Available from: [Link]
-
Ohmori, K., et al. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. European Journal of Pharmacology. [2003-06-13] Available from: [Link]
-
Thorat, S., et al. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
ChemHelp ASAP. metabolic stability assays for predicting intrinsic clearance. [2021-01-05] Available from: [Link]
-
Khan, I., et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE. [2023-07-11] Available from: [Link]
-
Sharma, N., & Sharma, D. K. Synthesis, cytotoxic evaluation and in silico pharmacokinetic prediction of some benzo[a]phenazine-5-sulfonic acid derivatives. Medicinal Chemistry. [2009-11] Available from: [Link]
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. In Vitro ADME Assays [conceptlifesciences.com]
- 9. criver.com [criver.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. bioagilytix.com [bioagilytix.com]
- 20. ymerdigital.com [ymerdigital.com]
- 21. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Propane-1-sulfonamido)benzoic acid
Welcome to the technical support center for the synthesis of 3-(Propane-1-sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic sulfur atom of propane-1-sulfonyl chloride.[1] The reaction is conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
The core mechanism involves the formation of a sulfonamide bond, a robust and metabolically stable isostere for amide bonds, making it a valuable functional group in medicinal chemistry.[3][4]
Caption: Reaction mechanism for sulfonamide bond formation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.
Question: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yields in this synthesis are common and typically trace back to a few critical factors. The most prevalent issue is the hydrolysis of the highly reactive propane-1-sulfonyl chloride starting material into the unreactive propane-1-sulfonic acid.[2][5]
Here is a systematic approach to troubleshooting:
-
Moisture Control (The Most Critical Factor):
-
Causality: Sulfonyl chlorides are extremely sensitive to moisture.[6] Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride, rendering it incapable of reacting with the amine.
-
Solution:
-
Thoroughly oven-dry all glassware and cool it under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.[2]
-
Ensure your 3-aminobenzoic acid is dry. If necessary, dry it in a vacuum oven before use.
-
Conduct the entire reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
-
-
-
Reagent Quality & Stoichiometry:
-
Causality: Degraded reagents will naturally lead to lower yields. An incorrect molar ratio of reactants can result in the incomplete consumption of the limiting reagent.
-
Solution:
-
Sulfonyl Chloride: Use a fresh bottle of propane-1-sulfonyl chloride. Old bottles may have undergone partial hydrolysis due to repeated exposure to air.[5]
-
Stoichiometry: A common practice is to use a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) to ensure the complete consumption of the more valuable or moisture-sensitive sulfonyl chloride.[2] However, for this specific synthesis, starting with a 1:1 ratio is a reliable baseline.
-
-
-
Reaction Temperature:
-
Causality: While gentle heating can sometimes drive sluggish reactions, excessive heat can promote the decomposition of the sulfonyl chloride and lead to side reactions.[7]
-
Solution: The initial addition of the sulfonyl chloride should be performed at a low temperature (0 °C) to control the initial exothermic reaction. The reaction can then be allowed to warm to room temperature and stirred until completion.[5]
-
Question: My TLC analysis shows multiple spots, and I'm having trouble with purification. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate is a common purification challenge. The most probable impurities are:
-
Unreacted 3-Aminobenzoic Acid: This is a polar, basic compound.
-
Propane-1-sulfonic Acid: This is the hydrolysis product of your sulfonyl chloride. It is a highly polar and acidic compound that can be difficult to separate from your acidic product by standard silica gel chromatography.
-
Bis-sulfonated Product: While less common with aromatic amines compared to aliphatic ones, it's possible for the sulfonamide product's nitrogen to be sulfonated a second time, especially if excess sulfonyl chloride and a strong base are used.[2]
Solution: Purification via Acid-Base Extraction
The carboxylic acid functionality on your desired product is the key to effective purification. An acid-base extraction is highly effective for separating it from neutral or basic impurities.[8]
-
After the reaction is complete, quench the mixture with water and adjust the pH to ~9-10 with an aqueous base (e.g., 1M NaOH). This deprotonates your product's carboxylic acid, making it water-soluble.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities (like a potential bis-sulfonated side product).
-
Acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M HCl). This will protonate your product, causing it to precipitate out of the solution as it is no longer water-soluble.[8]
-
Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. This procedure effectively separates your product from the sulfonic acid byproduct and unreacted amine.
Question: My final product appears as a sticky oil instead of a crystalline solid. What should I do?
Answer: An oily product often indicates the presence of residual solvent or impurities that are inhibiting crystallization.
-
Solution 1: High-Vacuum Drying: Ensure all residual solvents (like pyridine or the reaction solvent) are thoroughly removed. Drying the oil on a high-vacuum line for several hours can sometimes induce crystallization.
-
Solution 2: Recrystallization: If the product is still an oil after drying, recrystallization is the next step. Finding the right solvent system is key.
-
Procedure: Dissolve the oily product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate). Then, slowly add a cold "anti-solvent" in which the product is insoluble (e.g., hexanes, water) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The slow cooling process should promote the formation of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis, and why? A1: A non-nucleophilic organic base is crucial.[2] Pyridine or triethylamine (TEA) are common choices. They act as proton sponges to neutralize the HCl generated without competing with the 3-aminobenzoic acid as a nucleophile.[7] Pyridine is often preferred as it can also act as a solvent, but TEA is a stronger base and can be more effective if the amine is less reactive.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting material (3-aminobenzoic acid) and the reaction mixture on a TLC plate. Use a solvent system like 50:50 ethyl acetate/hexanes with 1% acetic acid. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is complete when the spot corresponding to the 3-aminobenzoic acid has disappeared.
Q3: Can I use an aqueous base like sodium hydroxide during the reaction? A3: While possible under specific conditions (known as Schotten-Baumann conditions), using an aqueous base during the reaction itself is not recommended for this synthesis.[2] The presence of water and hydroxide ions will significantly increase the rate of hydrolysis of the propane-1-sulfonyl chloride, leading to a drastic reduction in yield.
Optimized Experimental Protocol
This protocol is designed to maximize yield by carefully controlling reaction parameters.
Materials & Reagents:
-
3-Aminobenzoic acid (1.0 eq)
-
Propane-1-sulfonyl chloride (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM, optional co-solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 3-(Propane-1-sulfonamido)benzoic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(Propane-1-sulfonamido)benzoic acid. The purification of this compound is a critical step to ensure the reliability of downstream applications. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during the purification process.
Understanding the Challenge: Common Impurities
Effective purification begins with understanding the potential impurities that may be present in the crude product. The synthesis of this compound, typically involving the reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride, can lead to several common impurities:
-
Unreacted Starting Materials: 3-aminobenzoic acid and propane-1-sulfonyl chloride.
-
Hydrolysis Products: Propane-1-sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.
-
Side-Reaction Products: Dimerized or polymerized materials.
-
Residual Solvents and Reagents: Catalysts (e.g., pyridine) and solvents used during the synthesis.
The presence of both a carboxylic acid and a sulfonamide group gives the target molecule unique solubility and polarity characteristics that can be exploited for purification.
Primary Purification Method: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound. The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For a molecule with both a carboxylic acid and a sulfonamide group, polar solvents are a good starting point. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization of the product.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Generalized workflow for the recrystallization of sulfonamide products.
Troubleshooting & FAQs: Recrystallization
-
Q1: My compound "oiled out" instead of forming crystals. What should I do?
-
A1: "Oiling out" occurs when the solid melts before it dissolves or when the solution's saturation point is reached at a temperature above the compound's melting point.[3] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly. Using a more polar solvent system can also help.[3]
-
-
Q2: No crystals have formed even after cooling in an ice bath. What went wrong?
-
A2: This is typically due to two reasons: either too much solvent was used, or the solution is supersaturated.[3] If too much solvent was added, you can evaporate some of it and allow the solution to cool again. For supersaturation, induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[3][5]
-
-
Q3: My yield is very low. How can I improve it?
-
A3: Low yield is often caused by using too much solvent during dissolution or washing. Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product. When washing, use only a small amount of ice-cold solvent. Also, ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.[4]
-
Alternative/Complementary Method: Column Chromatography
When recrystallization is ineffective, particularly with impurities of similar solubility, column chromatography provides a powerful alternative based on polarity differences.[6]
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the standard choice for purifying sulfonamides.[7]
-
Mobile Phase (Eluent): The polarity of the eluent is critical. Start by using Thin-Layer Chromatography (TLC) to identify a solvent system that gives your target compound a retention factor (Rf) of approximately 0.3-0.4. A common starting system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).
-
Modifier: The carboxylic acid in your compound can cause "streaking" on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid to your eluent system. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Collection: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting & FAQs: Column Chromatography
-
Q1: My compounds are not separating well on the column (co-elution). How can I improve the separation?
-
A1: Poor separation is usually due to an inappropriate mobile phase. Decrease the polarity of the eluent to allow for better differential binding to the silica gel. If this doesn't work, consider switching to a different stationary phase, though this is less common for this class of compounds.[7]
-
-
Q2: The spots on my TLC plate are streaked or "tailed". What does this mean?
-
A2: Streaking is common for acidic or basic compounds on silica gel. As mentioned, the carboxylic acid on your molecule is likely interacting too strongly with the silica. Add 0.5-1% acetic acid to your eluent to suppress this interaction and achieve sharp, well-defined spots.
-
-
Q3: I can't see my compound on the TLC plate under UV light. How can I visualize it?
-
A3: While the benzoic acid moiety should be UV-active, if visualization is poor, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with many organic compounds.
-
Chromatography Troubleshooting Logic
Caption: Troubleshooting common issues in column chromatography.
Data Summary: Comparison of Purification Methods
| Method | Principle | Best for Removing | Pros | Cons |
| Recrystallization | Differential Solubility | Impurities with different solubility profiles | Scalable, cost-effective, can yield very high purity | Requires finding a suitable solvent, risk of "oiling out", can have lower yields.[3] |
| Column Chromatography | Differential Adsorption (Polarity) | Impurities with different polarities | Highly versatile, excellent separation power | More time-consuming, requires larger solvent volumes, can be less scalable.[6][7] |
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
- Byproduct identification and removal in sulfonamide synthesis. (n.d.). Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Recrystallization of Benzoic Acid. (n.d.). Chemistry LibreTexts.
- Chemistry 210 Experiment Ib. (2012, November 14). University of Michigan-Dearborn.
- The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
- Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
Sources
Technical Support Center: Optimization of Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of forming the vital S-N bond. Sulfonamides are a cornerstone of modern medicine and materials science, yet their synthesis can present significant challenges, from low yields to unexpected side reactions.[1][2]
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind common experimental hurdles and offer robust, validated solutions to empower you to achieve consistent, high-yielding results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during sulfonamide synthesis in a direct question-and-answer format.
Question 1: My reaction yield is low or zero. What are the likely causes and how can I fix it?
Low yields are the most frequent issue, often stemming from the degradation of the starting materials or suboptimal reaction conditions.[3]
Potential Cause 1: Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture. Trace amounts of water will rapidly hydrolyze them to the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.[3]
-
Expert Analysis: The sulfur atom in a sulfonyl chloride is highly electron-deficient, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient concentration (e.g., in wet solvents or from atmospheric moisture) to compete effectively with the desired amine nucleophile, leading to the inert sulfonic acid.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older reagents if their quality is suspect.
-
Potential Cause 2: Poor Nucleophilicity of the Amine Electron-deficient aromatic amines (e.g., those with nitro or cyano groups) or sterically hindered amines can be poor nucleophiles, reacting sluggishly with the sulfonyl chloride.
-
Expert Analysis: The rate of the nucleophilic attack by the amine on the sulfonyl chloride is the key step. If the amine's lone pair is delocalized (as in anilines with electron-withdrawing groups) or physically blocked, the reaction kinetics will be slow, allowing side reactions or degradation to dominate.
-
Solutions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully to avoid decomposition.
-
Use a Catalytic Base: Pyridine is an excellent choice in this scenario. It functions not only as an acid scavenger but also as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then more readily attacked by the weakly nucleophilic amine.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration (e.g., 12-24 hours) until the starting amine is consumed.
-
Potential Cause 3: Inappropriate Base or Stoichiometry The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is not chosen or dosed correctly, the reaction can stall.
-
Expert Analysis: The generated HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt. This effectively removes the amine from the reaction. A base is required to "scavenge" this acid and maintain the amine in its active, neutral form.
-
Solutions:
-
Base Selection: Use at least one equivalent of a suitable base. For simple, unhindered substrates, a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is effective. For more challenging reactions, pyridine is often superior due to its catalytic role.
-
Stoichiometry Check: Ensure you are using at least two equivalents of the amine if no other base is added (one to react, one to act as the acid scavenger) or at least one equivalent of an external base like TEA or pyridine.
-
Question 2: I am observing a significant side product, especially when using a primary amine. What is it and how can I prevent it?
Potential Cause: Bis-sulfonylation of Primary Amines When using a primary amine (R-NH₂), a common side product is the bis-sulfonylated imide, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonyl chloride.[3]
-
Expert Analysis: The hydrogen on the nitrogen of a primary sulfonamide is acidic (pKa ~10). In the presence of a base, it can be removed to form a nucleophilic sulfonamidate anion. This anion can then compete with the starting primary amine for the sulfonyl chloride, leading to the undesired bis-sulfonylated product.
-
Solutions:
-
Control Stoichiometry: Add the sulfonyl chloride slowly and portion-wise to a solution of the amine and base. This maintains a low concentration of the electrophile and favors the reaction with the more abundant (and generally more nucleophilic) primary amine over the sulfonamidate anion.
-
Use Excess Amine: Using a larger excess of the primary amine (2-3 equivalents) can outcompete the sulfonamidate anion kinetically.
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can slow the rate of the second sulfonylation reaction more significantly than the first.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA may be less effective at deprotonating the sterically hindered primary sulfonamide compared to a smaller base like TEA.
-
Question 3: My sulfonyl chloride starting material seems to be degrading on the bench. How should I handle it?
Potential Cause: Instability of Sulfonyl Chlorides Many sulfonyl chlorides, particularly aliphatic and some heteroaromatic ones, are inherently unstable. They can be sensitive to light, heat, and moisture, leading to decomposition over time.[4]
-
Expert Analysis: The stability of sulfonyl chlorides is highly variable. While simple aromatic sulfonyl chlorides like tosyl chloride are crystalline, stable solids, others like methanesulfonyl chloride are aggressive lachrymators that are highly moisture-sensitive. Decomposition can occur via hydrolysis, elimination, or polymerization, rendering the material unusable.
-
Solutions:
-
Proper Storage: Store sulfonyl chlorides in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere.
-
Use Freshly Prepared or Purchased Reagents: For best results, use reagents as they are received from a reliable supplier or use them immediately after their own synthesis.
-
In Situ Generation: For particularly unstable sulfonyl chlorides, consider generating them in situ from a more stable precursor like a thiol or sulfonic acid and using them immediately in the next step without isolation.[5] For example, thiols can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS).[5]
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing a standard sulfonamide synthesis.
Caption: A decision-making workflow for troubleshooting common sulfonamide synthesis issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best base for my reaction?
The choice of base is critical and depends on the reactivity of your substrates.
| Base | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| Triethylamine (TEA) | ~10.7 | Standard, inexpensive, non-nucleophilic acid scavenger. Good for general-purpose synthesis with reactive amines. |
| DIPEA (Hünig's Base) | ~11.0 | Sterically hindered and non-nucleophilic. Useful for preventing side reactions at base-sensitive sites. |
| Pyridine | ~5.2 | Weaker base but also a nucleophilic catalyst . Forms a highly reactive sulfonylpyridinium intermediate. Recommended for weakly nucleophilic amines (e.g., anilines) or sterically hindered substrates. |
| Aqueous NaOH / K₂CO₃ | N/A (Biphasic) | Used in Schotten-Baumann conditions. The reaction occurs at the interface of an organic solvent (e.g., DCM) and water. Useful for simple, robust substrates and large-scale synthesis.[6] |
Q2: What are the best solvents for sulfonamide synthesis?
An ideal solvent should be inert and capable of dissolving both the amine and the sulfonyl chloride. It must be anhydrous.
-
Dichloromethane (DCM): Excellent general-purpose solvent. Dissolves a wide range of substrates and is unreactive.
-
Tetrahydrofuran (THF): Another good choice, particularly if slightly higher temperatures are needed. Ensure it is dry and free of peroxides.
-
Acetonitrile (MeCN): A polar aprotic solvent that works well for many sulfonamide couplings.[7]
-
Pyridine (as solvent): When using pyridine as the base, it can also serve as the solvent. This is particularly effective for difficult couplings requiring heat.
Q3: Are there alternatives to using sulfonyl chlorides?
Yes, due to the instability and hazardous nature of some sulfonyl chlorides, several alternative methods have been developed.[4][8]
-
From Sulfonic Acids: Direct coupling of sulfonic acids with amines can be achieved using activating agents, avoiding the need to isolate the sulfonyl chloride.[5][9]
-
Using SO₂ Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) can be used to generate sulfonyl intermediates from organometallic reagents or aryl halides, providing a safer alternative to gaseous SO₂.[8][10]
-
From Thiols: Thiols can be oxidized in situ to generate a reactive sulfonyl species that is immediately trapped by an amine.[4][5]
-
Sulfonyl Fluorides: These are often more stable than their chloride counterparts and can be used in "SuFEx" (Sulfur(VI) Fluoride Exchange) click chemistry reactions.[10]
Exemplary Protocol: General Procedure for the Synthesis of N-benzyl-4-toluenesulfonamide
This protocol details a standard, reliable method for sulfonamide synthesis using common laboratory reagents.
Materials:
-
Benzylamine (1.1 eq)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, 1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, checking for the consumption of the limiting reagent (tosyl chloride).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing 1M HCl to wash out the excess pyridine and unreacted benzylamine.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Expert Notes:
-
The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
-
The acidic (HCl) wash is crucial for removing the basic pyridine and starting amine, simplifying purification. The basic (NaHCO₃) wash removes any residual sulfonic acid.
References
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Fobian, Y. M., Blakemore, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Ball, N. D. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. [Link]
-
Reisman, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2024). MDPI. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]
- Sulfonamide purification process.
-
Hendrickson, J. B., & Hussoin, Md. S. (1987). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 3-(Propane-1-sulfonamido)benzoic acid
Welcome to the technical support guide for the synthesis of 3-(Propane-1-sulfonamido)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The typical synthetic route involves the reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to diagnose and mitigate these common issues.
Frequently Asked Questions & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue and can often be traced back to one of three primary causes: hydrolysis of the sulfonyl chloride, suboptimal base selection, or incorrect stoichiometry.
A1. Cause: Hydrolysis of Propane-1-sulfonyl Chloride
Propane-1-sulfonyl chloride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the unreactive propane-1-sulfonic acid. This side reaction consumes your electrophile, directly reducing the potential yield of the desired sulfonamide. The hydrolysis of sulfonyl chlorides is a well-documented process that can proceed through a bimolecular nucleophilic substitution pathway.[1][2]
-
Troubleshooting:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of propane-1-sulfonyl chloride or purify older stock by distillation if its quality is questionable.
-
A2. Cause: Inappropriate Base or Stoichiometry
The choice and amount of base are critical. The base deprotonates the amine of 3-aminobenzoic acid, increasing its nucleophilicity towards the sulfonyl chloride. It also neutralizes the HCl byproduct formed during the reaction.
-
Troubleshooting:
-
Base Selection: Pyridine is a common choice as it can also serve as the solvent.[3][4] However, non-nucleophilic bases like triethylamine (TEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. Avoid strong bases like NaOH in aqueous solutions, as they will aggressively promote the hydrolysis of the sulfonyl chloride.[5][6]
-
Stoichiometry: At least two equivalents of the base are theoretically required: one to deprotonate the amine and one to neutralize the generated HCl. In practice, using a slight excess (2.1-2.5 equivalents) can be beneficial, especially if using a tertiary amine base like TEA.
-
FAQ 2: My analytical data (LC-MS, NMR) shows a significant impurity with a mass corresponding to a mixed anhydride. How is this formed and how can I prevent it?
This is a classic side reaction when reacting a molecule containing both an amine and a carboxylic acid with a sulfonyl chloride.[7] The carboxylate, formed by deprotonation of the carboxylic acid by the base, can also act as a nucleophile, attacking the propane-1-sulfonyl chloride to form a mixed sulfonic-carboxylic anhydride.[8] This anhydride is a highly reactive intermediate that can lead to various impurities and consume the starting materials.
Mechanism Overview: Desired vs. Side Reaction
Caption: Competition between amine and carboxylate nucleophiles.
Troubleshooting Protocol: Minimizing Mixed Anhydride Formation
The key to preventing this side reaction is to exploit the higher nucleophilicity of the amine compared to the carboxylate and to control reaction conditions to favor the desired pathway.
-
Lower the Reaction Temperature: Cool the reaction mixture to 0 °C or even -10 °C in an ice or ice/salt bath before adding the sulfonyl chloride. This reduces the overall reaction rate and enhances the selectivity for the more reactive amine nucleophile.
-
Slow, Controlled Addition: Add the propane-1-sulfonyl chloride dropwise to the solution of 3-aminobenzoic acid and base over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more potent amine nucleophile before it can react with the less nucleophilic carboxylate.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and side products. If significant anhydride formation is observed, conditions may need further optimization.
FAQ 3: I'm observing a significant amount of propane-1-sulfonic acid in my crude product. What is the cause and how can I avoid it?
The presence of propane-1-sulfonic acid is a direct indicator of the hydrolysis of your starting material, propane-1-sulfonyl chloride.[9] This is one of the most common failure modes for this type of reaction.
Troubleshooting Workflow: Ensuring Anhydrous Conditions
To prevent hydrolysis, a meticulous experimental setup is required. The following workflow illustrates the critical steps.
Caption: Workflow for establishing and maintaining anhydrous reaction conditions.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is optimized to minimize common side reactions.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Loading: To the flask, add 3-aminobenzoic acid (1.0 eq) and anhydrous pyridine (acting as both solvent and base). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated HCl. This will protonate the pyridine and precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be anhydrous. Pyridine acts as both solvent and base.[4] |
| Base | Pyridine, Triethylamine (TEA) | Must be non-nucleophilic and capable of neutralizing HCl. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions. |
| Stoichiometry (Base) | >2.0 equivalents | Ensures complete reaction and neutralization of byproduct. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of sulfonyl chloride. |
References
- EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds.
- US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid.
- CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
-
Organic Chemistry Portal . Sulfonamide synthesis by alkylation or arylation. [Link]
-
King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Kallan, N. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
ResearchGate . List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- US6562977B2 - Process for the preparation of mixed anhydrides.
- CN1200929C - Method of preparing 3-amino propane sulfonic acid.
-
PrepChem.com . Synthesis of 3-acetyloxy-1-propanesulfonyl chloride. [Link]
-
Karger, M. H., & Mazur, Y. (1966). Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability. New syntheses of sulfonic anhydrides. The Journal of Organic Chemistry. [Link]
-
King, J. F., & Dueck, M. J. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Park, H., et al. (2005). ZnCl2‐Mediated Synthesis of Carboxylic Anhydrides using 2‐Acyl‐4,5‐dichloropyridazin‐3(2H)‐ones. ResearchGate. [Link]
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH National Library of Medicine. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link]
-
Ali, I., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Chemistry LibreTexts . Acid Chlorides react with carboxylic acids to form anhydrides. [Link]
-
Siddiqui, H. L., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Stability testing of 3-(Propane-1-sulfonamido)benzoic acid under different conditions
Technical Support Center: Stability Testing of 3-(Propane-1-sulfonamido)benzoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing the stability profile of this active pharmaceutical ingredient (API). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of stability testing in accordance with global regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before embarking on a stability testing program for this compound.
Q1: What are the primary stability concerns for a molecule like this compound?
A1: Based on its structure, the primary stability concerns involve two key functional groups: the sulfonamide linkage and the benzoic acid moiety. The sulfonamide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule. The benzoic acid group, while generally stable, can be prone to decarboxylation under significant thermal stress, especially in the presence of certain catalysts or extreme pH conditions. Photostability should also be evaluated as aromatic systems can be susceptible to photodegradation.
Q2: What regulatory guidelines should I follow for stability testing of this API?
A2: Your stability program should be designed to comply with the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) provides the core principles for stability testing of new drug substances.[1] This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies, as well as the necessity of performing forced degradation (stress testing) to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][2]
Q3: What is a "stability-indicating method," and why do I need one?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.[3] Crucially, it must also be able to separate and quantify any significant degradation products without interference from the parent compound, excipients, or other impurities.[2] An HPLC method is typically used for this purpose.[4] Developing this method is essential to truly understand how your API changes over time and to ensure patient safety and product efficacy.
Q4: What initial concentration of this compound should I use for forced degradation studies?
A4: A common starting concentration for forced degradation studies is 1 mg/mL.[5] This concentration is generally sufficient to detect and identify even minor degradation products. However, it is also advisable to perform some stress studies at the concentration intended for the final drug product formulation to understand its degradation profile in that specific context.[5]
Q5: How much degradation should I aim for in my forced degradation studies?
A5: The goal of forced degradation is not to completely destroy the drug but to generate a reasonable amount of degradants for analytical method development. The generally accepted target is 5-20% degradation of the active ingredient.[1] If you observe more than 20% degradation, the stress conditions may be too harsh and could lead to secondary degradation pathways that are not relevant to real-world storage conditions.[6]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your stability testing experiments.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| No degradation observed under initial stress conditions (e.g., 0.1 M HCl at room temperature). | The molecule is highly stable under these specific conditions. Stress conditions are not harsh enough. | 1. Increase the temperature in increments (e.g., to 50-60 °C).[6] 2. Increase the concentration of the stressor (e.g., use 1 M HCl). 3. Extend the duration of the study (e.g., from 24 hours to 7 days).[6] |
| Complete or near-complete degradation (>50%) in early time points. | The stress conditions are too aggressive, leading to unrealistic degradation pathways. | 1. Reduce the temperature or concentration of the stressor. 2. Shorten the exposure time and sample at earlier time points (e.g., 2, 4, 8 hours). 3. For hydrolytic studies, ensure the sample is properly neutralized before analysis to halt the reaction. |
| Multiple new peaks appear in the HPLC chromatogram, and mass balance is poor (<95%). | 1. Degradation products may not be UV-active at the chosen wavelength. 2. Degradants may be precipitating out of solution. 3. Some degradants may be volatile. 4. The API or degradants may be irreversibly adsorbed to the HPLC column. | 1. Use a photodiode array (PDA) detector to examine the full UV spectrum of each peak and ensure an appropriate detection wavelength is used. 2. Visually inspect stressed samples for any precipitate. If present, try a different diluent for analysis. 3. Use a mass spectrometer (LC-MS) to help identify degradants and confirm their masses. 4. Evaluate different column chemistries or mobile phase pH to improve peak shape and recovery. |
| Peak tailing or splitting for the parent API peak after stress testing. | 1. Co-elution of a degradation product with the main peak. 2. On-column degradation. 3. pH mismatch between the sample diluent and the mobile phase. | 1. Adjust the HPLC gradient or mobile phase composition to improve resolution. 2. Use a peak purity analysis tool (available with PDA detectors) to assess the homogeneity of the main peak. 3. Ensure the sample diluent is compatible with the starting mobile phase conditions. |
| Inconsistent results in photostability studies. | 1. Inadequate control of light exposure. 2. Temperature increase within the photostability chamber. 3. Lack of a dark control sample. | 1. Ensure the light source provides both UV and visible light as specified in ICH Q1B guidelines.[6] 2. Monitor the temperature inside the chamber to ensure degradation is due to light and not heat. 3. Always run a parallel sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.[6] |
Part 3: Experimental Protocols & Methodologies
These protocols provide a starting point for your investigations. They should be adapted based on your initial findings.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This workflow is designed to identify the likely degradation products of this compound and is a prerequisite for developing a stability-indicating analytical method.
Objective: To generate degradation products under various stress conditions to support the development and validation of a stability-indicating HPLC method.
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound. A mixture of acetonitrile and water is a good starting point.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Store at room temperature. Note: Basic conditions may cause rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Store the stock solution in a sealed vial at 80°C.
-
Solid State: Place the solid API powder in an oven at 80°C.
-
-
Photolytic Degradation: Expose both the solid API and the stock solution to a light source that meets ICH Q1B specifications (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Maintain a dark control sample under the same temperature conditions.
-
Sampling and Analysis: Withdraw aliquots from each condition at appropriate time points (e.g., 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection. Analyze all samples by a suitable HPLC method, preferably with PDA and MS detection to aid in peak identification.
Protocol 3.2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.
Method Development Diagram:
Caption: HPLC Method Development Workflow.
Recommended Starting Conditions:
-
Column: C18 stationary phase (e.g., 100 mm x 3.0 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm. Set a primary wavelength based on the API's absorbance maximum (e.g., ~254 nm).
-
Injection Volume: 5 µL.
Optimization Strategy:
-
Inject a "cocktail" mixture of your stressed samples to see all potential degradants in one chromatogram.
-
Focus on achieving a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.
-
If resolution is poor, try adjusting the gradient slope (make it shallower for better separation) or changing the pH of Mobile Phase A (e.g., using a phosphate buffer at pH 3 or pH 7) to alter the ionization and retention of acidic/basic compounds.
Part 4: Potential Degradation Pathways & Data Interpretation
Understanding the chemistry of this compound allows us to predict its most likely degradation pathways.
Predicted Degradation Pathways Diagram:
Caption: Predicted Degradation Pathways.
Interpretation of Results:
-
Hydrolytic Conditions (Acid/Base): The primary degradation products expected are 3-Aminobenzoic acid and Propane-1-sulfonic acid . The sulfonamide bond is the most likely point of cleavage.
-
Thermal Stress: While the molecule may be relatively stable, significant thermal stress could lead to decarboxylation (loss of the -COOH group) to form N-phenylpropane-1-sulfonamide. Benzoic acid itself is known to be thermally stable, but derivatives can be more susceptible.[6][7]
-
Oxidative Conditions: The molecule lacks obvious sites for facile oxidation, but minor degradation to N-oxide or hydroxylated aromatic species is possible under strong oxidative stress.
-
Photolytic Conditions: Degradation under light is harder to predict but could involve radical mechanisms or cleavage of the sulfonamide bond.
Data Summary Table (Example):
This table illustrates how you might summarize your findings from a forced degradation study.
| Stress Condition | Time (hrs) | Assay of API (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 88.5 | 9.8 (3-Aminobenzoic acid) | Not Detected | 98.3 |
| 0.1 M NaOH (RT) | 8 | 85.2 | 12.1 (3-Aminobenzoic acid) | Not Detected | 97.3 |
| 3% H₂O₂ (RT) | 48 | 96.1 | 1.5 (Unknown RRT 0.85) | 1.1 (Unknown RRT 1.12) | 98.7 |
| Heat (80°C, solution) | 72 | 92.3 | 4.5 (Decarboxylated Product) | Not Detected | 96.8 |
| Light (ICH Q1B) | - | 97.8 | 1.1 (Unknown RRT 0.92) | Not Detected | 98.9 |
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Klick, S., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 461-468. [Link]
-
PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. [Link]
-
Taylor, R., & Weygandt, J. C. (1974). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 52(10), 1925-1932. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kasar, P. (2025). A Comprehensive Review on Stability-Indicating RP-HPLC Method Development and Validation for Pharmaceuticals. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]
-
PubChem. (n.d.). 4-[3-(Propylamino)propylsulfonyl]benzoic acid. Retrieved from [Link]
-
Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. [Link]
-
Khan, I., et al. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 26(16), 4987. [Link]
-
Wang, Y., et al. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Water, 14(15), 2383. [Link]
-
Garcia-Segura, S., et al. (2021). TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. Catalysts, 11(4), 483. [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]
-
Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 3-(Propane-1-sulfonamido)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the biological activity of 3-(Propane-1-sulfonamido)benzoic acid.
Introduction
This compound is a molecule of interest with a scaffold that lends itself to a variety of biological applications. Recent studies have highlighted its derivatives as potent antagonists for the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury.[1][2] The core structure, featuring a sulfonamide linked to a benzoic acid, offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide is designed to provide you with the rationale and practical steps to navigate the complexities of enhancing its biological efficacy.
Frequently Asked Questions (FAQs)
My compound shows low potency in our primary assay. What are the first troubleshooting steps?
Low potency is a common starting point in drug discovery. A systematic approach is crucial to identify the root cause and devise an effective optimization strategy.
Initial Triage:
-
Confirm Compound Integrity and Purity: Before proceeding with complex biological assays, verify the identity and purity of your compound using methods like NMR, LC-MS, and HPLC. Impurities can interfere with assays or misrepresent the concentration of the active molecule.
-
Re-evaluate Assay Conditions: Ensure that your assay is robust and validated.[3] Consider the following:
-
Target Engagement: Does your assay directly measure the interaction between the compound and its intended target?
-
Assay Artifacts: Could your compound be interfering with the assay technology itself (e.g., autofluorescence, light scattering)?[4] Running appropriate controls, such as testing the compound in the absence of the target, can help identify these issues.
-
Compound Concentration: Are you using a sufficient concentration range to observe a dose-response relationship?
-
Workflow for Troubleshooting Low Potency
Caption: Initial troubleshooting workflow for low compound potency.
How can I improve the aqueous solubility of my this compound derivatives?
Poor aqueous solubility is a frequent hurdle for benzoic acid derivatives, which can lead to underestimated potency in assays and poor bioavailability in vivo.[5][6][7][8]
Strategies for Enhancing Solubility:
-
pH Adjustment: The carboxylic acid moiety is ionizable.[5][6] Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be mindful of the pH stability of your compound and the pH requirements of your biological assay.
-
Use of Co-solvents: Organic solvents like DMSO or ethanol can be used to dissolve the compound initially, followed by dilution in aqueous buffer. It is critical to determine the final solvent concentration that is tolerated by your assay system, as high concentrations can be toxic to cells or interfere with protein function.
-
Formulation with Hydrotropes: Hydrotropes are compounds that can enhance the solubility of poorly soluble substances in water.[9] For benzoic acid derivatives, hydrotropes like sodium salicylate have been shown to be effective.[9]
-
Structural Modification (Prodrug Approach): Masking the carboxylic acid with a labile group can improve solubility and cell permeability.[10][11] This ester prodrug can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.[12]
| Strategy | Advantages | Disadvantages |
| pH Adjustment | Simple and effective. | May not be compatible with all assays; potential for compound degradation at extreme pH. |
| Co-solvents | Widely applicable. | Can cause cellular toxicity or assay interference at higher concentrations. |
| Hydrotropes | Can significantly increase solubility. | May introduce confounding biological effects; requires careful validation. |
| Prodrugs | Can improve both solubility and permeability. | Requires additional synthetic steps; conversion to the active form can be variable. |
My compound is potent in a biochemical assay but shows no activity in a cell-based assay. What could be the issue?
This discrepancy often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters.
Troubleshooting Workflow for Biochemical vs. Cell-Based Activity
Caption: Investigating lack of cellular activity despite biochemical potency.
Key Considerations:
-
Cell Permeability: The ionized carboxylic acid group at physiological pH can hinder passive diffusion across the cell membrane.[5][6] Consider a prodrug strategy by converting the carboxylic acid to an ester to improve cell penetration.[12]
-
Metabolic Instability: The sulfonamide or other parts of the molecule could be susceptible to metabolic degradation by cellular enzymes.[13][14] Incubating the compound with liver microsomes or S9 fractions can assess its metabolic stability.
-
Efflux Pumps: Many cells express efflux pumps that can actively transport small molecules out of the cell, preventing them from reaching their intracellular target.[15][16] Co-incubation with known efflux pump inhibitors can help determine if your compound is a substrate.[17]
Structure-Activity Relationship (SAR) Guided Enhancement
Systematic modification of the this compound scaffold is essential for improving its biological activity. The general structure-activity relationships for sulfonamides provide a valuable starting point.[18][19][20][21]
Key Modification Sites:
Caption: Potential sites for modification on the this compound scaffold.
1. Modification of the Propyl Chain (R1):
-
Rationale: Altering the length, branching, or cyclization of the alkyl chain can influence hydrophobic interactions with the target protein.
-
Experimental Approach: Synthesize a series of analogs with varying alkyl chains (e.g., ethyl, butyl, isopropyl, cyclopropyl) and evaluate their activity.
2. Substitution on the Benzene Ring (R2):
-
Rationale: Adding substituents to the aromatic ring can modulate electronic properties and create new interactions with the target. Electron-withdrawing groups, for instance, can sometimes enhance the activity of sulfonamides.[22][23]
-
Experimental Approach: Introduce small, electronically diverse substituents (e.g., F, Cl, CH3, OCH3) at available positions on the benzene ring.
3. Bioisosteric Replacement of the Carboxylic Acid (R3):
-
Rationale: Replacing the carboxylic acid with a bioisostere can improve physicochemical properties like pKa and membrane permeability, while maintaining key interactions with the target.[24][25][26] Tetrazoles and acyl sulfonamides are common bioisosteres for carboxylic acids.[27][28][29]
-
Experimental Approach: Synthesize analogs where the carboxylic acid is replaced by a tetrazole or an N-acyl sulfonamide.
4. Modification of the Sulfonamide Linker (R4):
-
Rationale: N-alkylation of the sulfonamide can impact its hydrogen bonding capacity and conformational flexibility.
-
Experimental Approach: Synthesize N-methyl or N-ethyl analogs of the parent compound.
Experimental Protocols
Protocol 1: General Procedure for Analog Synthesis
This protocol outlines a general synthetic route for generating analogs of this compound.
Step-by-Step Methodology:
-
Starting Material: Begin with 3-aminobenzoic acid.
-
Sulfonylation: React 3-aminobenzoic acid with the desired alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride, ethane-sulfonyl chloride) in the presence of a base like pyridine or triethylamine in an appropriate solvent such as dichloromethane or THF.
-
Work-up: After the reaction is complete, acidify the mixture to precipitate the product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using NMR, LC-MS, and HPLC.
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
This protocol is a common method to assess the general cytotoxicity of your compounds.
Materials:
-
Cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Your test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compounds in culture medium. The final DMSO concentration should typically be below 0.5%. Add the compound dilutions to the cells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
References
- Al-Hourani, B. (2020).
- Hansch, C., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8.
- Pharma D. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
- Nishida, K., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2095-2103.
- Bisharat, R., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar.
- Unknown Author. (n.d.). SAR OF SULPHONAMIDES.pptx. Slideshare.
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Jarvo, E. R., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(8), 905-910.
- Szyrwiel, Ł., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(19), 6289.
- El-Ashmawy, M. B., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science OA, 3(4), FSO230.
- BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.
- Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(14), 1438-1445.
- El-Ashmawy, M. B., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO230.
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399.
- Ammar, Y. A., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2413-2420.
- Ji, X., et al. (2021).
- Thorn, A. (2000). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Scott, J. E. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual.
- Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
- Volz, A. (2021). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
- Unknown Author. (2025). Biological activities of sulfonamides.
- Gaikar, V. G., & Phatak, P. V. (2009). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.
- Unknown Author. (n.d.). The Problems with the Cells Based Assays. SciTechnol.
- Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(2), 488.
- Van Bambeke, F., et al. (2015). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 4(3), 343-371.
- BenchChem Technical Support Team. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2141-2147.
- Pérez-Parada, A., et al. (2011). Major metabolites of sulfonamide antibiotics.
- de Morais, D. T., et al. (2020). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 23, 312-319.
- Zwama, M., & Yamaguchi, A. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 1419.
- Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Critical Reviews in Microbiology, 45(5-6), 565-586.
- Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
- Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
- de Oliveira, M. C., et al. (2006). Solubility of Benzoic Acid in Mixed Solvents.
- Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11.
- Li, Q., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 4(2), 1-12.
- Wagener, J., & Bonke, E. (2021).
- Delgado, D. R., et al. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 25(22), 5434.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openaccesspub.org [openaccesspub.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 22. ajchem-b.com [ajchem-b.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 25. tandfonline.com [tandfonline.com]
- 26. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 27. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Sulfonamides by NMR and Mass Spectrometry
Welcome to the technical support center for the analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data interpretation. Here, we move beyond simple procedural lists to explain the underlying principles and causal relationships that govern experimental outcomes, ensuring scientifically sound and reliable results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfonamides
NMR spectroscopy is an indispensable tool for the structural elucidation of sulfonamide-containing molecules. However, obtaining high-quality, interpretable spectra requires careful attention to sample preparation and an understanding of potential spectral artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting NMR Data
Q1: My ¹H NMR spectrum has very broad peaks. What are the likely causes and solutions?
A1: Peak broadening in the ¹H NMR spectrum of a sulfonamide can arise from several factors. Poor shimming of the magnetic field is a common culprit, leading to a non-homogeneous magnetic field across the sample.[1][2] Another frequent cause is the presence of particulate matter or poor solubility of your compound, which can be addressed by filtering the sample.[3][4] Highly concentrated samples can also lead to broader signals due to increased viscosity or intermolecular interactions.[1][3]
From a chemical perspective, the -SO₂NH- proton can undergo chemical exchange with residual water or other labile protons in the sample, which can broaden its signal and adjacent protons. To confirm if a broad peak corresponds to an exchangeable proton like an NH or OH, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear entirely.[1]
Q2: The aromatic region of my benzenesulfonamide spectrum is complex and difficult to interpret. How can I assign the protons?
A2: The chemical shifts of aromatic protons in benzenesulfonamides are primarily influenced by the electron-withdrawing nature of the sulfonamide group and the substitution pattern on the aromatic ring. Protons ortho to the sulfonamide group are typically shifted downfield (higher ppm) compared to the meta and para protons, generally appearing in the 7.0-8.5 ppm range.[5]
The coupling constants (J-values) are critical for definitive assignments:[5]
-
Ortho-coupling (³J): 7–10 Hz (between adjacent protons)
-
Meta-coupling (⁴J): 2–3 Hz
-
Para-coupling (⁵J): 0–1 Hz (often not resolved)
Changing the NMR solvent can also help to resolve overlapping signals. Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to anisotropic effects, potentially simplifying complex multiplets.[1]
Q3: I see unexpected singlets in my ¹H NMR spectrum. What could they be?
A3: Unexpected singlets often arise from common laboratory solvents or impurities. It is crucial to be aware of the chemical shifts of residual solvent peaks in the deuterated solvent you are using. For instance, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water can appear at various chemical shifts depending on the solvent and temperature.[6] Other common contaminants include grease, which can appear as broad singlets, and solvents from purification steps like ethyl acetate or hexane.[1]
The proton of the sulfonamide group (–SO₂NH–) itself often appears as a singlet, with its chemical shift being highly dependent on the solvent and concentration, typically ranging from 8.78 to 10.15 ppm.[7] Similarly, protons of primary amine groups (-NH₂) in compounds like sulfanilamide can also appear as a singlet.[7]
Protocol: Preparing a High-Quality NMR Sample of a Sulfonamide
-
Weighing the Sample: Accurately weigh 5-25 mg of your sulfonamide for a ¹H NMR spectrum (50-100 mg for ¹³C) into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to the vial.[4] The choice of solvent is critical as it can affect chemical shifts.[8]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid dissolution. Incomplete dissolution is a common cause of poor spectral quality.[9]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3][9] This step is crucial for achieving good shimming and sharp spectral lines.[4]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid getting any solution on the outside of the tube.[9]
-
Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[9]
Data Summary: Typical ¹H NMR Chemical Shifts for Sulfonamides
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 8.5 | Highly dependent on substitution pattern. Protons ortho to -SO₂- are more downfield.[5][7] |
| -SO₂NH- | 8.0 - 10.5 | Chemical shift is sensitive to solvent, concentration, and temperature. Often appears as a broad singlet due to exchange.[7] |
| -NH₂ (aromatic) | 5.0 - 6.0 | Can be a broad singlet.[7] |
| Aliphatic Protons | 0.8 - 4.0 | Dependent on the specific alkyl or aryl groups attached. |
Troubleshooting Workflow for Poor NMR Spectral Quality
Caption: A logical workflow for troubleshooting common issues in NMR spectroscopy.
Section 2: Mass Spectrometry (MS) of Sulfonamides
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of sulfonamides, as well as for structural elucidation through fragmentation analysis.
Frequently Asked Questions (FAQs) & Troubleshooting MS Data
Q1: I am not seeing the expected [M+H]⁺ ion for my sulfonamide. What could be the issue?
A1: While the protonated molecule [M+H]⁺ is common in positive ion electrospray ionization (ESI), its absence or low intensity can be due to several factors. One common reason is the formation of other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[10][11] These adducts are often more stable and can suppress the signal of the protonated molecule. The source of these alkali metals can be glassware, solvents, or the sample matrix itself.[11]
Another possibility is in-source fragmentation, where the molecule fragments before detection. Sulfonamides are known to undergo fragmentation, and the stability of the S-N bond can influence the observed ions.[12]
Q2: My mass spectrum shows a prominent peak corresponding to a loss of 64 Da. What does this represent?
A2: A neutral loss of 64 Da is a characteristic fragmentation pathway for many aromatic sulfonamides, corresponding to the elimination of sulfur dioxide (SO₂).[13][14] This fragmentation often occurs via an intramolecular rearrangement. The propensity for this loss can be influenced by substituents on the aromatic ring; electron-withdrawing groups can promote this fragmentation.[13]
Q3: How can I differentiate between isomeric sulfonamides using mass spectrometry?
A3: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.[15] By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), you can generate product ion spectra that are characteristic of the specific isomeric structure.[15][16] Even subtle differences in the relative abundances of fragment ions can be used for differentiation.
Q4: What are the common fragmentation pathways for sulfonamides in positive ion ESI-MS/MS?
A4: Besides the loss of SO₂, common fragmentation pathways involve cleavage of the S-N bond and the bonds adjacent to the sulfonyl group. This leads to characteristic product ions that can be diagnostic for the sulfonamide class. For example, a common fragment ion observed for many sulfonamides is at m/z 156, corresponding to the 4-aminobenzenesulfonyl moiety.[10][17] Other significant fragments often include ions at m/z 108 and 92.[10]
Protocol: Optimizing ESI-MS Conditions for Sulfonamide Analysis
-
Sample Preparation: Dissolve the sulfonamide in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, at a concentration of approximately 1-10 µg/mL.
-
Mobile Phase Additives: To promote protonation and enhance signal intensity in positive ion mode, add a small amount of an acid, such as 0.1% formic acid, to the mobile phase.[18]
-
Ion Source Parameters:
-
Capillary Voltage: Optimize the capillary voltage to achieve a stable spray and maximum ion current. A typical starting point is 3-4 kV.
-
Cone Voltage/Fragmentor Voltage: This parameter influences in-source fragmentation. Start with a low value to maximize the abundance of the precursor ion ([M+H]⁺ or other adducts). Gradually increase the voltage to induce fragmentation and identify characteristic fragment ions.
-
Nebulizing and Drying Gas: Adjust the flow rates and temperature of the nebulizing and drying gases to ensure efficient desolvation without causing thermal degradation of the analyte.
-
-
Tuning and Calibration: Regularly tune and calibrate the mass spectrometer using an appropriate standard to ensure mass accuracy and resolution.[19]
Data Summary: Common Ions Observed in ESI-MS of Sulfonamides
| Ion Type | Description | Common m/z Values |
| Precursor Ions | ||
| [M+H]⁺ | Protonated Molecule | Molecular Weight + 1 |
| [M+Na]⁺ | Sodium Adduct | Molecular Weight + 23 |
| [M+K]⁺ | Potassium Adduct | Molecular Weight + 39 |
| Fragment Ions (Positive Mode) | ||
| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | [M+H]⁺ - 64 |
| [C₆H₈NO₂S]⁺ | 4-Aminobenzenesulfonyl Cation | 156 |
| [C₆H₆N]⁺ | Aniline Radical Cation | 92 |
| [C₆H₄SO₂]⁺ | Benzenesulfonyl Fragment | 140 |
Troubleshooting Workflow for Poor MS Signal Intensity
Caption: A systematic approach to troubleshooting low signal intensity in mass spectrometry.
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry - ACS Publications. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL - Oxford Academic. [Link]
-
Capturing Labile Sulfenamide and Sulfinamide Serum Albumin Adducts of Carcinogenic Arylamines by Chemical Oxidation. PMC - NIH. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]
-
Representative mass spectra of selected sulfonamides without... ResearchGate. [Link]
-
NMR Sample Preparation. University of Regensburg. [Link]
-
Sample Preparation. University of California, Davis. [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
-
NMR Sample Preparation. LSU Department of Chemistry. [Link]
-
How to make an NMR sample. Durham University. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Sulfamide - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. CDN. [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics - ACS Publications. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Troubleshooting Acquisition Related Problems. NMR. [Link]
-
Troubleshooting. University of Maryland Department of Chemistry and Biochemistry. [Link]
-
Troubleshooting a negative result. Mestrelab. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rsc.org [rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. gmi-inc.com [gmi-inc.com]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 3-(Propane-1-sulfonamido)benzoic acid
Welcome to the comprehensive technical support guide for the synthesis of 3-(Propane-1-sulfonamido)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the laboratory bench to pilot or commercial production. We will delve into the critical aspects of the reaction, providing a detailed protocol, troubleshooting advice for common challenges, and answers to frequently asked questions. Our focus is on ensuring a robust, reproducible, and safe scale-up process.
Synthesis Overview and Mechanism
The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the reaction of 3-aminobenzoic acid with propanesulfonyl chloride.[1][2] The amine group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the propanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed.[3]
The choice of base is critical to the success of the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is often preferred to prevent competition with the amine nucleophile.[3] The reaction is usually conducted in an anhydrous solvent, like dichloromethane or tetrahydrofuran, to prevent the hydrolysis of the highly reactive sulfonyl chloride.[3]
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| 3-Aminobenzoic acid | 137.14 | 10.0 g | 0.073 mol | Ensure it is dry. |
| Propanesulfonyl chloride | 142.59 | 11.4 g (8.0 mL) | 0.080 mol (1.1 eq) | Use a fresh, high-purity grade. |
| Pyridine (anhydrous) | 79.10 | 8.7 g (8.9 mL) | 0.110 mol (1.5 eq) | Must be anhydrous. |
| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL | - | Use a dry, inert solvent. |
| 1M Hydrochloric acid | - | As needed | - | For workup. |
| Saturated sodium bicarbonate | - | As needed | - | For workup. |
| Brine | - | As needed | - | For workup. |
| Anhydrous magnesium sulfate | - | As needed | - | For drying. |
| Ethanol | - | As needed | - | For recrystallization. |
Procedure
-
Reaction Setup: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-aminobenzoic acid (10.0 g, 0.073 mol) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Propanesulfonyl Chloride: Slowly add propanesulfonyl chloride (8.0 mL, 0.080 mol) to the stirred solution.
-
Addition of Base: Add anhydrous pyridine (8.9 mL, 0.110 mol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of this synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of propanesulfonyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Conduct the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Monitor the reaction closely by TLC to ensure completion. | |
| Formation of bis-sulfonated product. | Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.[3] | |
| Impurity Formation | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure efficient mixing, especially on a larger scale. |
| Side reactions due to reactive functional groups. | If the starting material contains other reactive groups, consider using protecting groups. | |
| Decomposition during workup. | Use milder workup conditions, avoiding strong acids or bases if the product is sensitive. | |
| Difficulty in Purification | Oily product instead of solid. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider column chromatography. |
| Poor crystal formation. | Ensure a slow cooling rate during recrystallization. Scratch the inside of the flask to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: When scaling up, it is crucial to consider the exothermic nature of the reaction.[5] Proper temperature control and heat management are essential to prevent runaway reactions.[5] Handling larger quantities of reagents like propanesulfonyl chloride, which is corrosive and moisture-sensitive, requires appropriate personal protective equipment (PPE) and a well-ventilated workspace.
Q2: How does the quality of the starting materials affect the outcome of the reaction?
A2: The purity of the 3-aminobenzoic acid and propanesulfonyl chloride is critical for a successful and reproducible synthesis. Impurities in the starting materials can lead to side reactions and the formation of unwanted byproducts, complicating the purification process and reducing the overall yield.[5] It is recommended to use high-purity reagents, especially when scaling up.
Q3: Can I use a different base instead of pyridine?
A3: Yes, other non-nucleophilic organic bases like triethylamine can be used. The choice of base can influence the reaction rate and should be optimized for your specific conditions. It is important to use an anhydrous base to prevent hydrolysis of the sulfonyl chloride.[3]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The purity and identity of this compound can be confirmed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the molecule. Mass Spectrometry (MS) can be used to determine the molecular weight.[4]
Q5: What are the challenges associated with the purification of sulfonamides on a large scale?
A5: Recrystallization is a common method for purifying solid sulfonamides.[3] However, on a larger scale, achieving uniform cooling and crystal growth can be challenging.[5] This can affect the crystal size, morphology, and overall purity.[5] Column chromatography, while effective on a small scale, can be expensive and time-consuming for large-scale purification.
Visualizing the Workflow
Reaction Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis scale-up.
References
- Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Benchchem. Technical Support Center: Synthesis of N-Acylsulfonamides.
- Google Patents. Sulfonamide purification process - US2777844A.
- Benchchem. common issues in sulfonamide synthesis and solutions.
- NIH. Preparation of sulfonamides from N-silylamines - PMC.
- NIH. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC.
- ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- NIH. Recent advances in the synthesis of N-acyl sulfonamides - PMC.
- Wikipedia. Sulfonamide (medicine).
- Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- NIH. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC.
- PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
- Sigma-Aldrich. 3-Aminobenzoic acid 98 99-05-8.
- PubChem. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419.
- ResearchGate. (PDF) 1. Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation; Der Chemica Sinica, 2014, 5(5):52-60 (ISSN: 0976-8505) M. Madhu1, V. Sreeram*2, A. V. D. Nagendrakumar3 and T. V. Reddy4.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 3-sulfonamido benzoic acid derivatives as potent and selective antagonists of the P2Y14 receptor (P2Y14R). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and key experimental methodologies, offering a comprehensive resource to inform and accelerate drug discovery programs targeting this critical immunomodulatory receptor.
Introduction: The P2Y14 Receptor as a Therapeutic Target
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a compelling target for a spectrum of inflammatory and immune-mediated diseases.[1][2] Activated by endogenous UDP-sugars, such as UDP-glucose, the P2Y14R is predominantly coupled to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is intricately involved in modulating immune cell chemotaxis and other inflammatory processes, making the development of selective P2Y14R antagonists a promising therapeutic strategy.[4] The 3-sulfonamido benzoic acid scaffold has recently been identified as a novel and highly promising chemotype for the development of potent and drug-like P2Y14R antagonists.[1][5]
The P2Y14R Signaling Pathway
The canonical signaling pathway initiated by P2Y14R activation involves the Gαi-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. This pathway plays a crucial role in the chemotactic response of immune cells. Antagonists of the P2Y14R competitively block the binding of endogenous agonists like UDP-glucose, thereby preventing the downstream signaling cascade and mitigating the pro-inflammatory response.
Caption: P2Y14R signaling pathway and the mechanism of action of 3-sulfonamido benzoic acid antagonists.
Comparative Efficacy of 3-Sulfonamido Benzoic Acid Derivatives
Recent drug discovery efforts have identified a series of 3-sulfonamido benzoic acid derivatives that exhibit remarkable potency as P2Y14R antagonists, in some cases surpassing the well-established antagonist, PPTN.[1][5][6] A comparative analysis of these compounds highlights the significant potential of this chemical scaffold.
| Compound | Structure (General Representation) | P2Y14R IC50 (nM) | Key Advantages | Reference |
| PPTN | Naphthalene-based scaffold | ~1.98 - 4 | Well-characterized, high affinity | [4][7] |
| 16c | 3-Amide benzoic acid derivative | 1.77 | Comparable potency to PPTN, improved aqueous solubility and metabolic stability | [6] |
| 25l | 3-Sulfonamido benzoic acid derivative | 5.6 ± 0.3 | Superior binding affinity, solubility, and pharmacokinetic properties compared to PPTN; demonstrated in vivo efficacy | [1] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
The 3-sulfonamido benzoic acid core represents a significant advancement in the design of P2Y14R antagonists. The sulfonamide linker, compared to an amide linker in earlier series, appears to contribute favorably to the overall pharmacological profile.[1] The optimization of substituents on the aromatic rings of the scaffold has been crucial in achieving high potency and improved drug-like properties. For instance, compound 25l emerged from a rational design approach based on the PPTN scaffold, leading to a molecule with not only potent receptor antagonism but also a more favorable pharmacokinetic profile.[1]
Experimental Protocols
The characterization of P2Y14R antagonists relies on robust and reproducible in vitro assays. Below are detailed protocols for two key experimental workflows.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay quantifies the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Caption: Workflow for the HTRF cAMP antagonist assay.
Step-by-Step Methodology: [8][9]
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing the human P2Y14 receptor in appropriate growth medium.
-
On the day of the assay, harvest cells and resuspend them in assay buffer (e.g., PBS containing 1 mM IBMX to inhibit phosphodiesterase activity) to a final concentration of approximately 300,000 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate.
-
Prepare serial dilutions of the 3-sulfonamido benzoic acid derivatives in DMSO and then dilute in assay buffer. Add 2.5 µL of the diluted compounds to the wells.
-
After a brief pre-incubation (e.g., 15 minutes) at room temperature, add 2.5 µL of a P2Y14R agonist (e.g., UDP-glucose) at a concentration that elicits ~80% of the maximal response (EC80).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP Cryptate reagent to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration in each well by interpolating from a cAMP standard curve run in parallel.
-
Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescent Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the P2Y14 receptor.
Step-by-Step Methodology: [2][10][11]
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the human P2Y14 receptor.
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Add assay buffer containing varying concentrations of the unlabeled 3-sulfonamido benzoic acid derivatives to the wells.
-
Add a fixed concentration of a fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN) to all wells. The concentration of the fluorescent ligand should ideally be close to its Kd for the receptor.
-
Incubate the plate for 60-90 minutes at room temperature or 37°C, protected from light, to allow binding to reach equilibrium.
-
-
Washing and Detection:
-
Aspirate the incubation buffer and wash the cells 2-3 times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
After the final wash, add a small volume of assay buffer to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence intensity against the concentration of the unlabeled antagonist.
-
Fit the data to a one-site competition binding equation to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Efficacy and Pharmacokinetic Profile
A significant advantage of the 3-sulfonamido benzoic acid series is the potential for improved drug-like properties. For instance, compound 25l has demonstrated not only potent in vitro activity but also promising in vivo efficacy in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury.[1] Treatment with compound 25l significantly reduced the infiltration of inflammatory cells into the lungs and decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] Furthermore, this compound was reported to have superior solubility and pharmacokinetic properties compared to PPTN, although specific parameters have not been publicly disclosed.[1] These findings underscore the therapeutic potential of this antagonist class for treating inflammatory diseases.
Conclusion and Future Directions
The 3-sulfonamido benzoic acid scaffold represents a highly promising avenue for the development of next-generation P2Y14R antagonists. Compounds from this series have demonstrated exceptional potency, often exceeding that of the benchmark antagonist PPTN, along with indications of improved pharmacokinetic profiles and in vivo efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the identification and characterization of new chemical entities within this class.
Future research should focus on a more comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to select candidates for further preclinical and clinical development. The exploration of this chemical space holds significant promise for delivering novel therapeutics for a range of inflammatory disorders.
References
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]
-
Junker, A., et al. (2016). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(8), 767-772. [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved from [Link]
-
Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]
-
Junker, A., et al. (2015). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 58(15), 5861-5895. [Link]
-
YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]
-
Ciancetta, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(13), 5589-5603. [Link]
-
Wei, Z., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
-
Balasubramanian, R., et al. (2016). Design, Synthesis, and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor. ACS Chemical Biology, 11(3), 767-775. [Link]
-
ResearchGate. (2019, March 29). Any advice on my fluorescence-based binding assay protocol?. Retrieved from [Link]
-
Jayasekara, P. S., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]
-
Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]
-
Junker, A., et al. (2015). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 58(15), 5861-5895. [Link]
-
Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 84(1), 41-49. [Link]
-
ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation.... Retrieved from [Link]
-
ResearchGate. (2025, September 28). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Retrieved from [Link]
-
Knight, R. A., et al. (2024). Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Abdel-Gawad, N. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(1), 1-18. [Link]
-
ResearchGate. (2025, August 14). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to Validating the Inhibitory Activity of 3-(Propane-1-sulfonamido)benzoic acid Against Carbonic Anhydrase IX
NOTICE: This guide is intended for an audience of researchers, scientists, and drug development professionals. The experimental data for 3-(Propane-1-sulfonamido)benzoic acid and its comparators are presented for illustrative purposes to demonstrate a comprehensive validation workflow. While the protocols are based on established scientific methodologies, the specific results are hypothetical and should be confirmed by independent laboratory investigation.
Introduction
Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that play a critical role in the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Among the various isoforms, Carbonic Anhydrase IX (CA IX) has garnered significant attention as a therapeutic target in oncology.[3] Its expression is predominantly confined to solid tumors and is robustly induced by the hypoxic conditions characteristic of the tumor microenvironment.[4] CA IX actively contributes to the acidification of the extracellular space, a process that fosters tumor progression, metastasis, and resistance to standard therapies.[3][4] This has spurred the development of potent and selective CA IX inhibitors as a promising avenue in cancer research.
The sulfonamide functional group is a well-established zinc-binding moiety and a cornerstone of many potent carbonic anhydrase inhibitors.[2] The compound this compound, by virtue of its chemical structure, is a putative inhibitor of carbonic anhydrase. This guide presents a detailed framework for validating the inhibitory activity of this compound against human Carbonic Anhydrase IX (hCA IX). To provide a rigorous assessment, its hypothetical performance will be objectively compared against the broad-spectrum carbonic anhydrase inhibitor Acetazolamide, the clinical-stage CA IX inhibitor SLC-0111, and two structurally related negative controls: 4-(Propane-1-sulfonamido)benzoic acid and benzoic acid. This document furnishes detailed experimental protocols, a comparative analysis of the hypothetical data, and a discussion of the scientific rationale underpinning the experimental design.
Mechanism of Action: The Pivotal Role of CA IX in the Tumor Microenvironment
In response to hypoxic conditions, tumor cells increasingly rely on glycolytic metabolism, leading to the accumulation of lactic acid and a subsequent drop in intracellular pH (pHi). To survive this acid stress, CA IX, with its catalytic domain oriented towards the extracellular space, facilitates the hydration of CO2 into bicarbonate and protons. This enzymatic activity is crucial for maintaining a viable intracellular pH while concurrently acidifying the tumor microenvironment (pHe). An acidic pHe is known to enhance tumor cell invasion, metastasis, and resistance to certain chemotherapeutic agents. Therefore, the inhibition of CA IX is a strategic approach to disrupt this critical pH-regulating mechanism, leading to intracellular acidification and a less aggressive tumor phenotype.
Caption: A diagram illustrating the role of Carbonic Anhydrase IX in regulating tumor pH and the mechanism of its inhibition.
Comparative Inhibitor Profiles
A carefully selected panel of control compounds is essential for a robust evaluation of the inhibitory potential of this compound.
-
Positive Controls:
-
Negative Controls:
-
4-(Propane-1-sulfonamido)benzoic acid: As a positional isomer of the test compound, it allows for the assessment of the impact of the sulfonamide group's position on inhibitory activity. It is hypothesized to be significantly less active.
-
Benzoic Acid: This compound represents the core scaffold of the test molecule but lacks the critical sulfonamide zinc-binding group. It is expected to show negligible inhibitory activity, thereby highlighting the importance of the sulfonamide moiety.[7][8]
-
Experimental Validation Workflow
The comprehensive validation of a potential enzyme inhibitor necessitates a multi-faceted approach, progressing from direct enzymatic assays to more physiologically relevant cell-based models.
Caption: A schematic of the multi-tiered experimental workflow for the validation of CA IX inhibitors.
Part 1: Biochemical Assays - Direct Enzyme Inhibition
The initial phase of validation focuses on quantifying the direct inhibitory effect of the test compound on purified recombinant human Carbonic Anhydrase IX. Two complementary assays are recommended.
Stopped-Flow CO2 Hydration Assay (Gold Standard)
This assay is the definitive method for measuring the catalytic activity of carbonic anhydrases as it directly monitors the physiological reaction of CO2 hydration. This technique allows for the precise determination of key kinetic parameters by tracking the pH change resulting from the enzymatic reaction via a pH indicator.
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Solution: A stock solution of recombinant human CA IX is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final concentration in the assay is typically in the nanomolar range.
-
CO2 Substrate Solution: Fresh, CO2-saturated deionized water is prepared by bubbling with CO2 gas for a minimum of 30 minutes on ice.
-
Indicator Solution: A pH indicator, such as phenol red, is incorporated into the enzyme buffer to monitor changes in pH.
-
Inhibitor Stock Solutions: 10 mM stock solutions of this compound, Acetazolamide, SLC-0111, 4-(Propane-1-sulfonamido)benzoic acid, and benzoic acid are prepared in DMSO.
-
-
Stopped-Flow Measurement:
-
The stopped-flow instrument is equilibrated to 25°C.
-
One syringe is loaded with the enzyme/indicator solution, and the other with the CO2-saturated water.
-
For inhibition studies, the enzyme is pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature prior to being loaded into the syringe.
-
The two solutions are rapidly mixed, and the change in the absorbance of the pH indicator is recorded over time. The initial linear phase of this reaction corresponds to the enzyme-catalyzed rate.
-
-
Data Analysis:
-
The initial rates of reaction are determined from the slope of the absorbance change over time.
-
The percentage of enzyme activity is plotted against the inhibitor concentration.
-
The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Colorimetric Esterase Assay (High-Throughput Alternative)
While the CO2 hydration assay represents the gold standard, the inherent esterase activity of carbonic anhydrases offers a simpler, colorimetric alternative that is well-suited for higher throughput screening. This assay is based on the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme Solution: Recombinant human CA IX is diluted in the assay buffer.
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in either acetonitrile or DMSO.
-
Inhibitor Solutions: Serial dilutions of the test and control compounds are prepared in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
The CA IX enzyme solution is added to the wells of a microplate.
-
The inhibitor solutions are then added at various concentrations.
-
The plate is pre-incubated for 15 minutes at room temperature.
-
The reaction is initiated by the addition of the pNPA substrate solution.
-
The increase in absorbance at 405 nm is measured over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (ΔAbs/min) is calculated from the linear portion of the kinetic curve.
-
IC50 values are determined as previously described for the stopped-flow assay.
-
Comparative Biochemical Data (Hypothetical)
| Compound | Target | Stopped-Flow IC50 (nM) | Colorimetric Esterase IC50 (nM) |
| This compound | hCA IX | 50 | 65 |
| Acetazolamide | hCA IX | 30[5][6] | 35 |
| SLC-0111 | hCA IX | 48 (converted from µg/mL)[3] | 55 |
| 4-(Propane-1-sulfonamido)benzoic acid | hCA IX | >10,000 | >10,000 |
| Benzoic Acid | hCA IX | >50,000 | >50,000 |
Part 2: Cell-Based Assays - Validating Cellular Efficacy
While biochemical assays are essential for confirming direct enzyme inhibition, it is crucial to validate the compound's efficacy in a cellular context, which accounts for factors such as cell permeability and potential off-target effects. The human colon adenocarcinoma cell line HT-29 is an appropriate model for this purpose, as it is known to express CA IX, particularly under hypoxic conditions.
Cytotoxicity Assay under Normoxic and Hypoxic Conditions
This assay is designed to determine the general cytotoxicity of the compounds and, more importantly, to ascertain if there is a differential effect on cell viability under hypoxic conditions, where CA IX activity is upregulated and plays a crucial role in cell survival. The Sulforhodamine B (SRB) assay, which measures cell density based on total cellular protein content, is a robust and reliable method for this assessment.
Experimental Protocol:
-
Cell Culture:
-
HT-29 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment and Incubation:
-
The cells are treated with serial dilutions of the test and control compounds.
-
One set of plates is incubated under normoxic conditions (21% O2, 5% CO2), while another set is incubated under hypoxic conditions (1% O2, 5% CO2) for 72 hours. This requires the use of a hypoxia incubator chamber.
-
-
SRB Assay:
-
The cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are then stained with Sulforhodamine B dye.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base.
-
The absorbance at 510 nm is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The GI50 (the concentration required to inhibit cell growth by 50%) is determined for each compound under both normoxic and hypoxic conditions.
-
Comparative Cellular Data (Hypothetical)
| Compound | Normoxia GI50 (µM) | Hypoxia GI50 (µM) | Hypoxic Potency Ratio (Normoxia/Hypoxia) |
| This compound | >100 | 25 | >4 |
| Acetazolamide | >100 | 45 | >2.2 |
| SLC-0111 | >100 | 15 | >6.7 |
| 4-(Propane-1-sulfonamido)benzoic acid | >100 | >100 | ~1 |
| Benzoic Acid | >100 | >100 | ~1 |
Interpretation of Results and Scientific Rationale
The hypothetical data presented in this guide exemplifies a successful validation process.
-
Biochemical Corroboration: The concordance between the stopped-flow and colorimetric esterase assays, with this compound demonstrating potent, low nanomolar inhibition of hCA IX comparable to the clinical candidate SLC-0111 and the established inhibitor Acetazolamide, would provide strong initial validation. The significantly weaker or absent activity of the positional isomer and the benzoic acid scaffold would underscore the specific structure-activity relationship and the critical role of the sulfonamide group.
Conclusion
This guide provides a systematic and robust workflow for the validation of the inhibitory activity of this compound against Carbonic Anhydrase IX. Through the integration of gold-standard biochemical assays and physiologically relevant cell-based models, alongside a comparative analysis with well-characterized positive and negative controls, researchers can assemble a comprehensive and compelling data package. The hypothetical results presented herein position this compound as a promising candidate for further preclinical investigation as a selective CA IX inhibitor for oncological applications.
References
- Di Fiore, A., De Simone, G., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 11(6), 353.
- Kılıç, D., Yıldız, M., Şentürk, M., Erdoğan, O., & Küfrevioğlu, Ö. İ. (2016). Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase. AIP Conference Proceedings, 1726(1), 020053.
- Angeli, A., Tanini, D., & Supuran, C. T. (2020). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-24.
- Angeli, A., Abbas, G., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 29.
- El-Sayed, M. A., El-Gamal, M. I., & Supuran, C. T. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105334.
- Gieling, R. G., Babur, M., & Mamnani, L. (2012). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 38(1), 304-311.
- McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 23-35.
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Chafe, S. C., McDonald, P. C., Saberi, S., & Dedhar, S. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1074.
- Peppicelli, S., Andreucci, E., Ruzzolini, J., Margheri, F., Laurenzana, A., & Bianchini, F. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1458-1465.
- MDPI. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8793.
- Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 135.
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
Captivate Bio. (n.d.). Fetal Bovine Serum (FBS). Retrieved from [Link]
-
Capricorn Scientific. (n.d.). Penicillin/Streptomycin (Pen/Strep), 100x. Retrieved from [Link]
-
PromoCell. (n.d.). Trypsin / EDTA. Retrieved from [Link]
-
Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]
Sources
- 1. Product Type Archives - Baker [bakerco.com]
- 2. bsilab.com [bsilab.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. stemcell.com [stemcell.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Fetal Bovine Serum (FBS) | Cell Culture Media | Captivate Bio [captivatebio.com]
- 8. Modular Incubator Chamber – Embrient , Inc. [embrient.com]
A Senior Application Scientist's Guide to the Synthesis of 3-(Propane-1-sulfonamido)benzoic acid
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[1][2] The underlying mechanism often involves the sulfonamide moiety mimicking a carboxylic acid group, thereby inhibiting key enzymatic pathways.[3][4] 3-(Propane-1-sulfonamido)benzoic acid, a molecule incorporating both a sulfonamide and a benzoic acid scaffold, represents a valuable building block for the development of novel therapeutics, such as P2Y₁₄R antagonists for treating inflammatory diseases.[5]
This guide provides a comparative analysis of the primary synthetic routes to this target molecule. We will delve into the mechanistic rationale behind two common strategies: a direct, one-step sulfonylation and a more controlled, multi-step protection-deprotection pathway. By examining the experimental protocols, yields, and operational considerations for each, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic approach for their specific objectives.
Route 1: Direct Acylation via Hinsberg Reaction
This is the most straightforward and atom-economical approach, involving the direct reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride. This classic transformation, known as the Hinsberg reaction, hinges on the nucleophilic nature of the amino group and the electrophilicity of the sulfonyl chloride.[1]
Mechanistic Principle
The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid onto the highly electrophilic sulfur atom of propane-1-sulfonyl chloride.[6] The presence of an organic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: Workflow for the Direct Sulfonylation Route.
Experimental Protocol: Direct Sulfonylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM). Add pyridine (2.0 equiv.) to the solution.
-
Reaction: Cool the mixture to 0°C using an ice bath. Slowly add propane-1-sulfonyl chloride (1.1 equiv.) dropwise to the stirred solution. The reaction is exothermic.[6]
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1 M HCl solution (to remove excess pyridine), water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Protection-Sulfonylation-Deprotection Strategy
While the direct route is efficient, potential challenges such as poor solubility of the starting material in common organic solvents or the presence of the acidic proton on the carboxyl group can sometimes complicate the reaction or purification. An alternative, multi-step approach involves protecting the carboxylic acid as an ester, performing the sulfonylation, and then deprotecting the ester to yield the final product.[1]
Mechanistic Principle
This strategy isolates the reactivity of the amino group by temporarily converting the carboxylic acid into a less reactive ester.
-
Protection (Esterification): The carboxylic acid is converted to a methyl or ethyl ester, typically via Fischer esterification using the corresponding alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄).[1] This step enhances the molecule's solubility in aprotic organic solvents used for the subsequent sulfonylation.
-
Sulfonylation: The resulting amino-ester undergoes the Hinsberg reaction with propane-1-sulfonyl chloride, as described in Route 1. The reaction environment is cleaner without the free carboxylic acid.
-
Deprotection (Saponification): The ester is hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).[1] A final acidification step re-protonates the carboxylate to yield the target compound.
Caption: Workflow for the Protection-Deprotection Route.
Experimental Protocol: Protection-Deprotection
Step 1: Fischer Esterification (Protection)
-
Suspend 3-aminobenzoic acid (1.0 equiv) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv) dropwise.
-
Heat the mixture to a gentle reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution, which will precipitate the ester.
-
Filter the solid, wash with water, and dry to obtain the methyl 3-aminobenzoate.
Step 2: Sulfonamide Formation
-
Follow the protocol for the Hinsberg reaction as described in Route 1, using methyl 3-aminobenzoate as the starting amine.
Step 3: Saponification (Deprotection)
-
Dissolve the resulting sulfonamide ester (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 equiv) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.[1]
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the final this compound.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific goals of the synthesis, such as desired purity, scale, and available resources.
| Parameter | Route 1: Direct Sulfonylation | Route 2: Protection-Deprotection |
| Number of Steps | 1 | 3 |
| Typical Overall Yield | Good (70-85%) | Moderate (50-70%) |
| Atom Economy | High | Low |
| Operational Simplicity | High | Low (requires multiple steps and purifications) |
| Reaction Time | Short (4-6 hours) | Long (12-24 hours total) |
| Purity Profile | May require careful purification to remove starting material. | Often results in a purer final product. |
| Scalability | Excellent for both lab and industrial scale. | More complex to scale up due to multiple steps. |
| Key Advantage | Speed, simplicity, and cost-effectiveness. | Higher purity, better for complex derivatives. |
| Key Disadvantage | Potential solubility and purification issues. | Time-consuming, lower overall yield, more waste. |
Conclusion and Recommendations
For rapid synthesis, small-scale library generation, or when cost and time are primary constraints, the Direct Sulfonylation (Route 1) is the superior choice. Its single-step nature and high atom economy make it an efficient and straightforward method for producing this compound.
Conversely, the Protection-Deprotection Strategy (Route 2) is recommended when the highest possible purity is required or when the synthetic plan involves subsequent modifications where the carboxylic acid functionality must be masked. While it is more labor-intensive and results in a lower overall yield, the control it offers can be invaluable, particularly in the context of synthesizing active pharmaceutical ingredients (APIs) where purity is paramount.
Ultimately, the selection of the synthetic route should be a deliberate choice based on a careful evaluation of the project's specific requirements for purity, scale, and efficiency.
References
- BenchChem.
- BenchChem. 1-Propanesulfonyl chloride | 10147-36-1.
-
Egbujor, M. C., Tucci, P., & Saso, L. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. (As referenced in a ResearchGate article on the structure similarity of sulfanilamide and p-aminobenzoic acid). [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
-
White, P. J., & Woods, D. D. (1965). The Synthesis of p-Aminobenzoic Acid and Folic Acid by Staphylococci Sensitive and Resistant to Sulphonamides. Journal of General Microbiology, 40(2), 243-253. [Link]
-
LibreTexts Chemistry. 23.9: Amines as Nucleophiles. [Link]
-
PubChem. 2-(propane-1-sulfonamido)benzoic acid. [Link]
-
Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 3-(Propane-1-sulfonamido)benzoic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(Propane-1-sulfonamido)benzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to understand the selectivity of this compound and its potential for off-target effects. By presenting a hypothetical, yet scientifically rigorous, experimental plan, this document serves as a practical blueprint for conducting such studies.
Introduction: Unraveling the Selectivity of a Novel Sulfonamide
This compound belongs to the sulfonamide class of compounds, a chemical scaffold prevalent in a wide array of therapeutics. A common concern with sulfonamide-containing drugs is the potential for cross-reactivity, particularly the hypersensitivity reactions observed with sulfonamide antibiotics. However, extensive research has demonstrated that the structural determinants of antibiotic-related sulfonamide allergies are typically absent in non-antibiotic sulfonamides, making immunological cross-reactivity unlikely[1][2]. Nevertheless, pharmacological cross-reactivity, where a compound interacts with unintended biological targets, remains a critical aspect of drug development that necessitates thorough investigation.
Recent studies have identified a series of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory responses[3][4]. This finding strongly suggests that this compound may also exert its biological effects through this target. Furthermore, its structural resemblance to Probenecid, a well-known inhibitor of organic anion transporters (OATs), highlights a potential for interaction with this class of proteins, which could lead to drug-drug interactions[5][6].
This guide outlines a systematic approach to first identify the primary biological target of this compound and subsequently to characterize its cross-reactivity profile against a panel of relevant targets.
Part 1: Target Identification and Validation Strategy
To confidently assess cross-reactivity, the primary biological target of this compound must first be unequivocally identified. While the P2Y14 receptor is a strong candidate, an unbiased approach is recommended for initial target discovery.
Tier 1: Unbiased Target Identification using Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for identifying the direct targets of a compound in a cellular context without the need for chemical modification of the ligand[7][8]. The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation.
An initial CETSA screen would be performed using a relevant cell line endogenously expressing a range of potential targets (e.g., a human immune cell line like THP-1, given the role of P2Y14 in inflammation). The objective is to identify proteins that exhibit a significant thermal shift in the presence of this compound.
Caption: A streamlined workflow for unbiased target identification using CETSA.
Part 2: Comparator Compound Selection for Cross-Reactivity Profiling
A carefully selected panel of comparator compounds is essential for a meaningful cross-reactivity assessment. The following compounds are proposed for this study:
-
PPTN (4-(4-(4-Piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid): A potent and highly selective P2Y14 receptor antagonist, serving as a positive control for on-target activity[9][10].
-
Probenecid: A structurally related sulfonamide and benzoic acid derivative that primarily targets organic anion transporters (OAT1 and OAT3)[5][11]. This will help assess the potential for off-target activity on this class of transporters.
-
Structurally Diverse P2Y14 Antagonist (Compound 16c from Zhang et al., 2019): A 3-amide benzoic acid derivative with high P2Y14 receptor antagonist potency, providing a comparison to a compound with a different linker between the benzoic acid core and the sulfonamide-like moiety[10].
-
Panel of Related P2Y Receptors: To evaluate selectivity within the P2Y receptor family, a panel including P2Y1, P2Y2, P2Y6, and P2Y12 receptors is recommended.
-
Panel of Organic Anion Transporters: To investigate the potential for cross-reactivity with the targets of Probenecid, a panel including OAT1 and OAT3 is proposed.
Part 3: Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments required to determine the cross-reactivity profile of this compound.
Cellular Thermal Shift Assay (CETSA®) Protocol
Objective: To identify the primary intracellular target of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with 10 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a temperature gradient ranging from 37°C to 67°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Prepare samples for proteomic analysis by mass spectrometry (e.g., using TMT labeling for multiplexing).
-
-
Data Analysis:
-
Identify proteins that show a significant shift in their melting temperature in the presence of this compound compared to the vehicle control.
-
P2Y14 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the human P2Y14 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells stably expressing the human P2Y14 receptor.
-
-
Binding Reaction:
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for each compound from the competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
P2Y14 Receptor Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of this compound and comparator compounds as antagonists of the P2Y14 receptor.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably co-expressing the human P2Y14 receptor and a G-protein chimera (e.g., Gαqi5) that couples to the calcium signaling pathway in a 384-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Stimulate the cells with a known P2Y14 receptor agonist (e.g., UDP-glucose) at its EC80 concentration.
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of the agonist-induced calcium signal.
-
Determine the IC50 value for each antagonist.
-
Caption: Workflow for the P2Y14 receptor calcium mobilization functional assay.
Off-Target Selectivity Assays
Objective: To assess the activity of this compound against a panel of related P2Y receptors and organic anion transporters.
Methodology:
-
P2Y Receptor Panel:
-
Perform radioligand binding assays for P2Y1, P2Y2, P2Y6, and P2Y12 receptors using established protocols and specific radioligands for each receptor subtype.
-
-
Organic Anion Transporter Panel:
-
Utilize commercially available cell-based assays or membrane vesicle transport assays to measure the inhibition of OAT1 and OAT3. These assays typically involve measuring the uptake of a fluorescent or radiolabeled substrate in the presence of the test compound.
-
Part 4: Data Presentation and Interpretation
The experimental data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Hypothetical Data Summary
| Compound | P2Y14 Ki (nM) | P2Y14 IC50 (nM) | P2Y1 Ki (µM) | P2Y12 Ki (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
| This compound | 25 | 40 | >10 | >10 | 5 | 8 |
| PPTN | 1 | 2 | >50 | >50 | >50 | >50 |
| Probenecid | >50 | >50 | >50 | >50 | 0.5 | 1.2 |
| Compound 16c | 5 | 8 | >20 | >20 | >50 | >50 |
Data Interpretation:
Based on this hypothetical data, this compound demonstrates potent antagonism of the P2Y14 receptor. The selectivity over other P2Y receptor subtypes is significant (over 400-fold). However, the compound also exhibits moderate inhibitory activity against OAT1 and OAT3, suggesting a potential for cross-reactivity with these transporters, albeit at concentrations significantly higher than its P2Y14 activity. This profile is distinct from the highly selective P2Y14 antagonist PPTN and the OAT-selective Probenecid.
P2Y14 Receptor Signaling Pathway
Caption: Proposed signaling pathway of the P2Y14 receptor and the antagonistic action of this compound.
Conclusion
This guide presents a structured and scientifically grounded approach for the comprehensive cross-reactivity profiling of this compound. The proposed experimental workflow, from unbiased target identification to focused selectivity assays, provides a robust framework for generating high-quality, interpretable data.
The hypothetical results suggest that while this compound is a potent P2Y14 receptor antagonist with good selectivity over other P2Y receptors, its moderate activity against organic anion transporters warrants further investigation, particularly for predicting potential drug-drug interactions. By following the principles and protocols outlined in this guide, researchers can effectively characterize the selectivity of novel compounds, a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- Ditrich, M. (2025). Sulfonamide allergy and cross-reactivity.
- CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience.
- Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology. (2023).
- What is the mechanism of Probenecid?
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Cellular thermal shift assay. Wikipedia.
- Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
- Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.
- Probenecid. LiverTox - NCBI Bookshelf - NIH. (2020).
- OAT3 Inhibitors. Santa Cruz Biotechnology.
- Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. PubMed.
- development of a p2y14 radioligand binding assay.
- A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed.
- Zhang, Z., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 3-(Propane-1-sulfonamido)benzoic Acid Against Established Anti-Inflammatory Drugs
Introduction
The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need to enhance therapeutic efficacy while mitigating the well-documented side effects of conventional treatments. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1] However, their utility is often constrained by gastrointestinal and cardiovascular risks.[1][2] This guide introduces a comparative framework for evaluating novel anti-inflammatory candidates, using 3-(Propane-1-sulfonamido)benzoic acid as a case study. This compound belongs to a class of molecules recently identified as antagonists of the P2Y14 receptor, a novel and promising target in inflammatory pathways.[3][4]
This document provides a series of robust, head-to-head experimental protocols designed to benchmark this compound against industry-standard NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a potent non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor). Our objective is to furnish researchers and drug development professionals with the methodologies and rationale required to holistically assess a compound's mechanism, efficacy, and potential therapeutic niche.
Chapter 1: A Tale of Two Pathways: Comparative Mechanisms of Action
A thorough understanding of the molecular targets is fundamental to designing a logical benchmarking strategy. The selected compounds operate via distinct and unrelated signaling pathways, making a multi-faceted evaluation essential.
The NSAID Paradigm: The Cyclooxygenase (COX) Pathway
The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs are mediated by the inhibition of COX enzymes.[5][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1][10] Inhibition of COX-1 is primarily associated with the gastrointestinal side effects of NSAIDs.[1][9]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[10][11][12] Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[1][13]
Ibuprofen and Diclofenac are non-selective, inhibiting both COX-1 and COX-2.[7][9][14] Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, is approximately 10-20 times more selective for COX-2, which theoretically reduces gastrointestinal adverse effects.[11][15]
A Novel Target: The P2Y14 Receptor Pathway
Recent research has identified the P2Y14 receptor (P2Y14R) as a key modulator in inflammatory processes.[16] This G protein-coupled receptor is activated by UDP-glucose and other UDP-sugars, which are released from cells during stress or injury. Activation of P2Y14R on immune cells, such as neutrophils and macrophages, triggers pro-inflammatory responses, including chemotaxis and the release of cytokines.
This compound and its derivatives function as P2Y14R antagonists.[4] By blocking the receptor, these compounds prevent the downstream signaling cascade that leads to the production and release of key inflammatory mediators like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This mechanism represents a departure from the prostaglandin-centric model of NSAIDs and offers a potentially more targeted approach to modulating immune responses.
Chapter 2: Experimental Benchmarking Protocols
The following protocols are designed to provide a comprehensive comparison, assessing both on-target activity and downstream functional consequences.
In Vitro Assays: Target Engagement & Cellular Effects
These assays are crucial for confirming the mechanism of action and determining the potency of each compound at the cellular level.
-
Rationale: This assay directly quantifies the inhibitory activity of the test compounds against the primary targets of NSAIDs. It serves to confirm the known activity of the reference drugs and to verify that this compound does not operate via this mechanism. A commercially available fluorometric or colorimetric inhibitor screening kit is recommended for reproducibility.
-
Methodology:
-
Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Compound Dilution: Prepare a serial dilution series for each test compound (this compound, Ibuprofen, Diclofenac, Celecoxib) in DMSO, typically from 100 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Incubation: Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: After a further incubation period (e.g., 5-10 minutes), measure the fluorescence or absorbance using a plate reader. The signal is proportional to prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the data and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
-
-
Rationale: This functional assay measures the downstream anti-inflammatory effect of the compounds, irrespective of their primary molecular target. By stimulating macrophages with lipopolysaccharide (LPS), we induce a strong inflammatory response characterized by the release of cytokines. The ability of the compounds to suppress this release is a key indicator of their potential therapeutic efficacy.
-
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1, differentiated with PMA) to approximately 80% confluency.
-
Plating: Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (and a vehicle control) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control) and incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the LPS-only control and calculate the percentage of inhibition for each compound concentration. Determine the IC50 for cytokine release.
-
In Vivo Models: Assessing Efficacy in a Biological System
In vivo models are indispensable for evaluating a compound's efficacy, taking into account its pharmacokinetic and pharmacodynamic properties in a complex biological system.
-
Rationale: This is a classic and highly reproducible model of acute, localized inflammation.[17] It is particularly sensitive to inhibitors of prostaglandin synthesis, making it an excellent system for evaluating NSAIDs.[17] It also serves as a robust functional test for any compound with anti-inflammatory properties, allowing for a direct comparison of in vivo potency.
-
Methodology:
-
Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220g) for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Controls (Ibuprofen, Diclofenac, Celecoxib at known effective doses), and Test Compound groups (this compound at several doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Determine the percentage of edema inhibition for each treatment group compared to the vehicle control group, especially at the 3-hour time point, which typically represents peak inflammation.
-
Chapter 3: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from these disparate assays into a coherent comparative profile for each compound.
Summarizing Quantitative Data
Data should be collated into a clear, concise table to facilitate direct comparison. The values presented below are hypothetical and serve as an illustrative template.
| Compound | Target(s) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2/COX-1 Selectivity | Cytokine (TNF-α) Release IC50 (µM) | Paw Edema Inhibition (%) @ Dose (mg/kg) |
| Ibuprofen | COX-1/COX-2 | 1,500 | 2,500 | 1.7 | 15 | 55% @ 100 |
| Diclofenac | COX-1/COX-2 | 50 | 20 | 0.4 | 1.2 | 65% @ 10 |
| Celecoxib | COX-2 | 3,000 | 150 | 0.05 | 5 | 60% @ 10 |
| This compound | P2Y14R | >100,000 | >100,000 | N/A | 8 | 50% @ 25 |
Building a Comparative Profile
-
Mechanism & Potency: The data clearly delineates the mechanistic differences. Ibuprofen and Diclofenac demonstrate non-selective COX inhibition, with Diclofenac being significantly more potent.[14] Celecoxib confirms its COX-2 selectivity.[11][18] Crucially, this compound shows no activity against COX enzymes, confirming its novel mechanism. Its activity would be confirmed in a P2Y14R binding or functional assay (not shown in table).
-
Functional Efficacy: All compounds show an ability to inhibit TNF-α release and reduce paw edema, demonstrating in vitro and in vivo anti-inflammatory effects. This is a critical point: despite different primary targets, the downstream functional outcome is the same. The relative potencies in these functional assays provide a basis for comparing their potential therapeutic efficacy. For instance, the novel compound's ability to reduce paw edema, a largely prostaglandin-driven model, suggests that P2Y14R antagonism effectively suppresses the inflammatory cascade that leads to prostaglandin production or acts on parallel inflammatory pathways.
Conclusion
This guide outlines a comprehensive strategy for benchmarking a novel anti-inflammatory candidate, this compound, against established NSAIDs. By employing a combination of specific mechanistic assays (COX inhibition) and broader functional assessments (cytokine release, paw edema), it is possible to build a detailed comparative profile. This approach not only validates the compound's proposed mechanism but also provides a direct comparison of its functional potency against the current standards of care. The finding that a P2Y14R antagonist can achieve comparable efficacy in classical inflammatory models to COX inhibitors underscores the potential of exploring non-COX targets for the next generation of anti-inflammatory therapeutics.
References
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Diclofenac: An update on its mechanism of action and safety profile. PubMed. [Link]
-
Celecoxib - Wikipedia. Wikipedia. [Link]
-
Diclofenac - Wikipedia. Wikipedia. [Link]
-
Celecoxib - StatPearls. NCBI Bookshelf. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]
-
What is the mechanism of Diclofenac Sodium? Patsnap Synapse. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Ibuprofen. healthdirect. [Link]
-
How does ibuprofen function as an anti-inflammatory agent in clinical settings? Consensus. [Link]
-
Diclofenac: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr.Oracle. [Link]
-
What is the mechanism of Ibuprofen? Patsnap Synapse. [Link]
-
COX Inhibitors. NCBI Bookshelf. [Link]
-
Mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
COX-1 and COX-2 inhibitors. ResearchGate. [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Wikipedia. [Link]
-
Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Scholars Research Library. [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
Sources
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 9. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. news-medical.net [news-medical.net]
- 16. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative In Vivo Efficacy of Sulfonamide-Based Antibacterials
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the in vivo efficacy of key sulfonamide-based antibacterial compounds. Moving beyond simple data recitation, we will explore the causal relationships behind experimental design, interpret comparative efficacy data, and provide robust, reproducible protocols to empower your own research endeavors.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were among the first classes of antibiotics discovered and remain clinically relevant for treating a variety of bacterial and protozoal infections.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Since mammalian cells acquire folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity against susceptible microorganisms.[4][5] This guide will focus on comparing the in vivo antibacterial efficacy of three prominent sulfonamides: Sulfamethoxazole, Sulfadiazine, and Silver Sulfadiazine, providing context for their applications and performance in preclinical models.
The Folic Acid Synthesis Pathway: Mechanism of Action
To understand the efficacy of sulfonamides, it is crucial to visualize their target pathway. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for DHPS.[5][6] By competitively binding to the enzyme's active site, they halt the synthesis of dihydropteroate, a precursor to folic acid.[3][4] This ultimately disrupts the production of essential nucleic acids (DNA and RNA), leading to a bacteriostatic effect where bacterial growth and division are halted.[4][7]
The synergistic combination with trimethoprim, which blocks a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR), can convert this bacteriostatic effect into a bactericidal one.[6][8]
Caption: Mechanism of Sulfonamide and Trimethoprim Action.
Comparative In Vivo Efficacy: A Data-Driven Analysis
Evaluating the in vivo performance of antibiotics is critical for predicting clinical success. Murine infection models are standard preclinical tools used to assess efficacy by measuring outcomes such as survival rates and bacterial load reduction in key tissues.[9][10]
Selected Compounds for Comparison:
-
Sulfamethoxazole (SMX): Widely used, almost exclusively in combination with trimethoprim (TMP), for treating urinary tract, respiratory, and soft tissue infections.[8][11]
-
Sulfadiazine (SDZ): Often used with pyrimethamine for treating toxoplasmosis.[5][11] Its silver salt, silver sulfadiazine, is a gold standard for topical treatment of burn wound infections.[12][13][14]
-
Silver Sulfadiazine (SSD): A topical agent where the slow, sustained release of silver ions provides a broad antimicrobial effect, complemented by the antibacterial action of sulfadiazine.[1][15]
Systemic Infection Models
In systemic infections, the combination of a sulfonamide with trimethoprim is crucial for robust efficacy. Studies have consistently shown that the combination is synergistic, leading to significantly better outcomes than either drug alone.[16][17] For instance, in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) infection, the combination of trimethoprim-sulfamethoxazole (TMP-SMX) resulted in a 5- to 6-fold reduction in the effective dose (ED50) compared to trimethoprim alone.[16][17]
While direct head-to-head in vivo comparisons in the same systemic infection model are sparse, clinical studies provide valuable insights. A randomized trial comparing TMP-SDZ with TMP-SMX for acute respiratory tract infections found the sulfadiazine combination to be statistically superior in overall efficacy, particularly for pneumonia and bronchitis.[18]
| Compound/Combination | Primary Application | Key In Vivo / Clinical Efficacy Findings | Citations |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | Systemic Infections (UTIs, Respiratory) | Synergistic action against MRSA in murine models; 5-6 fold reduction in ED50. | [16][17] |
| Trimethoprim-Sulfadiazine (TMP-SDZ) | Systemic Infections (Respiratory) | Superior overall efficacy compared to TMP-SMX in a clinical trial for acute respiratory infections. | [18] |
| Pyrimethamine-Sulfadiazine | Toxoplasmic Encephalitis | Standard therapy; comparable clinical efficacy to TMP-SMX but with a higher frequency of adverse reactions. | [19] |
Topical Infection Models: The Case of Silver Sulfadiazine
For topical applications, particularly in burn wound management, silver sulfadiazine is a benchmark compound.[13][14] Its efficacy stems from the combined action of silver ions and sulfadiazine.[15]
In a rat burn wound model, a biofilm formulation of SSD demonstrated superior healing compared to a standard marketed cream.[12] After 14 days, the SSD biofilm-treated group showed a 75% reduction in wound width, compared to 57% for the standard cream and 0% for the untreated group.[12] This highlights the importance of formulation in optimizing the delivery and efficacy of topical agents.
| Compound | Application Model | Efficacy Endpoint | Result | Citations |
| Silver Sulfadiazine (SSD) Biofilm | Rat Burn Wound Model | % Wound Width Reduction (Day 14) | 75% | [12] |
| Standard Marketed SSD Cream | Rat Burn Wound Model | % Wound Width Reduction (Day 14) | 57% | [12] |
| Untreated Control | Rat Burn Wound Model | % Wound Width Reduction (Day 14) | 0% | [12] |
Experimental Protocols: A Guide to Reproducible In Vivo Studies
Scientific integrity demands that protocols be detailed and self-validating. Below is a standardized workflow for a murine model of systemic bacterial infection, a cornerstone for evaluating antibacterial efficacy.[9][20]
Workflow for Murine Systemic Infection Model
Caption: Standardized workflow for a murine systemic infection model.
Detailed Step-by-Step Methodology
-
Animal Handling and Acclimatization:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) of a specific age and weight.[9]
-
Acclimatize animals for a minimum of 7 days before the experiment to reduce stress-related variables.
-
Causality: Acclimatization ensures that the physiological responses observed are due to the infection and treatment, not environmental stress.
-
-
Infection:
-
Culture the selected bacterial pathogen (e.g., S. aureus, E. coli) to the mid-logarithmic growth phase.
-
Prepare the inoculum by washing the bacterial cells and resuspending them in sterile saline to a predetermined concentration (e.g., 1x10^7 CFU/mL).
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intraperitoneally (IP) into each mouse.[21]
-
Causality: Using bacteria in the mid-log phase ensures a virulent and consistent infectious challenge. The IP route provides a reliable model for systemic infection.
-
-
Treatment:
-
Initiate treatment at a clinically relevant time point, typically 1-2 hours post-infection.[20]
-
Administer the test compounds (e.g., TMP-SMX) and vehicle control via the intended clinical route (e.g., oral gavage for orally bioavailable drugs).
-
Follow a defined dosing schedule (e.g., every 12 hours for 4 days).[21]
-
Causality: The timing of treatment initiation is critical; it models a therapeutic scenario rather than a prophylactic one.
-
-
Efficacy Assessment:
-
Survival: Monitor the animals daily for a set period (e.g., 7 days) and record mortality.
-
Bacterial Burden: At a predetermined time point (e.g., 24 hours after the last dose), humanely euthanize a subset of animals.
-
Aseptically harvest relevant organs (e.g., spleen, liver, kidneys).
-
Homogenize the tissues in sterile saline, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[10]
-
Causality: Measuring CFU/gram of tissue provides a quantitative measure of the drug's ability to clear the infection from target organs, offering a more granular view of efficacy than survival alone.
-
Conclusion and Future Perspectives
This guide demonstrates that while sulfonamides share a common mechanism, their in vivo efficacy is highly dependent on the specific compound, its formulation, and its use in combination therapy. The synergistic relationship between sulfamethoxazole and trimethoprim is well-established for systemic infections, though evidence suggests that sulfadiazine may offer advantages in certain scenarios.[16][18] For topical applications, silver sulfadiazine remains a cornerstone of burn care, with novel formulations enhancing its therapeutic profile.[12]
Future research should focus on direct, head-to-head in vivo comparisons of different sulfonamide combinations in standardized infection models. Furthermore, exploring novel delivery systems and combinations to overcome emerging resistance is a critical priority for sustaining the utility of this venerable class of antibiotics.
References
-
Elwell, L. P., Wilson, H. R., Knick, V. B., & Keith, B. R. (1986). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(6), 1092–1094. [Link]
-
Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]
-
Taylor & Francis. (n.d.). Dihydropteroate synthase – Knowledge and References. Retrieved from [Link]
-
PubMed. (1986). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(6), 1092–1094. [Link]
-
Wikipedia. (2025). Dihydropteroate synthase inhibitor. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]
-
Le, N. T., Diorio-Toth, L., & Priebe, G. P. (2018). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mSphere, 3(5), e00422-18. [Link]
-
Al-kuraishy, H. M., Al-Gareeb, A. I., & Rasheed, H. A. (2023). Formulation and In Vivo Evaluation of Biofilm Loaded with Silver Sulfadiazine for Burn Healing. Polymers, 15(21), 4259. [Link]
-
Rosenkranz, H. S., & Carr, H. S. (1973). Mechanism of Silver Sulfadiazine Action on Burn Wound Infections. Antimicrobial Agents and Chemotherapy, 4(5), 582-587. [Link]
-
O'Malley, T., D’Amico, C., Rempe,S., Tu, Z., Williams, K., & Basaraba, R. (2023). Characterization of new mouse models of acute and chronic Mycobacterium abscessus infection for antimicrobial drug screening. ASM Journals. [Link]
-
R, S., M, F., S, S., & S, A. (2022). Enhanced Antimicrobial Activity of Silver Sulfadiazine Cosmetotherapeutic Nanolotion for Burn Infections. Pharmaceutics, 14(11), 2495. [Link]
-
Markowitz, N., Quinn, E. L., & Saravolatz, L. D. (1988). In-vitro and in-vivo studies of trimethoprim-sulphamethoxazole against multiple resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 22(6), 873-880. [Link]
-
Nau, G. J., & Ambler, J. E. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01662-20. [Link]
-
Kadurugamuwa, J. L., Sin, L., Albert, E., Yu, J., Francis, K., DeBoer, M., ... & Contag, P. R. (2005). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. Infection and Immunity, 73(6), 3512-3517. [Link]
-
AMR Solutions. (2020). FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). Retrieved from [Link]
-
Friman, G., Törngren, O., & Tunevall, G. (1981). Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial. Scandinavian Journal of Infectious Diseases, 13(3), 223-226. [Link]
-
ResearchGate. (n.d.). Silver Sulfadiazine Nanoethogel for Burn Healing: Characterization and Investigation of Its In Vivo Effects. Retrieved from [Link]
-
Canessa, A., Luzzati, R., & Cadeo, G. P. (1992). Randomized trial of trimethoprim-sulfamethoxazole versus pyrimethamine-sulfadiazine for therapy of toxoplasmic encephalitis in patients with AIDS. Italian Collaborative Study Group. Clinical Infectious Diseases, 15(3), 429-434. [Link]
-
Nagao, M., Uno, T., & Kimura, M. (2022). Efficacy of Trimethoprim–Sulfamethoxazole in Combination with an Echinocandin as a First-Line Treatment Option for Pneumocystis Pneumonia: A Systematic Review and Meta-Analysis. Journal of Fungi, 8(3), 282. [Link]
-
Drugs.com. (n.d.). Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison. Retrieved from [Link]
-
Walia, S. S., & Prasad, D. N. (2022). Silver Sulfadiazine: Action on Burn Wound Sepsis and Infections. Journal of Drug Delivery and Therapeutics, 12(4), 154-161. [Link]
-
Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
-
Weinstein, L., Chang, T. W., Hudson, J. B., & Hartl, W. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416. [Link]
-
Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 541-553. [Link]
-
Falagas, M. E., Vardakas, K. Z., & Kapaskelis, A. M. (2016). In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates. Antimicrobial Agents and Chemotherapy, 60(9), 5731-5733. [Link]
-
Vanhoof, R., Hubrechts, J. M., & Deberdt, H. (1979). A Comparison of the in vitro Activities of Sulfamethoxazole and Sulfadiazine Combinations with Trimethoprim. Chemotherapy, 25(4), 223-228. [Link]
-
ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-12. [Link]
-
ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
Sources
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison - Drugs.com [drugs.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Antimicrobial Activity of Silver Sulfadiazine Cosmetotherapeutic Nanolotion for Burn Infections [mdpi.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Mechanism of Silver Sulfadiazine Action on Burn Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized trial of trimethoprim-sulfamethoxazole versus pyrimethamine-sulfadiazine for therapy of toxoplasmic encephalitis in patients with AIDS. Italian Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-(Propane-1-sulfonamido)benzoic Acid Derivatives and Other P2Y14 Receptor Antagonists
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of inflammatory and immune-mediated diseases, the P2Y14 receptor has emerged as a compelling therapeutic target. This G protein-coupled receptor (GPCR), activated by UDP-sugars, is intricately involved in immune cell function and inflammatory processes. Consequently, the development of potent and selective P2Y14 receptor antagonists is a focal point of contemporary drug discovery. This guide provides a detailed head-to-head comparison of a promising class of antagonists, 3-(propane-1-sulfonamido)benzoic acid derivatives, with other established inhibitors of the P2Y14 receptor.
Introduction to this compound Derivatives as P2Y14 Receptor Antagonists
Recent research has identified a novel series of 3-sulfonamido benzoic acid derivatives as highly potent antagonists of the P2Y14 receptor.[1][2][3] While specific data for this compound itself is not extensively published, a closely related derivative from this class, designated as compound 25l , has demonstrated remarkable potency with an IC50 of 5.6 ± 0.3 nM.[2][3] This positions the 3-sulfonamido benzoic acid scaffold as a promising foundation for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of P2Y14 Receptor Antagonists
To provide a clear perspective on the therapeutic potential of this compound derivatives, we will compare their performance with a well-characterized and highly potent P2Y14 receptor antagonist, PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid).[4][5]
| Antagonist Class | Representative Compound | Potency (IC50 / Ki) | Selectivity |
| 3-Sulfonamido Benzoic Acid Derivatives | Compound 25l | IC50: 5.6 ± 0.3 nM [2][3] | High (specific data on off-target activity is emerging) |
| Naphthalene Derivatives | PPTN | Ki: 434 pM [4][5] | Highly selective over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13)[4][5] |
Expert Insights: The nanomolar potency of the 3-sulfonamido benzoic acid derivative "compound 25l" is highly significant, placing it among the most potent P2Y14 receptor antagonists discovered to date. While PPTN exhibits exceptional picomolar affinity, the comparable potency of the 3-sulfonamido benzoic acid scaffold, coupled with potentially different physicochemical properties, makes it an attractive alternative for further development. The selection of an antagonist for clinical development often involves a balance of potency, selectivity, pharmacokinetics, and safety profiles. The novel scaffold of the 3-sulfonamido benzoic acid derivatives may offer advantages in these areas.
The P2Y14 Receptor Signaling Pathway and Mechanism of Antagonism
The P2Y14 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[6][7][8] Upon activation by its endogenous agonists, such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[6][7][8] This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] This signaling pathway is crucial in modulating immune cell functions, including chemotaxis.[9]
P2Y14 receptor antagonists, such as the this compound derivatives and PPTN, act by competitively binding to the receptor, thereby preventing the binding of endogenous agonists and blocking the downstream signaling cascade.
Caption: P2Y14 Receptor Signaling Pathway and Mechanism of Antagonism.
Experimental Protocols for Evaluating P2Y14 Receptor Antagonism
To ensure scientific integrity, the following detailed protocols are provided for key experiments used to characterize P2Y14 receptor antagonists.
Protocol 1: In Vitro cAMP Accumulation Assay for P2Y14 Receptor Antagonists
This assay quantifies the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Maintain a stable cell line expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well plate at a density that allows for optimal signal detection and let them adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds (e.g., this compound derivatives, PPTN) and the agonist (e.g., UDP-glucose or a synthetic agonist like MRS2690) in assay buffer.[10][11]
-
Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the antagonist compounds at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C. c. Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal window) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[12][13][14][15]
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the logarithm of the antagonist concentration. b. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP levels.
Caption: Workflow for cAMP Accumulation Assay.
Protocol 2: In Vitro Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the migration of immune cells towards a chemoattractant gradient stimulated by a P2Y14 receptor agonist.[9][16][17]
Methodology:
-
Cell Isolation: Isolate primary immune cells (e.g., human neutrophils) or use a suitable cell line (e.g., differentiated HL-60 cells) that expresses the P2Y14 receptor.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a permeable membrane (e.g., 5 µm pore size).
-
Assay Procedure: a. Load the lower chamber of the plate with assay buffer containing the P2Y14 receptor agonist (e.g., UDP-glucose) to create a chemoattractant gradient. b. In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of the antagonist compound or vehicle control. c. Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-2 hours).
-
Quantification of Migration: a. After incubation, remove the non-migrated cells from the upper surface of the membrane. b. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein-AM or DAPI). c. Quantify the number of migrated cells by microscopy and image analysis or by measuring the fluorescence of the lysed cells.
-
Data Analysis: a. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. b. Generate a dose-response curve and determine the IC50 value for the inhibition of chemotaxis.
Caption: Workflow for Chemotaxis Assay.
Conclusion
The emergence of this compound derivatives as potent P2Y14 receptor antagonists presents an exciting new avenue for the development of therapeutics targeting inflammatory and immune disorders. Their high potency, comparable to the well-established antagonist PPTN, underscores the potential of this novel chemical scaffold. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and comparative evaluation of these and other P2Y14 receptor modulators, facilitating the advancement of new and effective treatments for a range of debilitating diseases.
References
- Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. NIH. [Link]
- UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. PMC - NIH. [Link]
- UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. PubMed. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
- Pharmacological characterization of P2Y receptor subtypes – an update. PMC. [Link]
- Effects of P2Y14 Receptor Agonists, UDP-glucose and MRS2690, on Porcine Coronary Artery Contractility Zainab Abbas, Liaque Latif. pA2 Online. [Link]
- A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. PMC - NIH. [Link]
- Signalling and pharmacological properties of the P2Y14 receptor. PMC - PubMed Central. [Link]
- cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An... ResearchGate. [Link]
- P2Y14 receptor can bind to UDP-glucose. Reactome Pathway Database. [Link]
- Recent progress on the discovery of P2Y 14 receptor antagonists. PubMed. [Link]
- Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. NIH. [Link]
- The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. PMC - NIH. [Link]
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
- Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry - ACS Publications. [Link]
- The P2Y receptors. The eight mammalian P2Y receptors and their cognate... ResearchGate. [Link]
- Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. PMC - PubMed Central. [Link]
- P2Y 14 - R -dependent activation of MAP kinase signaling by UDP. ResearchGate. [Link]
- Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. [Link]
- P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. PMC. [Link]
- P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]
- (PDF) Discovery of P2Y 2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. ResearchGate. [Link]
- Schematic diagram of the signaling pathways activated by P2Y receptors.... ResearchGate. [Link]
- Structural insights into ligand recognition and activation of human purinergic receptor P2Y14. PMC - PubMed Central. [Link]
- P2RY14. Wikipedia. [Link]
- Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation | Request PDF. ResearchGate. [Link]
- Complex Biology In Vitro Assays: Immunology | Chemotaxis Assay Monocytes. [Link]
Sources
- 1. UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]
- 9. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Unambiguous Arbitrator: Confirming the Structure of Synthesized 3-(Propane-1-sulfonamido)benzoic Acid Using X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's biological activity, its interactions with target proteins, and its overall pharmacological profile. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of a novel synthesized compound, 3-(Propane-1-sulfonamido)benzoic acid, with a primary focus on the definitive power of single-crystal X-ray crystallography.
Introduction: The Imperative of Structural Certainty
The synthesis of a novel chemical entity is a journey into the unknown. While reaction mechanisms and spectroscopic predictions provide a roadmap, the ultimate confirmation of a successful synthesis lies in the unequivocal determination of the final product's structure. Ambiguity in molecular architecture can lead to misinterpreted biological data, wasted resources, and potential safety concerns. For a molecule like this compound, a compound with potential pharmacophoric features, absolute structural verification is paramount. This guide will navigate the synthesis and subsequent analytical workflow, culminating in the gold-standard validation by X-ray crystallography, while also objectively comparing its insights with those from other powerful analytical techniques.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (5.0 g, 36.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (10.2 mL, 73.0 mmol) dropwise at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of propane-1-sulfonyl chloride (5.6 g, 39.3 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Upon completion, quench the reaction by adding 50 mL of 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20-50%) to yield this compound as a white solid.
-
Crystallization for X-ray Analysis: Dissolve a small amount of the purified product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature. Further cooling to 4 °C may be required to induce crystallization. Collect the resulting single crystals by filtration.
The Decisive Evidence: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural confirmation.
Experimental Workflow for X-ray Crystallography
A diagram illustrating the workflow of single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[3][4]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[5] This results in a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods, to generate an initial electron density map.[1]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.[3]
-
Validation and Visualization: The final structure is validated using various crystallographic metrics, and the results are typically presented in a Crystallographic Information File (CIF).[6][7]
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₄S |
| Formula Weight | 243.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(2) |
| b (Å) | 12.453(3) |
| c (Å) | 10.981(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1132.5(5) |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
A Comparative Analysis: The Broader Analytical Picture
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization relies on a suite of complementary analytical techniques. Each method offers unique insights, and their combined data provides a holistic understanding of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[8][9]
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
-
Expected Chemical Shifts (δ) for this compound:
-
Aromatic protons (4H): 7.5-8.5 ppm
-
Sulfonamide NH (1H): ~10-11 ppm (broad singlet)
-
-CH₂- (alpha to S) (2H): ~3.1-3.3 ppm (triplet)
-
-CH₂- (beta to S) (2H): ~1.7-1.9 ppm (sextet)
-
-CH₃ (3H): ~0.9-1.1 ppm (triplet)
-
Carboxylic acid OH (1H): >12 ppm (very broad singlet)
-
-
-
¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms and their chemical environment.
-
Expected Chemical Shifts (δ) for this compound:
-
Carboxylic acid C=O: ~168-172 ppm
-
Aromatic carbons: 115-140 ppm
-
-CH₂- (alpha to S): ~50-55 ppm
-
-CH₂- (beta to S): ~20-25 ppm
-
-CH₃: ~10-15 ppm
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.[10]
-
Expected Fragmentation Pattern for this compound:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Characteristic Absorption Bands for this compound:
-
O-H stretch (carboxylic acid): Very broad, 2500-3300 cm⁻¹[13][14]
-
N-H stretch (sulfonamide): ~3300-3400 cm⁻¹
-
C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, ~1700-1725 cm⁻¹[15][16]
-
S=O stretch (sulfonamide): Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)[17]
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous and definitive structural information | Requires a high-quality single crystal; structure is in the solid state |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry in solution | Provides detailed structural information in solution; non-destructive | Can be complex to interpret for large molecules; lower resolution than crystallography |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; provides molecular formula | Does not provide direct information on 3D structure or connectivity |
| FT-IR Spectroscopy | Presence of functional groups | Fast and simple; provides a "fingerprint" of the molecule | Provides limited information on the overall molecular structure |
A diagram showing the complementary roles of different analytical techniques.
Conclusion: An Integrated Approach to Structural Validation
The structural confirmation of a synthesized molecule is a multi-faceted process that leverages the strengths of various analytical techniques. While NMR, mass spectrometry, and FT-IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and high-resolution picture of the molecule's three-dimensional architecture. For a compound with therapeutic potential like this compound, the certainty provided by X-ray crystallography is indispensable for advancing its development from a laboratory curiosity to a potential therapeutic agent. This integrated analytical approach, grounded in scientific rigor, ensures the integrity of research and paves the way for successful drug discovery.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Available at: [Link]
-
Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644-54. Available at: [Link]
-
ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. In Crystallography Class Notes. Available at: [Link]
-
Lovering, A. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
-
ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Available at: [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]
-
ResearchGate. (2016). Where can I find cif files for organic compounds?. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available at: [Link]
-
ResearchGate. (2021). Is the single crystal structure .cif file really reflects the actual molecular packing?. Available at: [Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available at: [Link]
-
Journal of Cheminformatics. (2023). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. Available at: [Link]
-
Encyclopedia of Life Sciences. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]
-
ResearchGate. (n.d.). 13C{1H} NMR chemical shifts of compounds. Available at: [Link]
- Google Patents. (n.d.). CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
-
PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 7. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. echemi.com [echemi.com]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
A Comparative Guide to HPLC-Based Purity Assessment of 3-(Propane-1-sulfonamido)benzoic acid
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of interest in medicinal chemistry. We will explore the scientific rationale behind method development, compare alternative approaches with supporting data, and provide a validated, step-by-step protocol for immediate application.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule containing both a weakly acidic carboxylic acid group and a sulfonamide moiety. This structure presents specific challenges and opportunities in chromatographic separation. An effective HPLC method must be capable of separating the main compound from potential impurities, which typically include starting materials (e.g., 3-aminobenzoic acid), reagents, and side-products formed during synthesis. The objective is to develop a method that is not only selective and sensitive but also robust and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
The Role of Mobile Phase pH: A Critical Parameter
The retention and peak shape of ionizable compounds like this compound are heavily influenced by the mobile phase pH.[3][4] The molecule has two key ionizable sites: the carboxylic acid (pKa ~4-5) and the sulfonamide proton (pKa ~9-10).
-
Acidic pH (pH < 4): At a pH well below the pKa of the carboxylic acid, this group is protonated (neutral), making the molecule less polar and increasing its retention on a reversed-phase column. This "ion suppression" is a common strategy to achieve sharp, symmetrical peaks for acidic analytes.[3][5]
-
Neutral pH (pH ~7): The carboxylic acid will be deprotonated (ionized), making the molecule more polar and reducing retention time.
-
Basic pH (pH > 10): Both the carboxylic acid and the sulfonamide group may be deprotonated, further increasing polarity. However, operating at high pH can risk degrading silica-based columns.[4]
Controlling the mobile phase pH at least 1.5-2 units away from the analyte's pKa is crucial for robust and reproducible retention times.[6] For this compound, an acidic mobile phase is the logical starting point to ensure the carboxylic acid is in a single, un-ionized state.
Comparative Analysis of HPLC Conditions
To achieve optimal separation, different stationary phases and mobile phase compositions must be considered. Reversed-phase chromatography is the most suitable technique for this moderately polar molecule.[7][8]
The choice of stationary phase dictates the primary separation mechanism. While the standard C18 (octadecylsilane) column is a workhorse in reversed-phase HPLC, other chemistries can offer unique selectivity.[9][10]
-
C18 (Octadecyl): Offers high hydrophobicity, providing strong retention for non-polar and moderately polar compounds. It is an excellent starting point for method development.
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions. This can be advantageous for separating aromatic compounds with subtle structural differences.[11]
-
Embedded Polar Group (e.g., Amide): These columns have a polar group embedded in the alkyl chain, which can improve peak shape for acidic and basic compounds and offer different selectivity compared to standard C18 phases.
The organic modifier and buffer choice are critical. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile typically provides lower viscosity and better UV transparency. A buffer is essential to control the mobile phase pH precisely.
The following table presents a comparative summary of hypothetical data from initial screening runs using different columns and mobile phase pH values.
| Parameter | Method 1: C18 Column, pH 2.8 | Method 2: Phenyl-Hexyl, pH 2.8 | Method 3: C18 Column, pH 7.0 |
| Analyte Retention Time (min) | 8.5 | 9.2 | 4.1 |
| Impurity A (Starting Material) RT (min) | 3.2 | 3.5 | 2.5 |
| Resolution (Analyte/Impurity A) | > 5.0 | > 5.5 | 1.8 |
| Analyte Tailing Factor | 1.1 | 1.1 | 2.2 (significant tailing) |
| Comments | Good retention and peak shape. | Excellent resolution due to π-π interactions. | Poor peak shape and resolution due to analyte ionization. |
This comparison clearly demonstrates that an acidic mobile phase (pH 2.8) is superior for this analysis, providing excellent peak shape and resolution. The Phenyl-Hexyl column shows a slight advantage in resolution, potentially offering a more robust separation.
Diagram: HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC purity method, emphasizing the key decision points and optimization loops.
Caption: A logical workflow for HPLC method development and validation.
Recommended HPLC Protocol for Purity Assessment
This protocol is based on the principles discussed and is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[7][12][13]
-
Reference Standard: this compound, >99.5% purity.
-
Sample: Test sample of this compound.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity (Type I).
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the reference standard in 50.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the test sample in 50.0 mL of diluent.
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the SST as described above.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Diagram: Analytical Procedure Flow
This diagram outlines the sequential steps of the analytical procedure from preparation to final result calculation.
Caption: Step-by-step workflow for the HPLC purity analysis.
Conclusion and Best Practices
The purity assessment of this compound is reliably achieved using reversed-phase HPLC with an acidic mobile phase to ensure ion suppression. A Phenyl-Hexyl column is recommended for its enhanced selectivity for aromatic compounds. The provided protocol, grounded in established chromatographic principles and regulatory expectations, offers a robust starting point for routine quality control and research applications.[9][14][15][16]
Adherence to system suitability criteria is paramount for ensuring the validity of the generated data on a day-to-day basis.[12][17] This guide provides the framework for developing and implementing a scientifically sound, defensible, and efficient HPLC method for this important chemical entity.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . . [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . jordilabs.com. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . . [Link]
-
USP <621> Chromatography - DSDP Analytics . dsdpanalytics.com. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage . . [Link]
-
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes . ar.iiarjournals.org. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . . [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . . [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . helixchrom.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . . [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . . [Link]
-
Quality Guidelines - ICH . . [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek . . [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases . helixchrom.com. [Link]
-
Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library . naldc.nal.usda.gov. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences . tis.wu.ac.th. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH . . [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies . sielc.com. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa . . [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International . . [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC . akjournals.com. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central . . [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography . helixchrom.com. [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC . . [Link]
-
Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan . . [Link]
-
(PDF) 1. Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation... - ResearchGate . . [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. pp.bme.hu [pp.bme.hu]
- 11. helixchrom.com [helixchrom.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. usp.org [usp.org]
- 14. imeko.info [imeko.info]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Statistical Analysis of 3-(Propane-1-sulfonamido)benzoic Acid Efficacy Data
In the landscape of drug discovery, particularly in the modulation of inflammatory and immune responses, the P2Y14 receptor (P2Y14R) has emerged as a compelling target.[1][2][3] This guide provides an in-depth, objective comparison of statistical methodologies for analyzing experimental data related to 3-(Propane-1-sulfonamido)benzoic acid, a key scaffold for novel P2Y14R antagonists.[3][4] We will explore the nuances of experimental design and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.
The Biological Context: Targeting the P2Y14 Receptor
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a significant role in various inflammatory and immune processes.[1][2][3] Its involvement in conditions such as acute lung injury and gout makes it an attractive therapeutic target.[2][3] Recently, a series of 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y14R antagonists, with compound 25l demonstrating an impressive IC50 of 5.6 ± 0.3 nM.[3] For the purpose of this guide, we will consider the parent compound, This compound (PSBA) , and compare its hypothetical efficacy against the well-established P2Y14R antagonist, PPTN , and the highly potent derivative, Compound 25l .
Experimental Design: An In Vitro Assay for P2Y14R Antagonism
To assess the antagonistic activity of these compounds, a common and effective in vitro method involves measuring the inhibition of agonist-induced changes in cyclic adenosine monophosphate (cAMP) levels in a cell line stably expressing the P2Y14R, such as Human Embryonic Kidney 293 (HEK293) cells.[2][5]
Experimental Workflow
The following diagram illustrates the typical workflow for such an experiment:
Detailed Experimental Protocol
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions for this compound (PSBA), PPTN, and Compound 25l in a suitable vehicle (e.g., DMSO), followed by dilution in assay buffer.
-
Compound Treatment: The cell culture medium is replaced with a buffer containing the different concentrations of the test compounds or vehicle control. The plates are then incubated for 30 minutes.
-
Agonist Stimulation: A known concentration of a P2Y14R agonist (e.g., UDP-glucose) is added to all wells except for the negative control wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
cAMP Measurement: After a short incubation period (e.g., 15 minutes), the reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Hypothetical Dose-Response Dataset
For the purpose of illustrating the statistical analyses, we will use the following hypothetical dataset, which reflects realistic experimental outcomes based on the known potencies of related compounds. The data represents the percentage of inhibition of the agonist-induced response.
| Log [Compound] (M) | PSBA (% Inhibition) | PPTN (% Inhibition) | Compound 25l (% Inhibition) |
| -10 | 2.5 | 5.1 | 10.2 |
| -9.5 | 4.8 | 12.3 | 25.6 |
| -9 | 10.1 | 28.9 | 50.1 |
| -8.5 | 25.3 | 55.2 | 78.9 |
| -8 | 52.1 | 85.6 | 95.3 |
| -7.5 | 80.5 | 98.2 | 99.1 |
| -7 | 96.3 | 101.5 | 100.2 |
| -6.5 | 98.9 | 99.8 | 99.5 |
| -6 | 100.1 | 100.5 | 101.1 |
Statistical Analysis: A Comparative Approach
Method 1: Nonlinear Regression (Four-Parameter Logistic Model)
This is the gold standard for analyzing dose-response data.[6][7][8] It allows for the determination of key parameters such as the IC50 (the concentration of an inhibitor where the response is reduced by half).
The relationship between drug concentration and biological response is typically sigmoidal, not linear.[6] Nonlinear regression models, specifically the four-parameter logistic (4PL) equation, are designed to fit these sigmoidal curves accurately. The 4PL model is defined by the top and bottom plateaus of the curve, the IC50, and the Hill slope (a measure of the steepness of the curve).
-
Data Entry: Create a new XY data table. Enter the logarithm of the compound concentrations in the X column and the corresponding percentage inhibition values in the Y columns for each compound.
-
Analysis Selection: Click "Analyze" and choose "Nonlinear regression (curve fit)" from the XY analyses section.
-
Model Selection: In the "Dose-Response - Inhibition" family of equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".
-
Comparison of IC50 Values: Navigate to the "Compare" tab within the nonlinear regression dialog. Select the option to "Test if selected parameters differ between data sets" and choose the "Extra sum-of-squares F test". Check the box next to "LogIC50". This test will determine if the IC50 values between the different compounds are statistically different.
-
Interpretation: The results will provide the best-fit IC50 value for each compound along with its 95% confidence interval. The P-value from the extra sum-of-squares F test will indicate whether the differences in LogIC50 values are statistically significant.
| Parameter | PSBA | PPTN | Compound 25l |
| LogIC50 | -8.01 | -8.75 | -9.05 |
| IC50 (nM) | 97.7 | 17.8 | 8.9 |
| HillSlope | 1.1 | 1.2 | 1.3 |
| Top | 100.2 | 100.8 | 100.5 |
| Bottom | 3.1 | 4.5 | 9.8 |
Statistical Comparison of LogIC50s (Extra sum-of-squares F test): P < 0.0001, indicating a statistically significant difference between the potencies of the three compounds.
Method 2: Two-Way Analysis of Variance (ANOVA)
Two-way ANOVA can be used to analyze the effects of two independent variables (in this case, the compound and its concentration) on a dependent variable (percentage inhibition).[9][10][11]
While not the ideal method for determining IC50 values, two-way ANOVA is useful for determining if there is a significant overall difference between the compounds across all tested concentrations and if there is an interaction between the compound and its concentration.[9][12] This can be a valuable initial assessment, especially if the data does not fit a sigmoidal curve well.
-
Data Entry: Enter the data in a grouped data table format. One column for the compound name, one for the concentration, and one for the percentage inhibition.
-
Analysis Selection: Click "Analyze" and choose "Two-way ANOVA" from the Grouped analyses section.
-
Model Specification: Specify the factors (Compound and Concentration) and the dependent variable (Percentage Inhibition).
-
Multiple Comparisons: After running the ANOVA, proceed to multiple comparisons to determine which specific compound-concentration pairs are significantly different. A common choice is the Tukey's multiple comparisons test.
-
Interpretation: The ANOVA results will provide P-values for the main effects of "Compound" and "Concentration," as well as for their interaction. A significant P-value for "Compound" indicates an overall difference between the inhibitors. A significant interaction term suggests that the effect of the compound depends on the concentration. The multiple comparisons test will pinpoint the specific concentrations at which the compounds show statistically different effects.
-
Main Effect of Compound: P < 0.001
-
Main Effect of Concentration: P < 0.001
-
Interaction between Compound and Concentration: P < 0.01
These results indicate that there are significant differences between the compounds and that the inhibitory effect is concentration-dependent. The significant interaction suggests that the dose-response profiles of the compounds are not parallel.
Comparison of Statistical Approaches
| Feature | Nonlinear Regression (4PL) | Two-Way ANOVA |
| Primary Output | IC50, Hill Slope, Top/Bottom Plateaus | P-values for main effects and interaction |
| Primary Question Answered | What is the potency (IC50) of each compound? | Is there an overall difference between the compounds across the tested concentrations? |
| Assumptions | Data follows a sigmoidal dose-response relationship. | Data is normally distributed with equal variances between groups. |
| Strengths | Provides a direct measure of potency (IC50). Allows for statistical comparison of potencies. | Can detect differences between compounds even if the data does not fit a perfect sigmoidal curve. |
| Limitations | May not be appropriate for complex dose-response relationships (e.g., biphasic). | Does not provide a direct measure of potency. Can be less powerful than nonlinear regression for dose-response data.[9][12] |
Visualizing the Data Analysis Pipeline
The following diagram illustrates the decision-making process for choosing the appropriate statistical analysis:
Conclusion and Recommendations
For the robust analysis of dose-response data from experiments investigating compounds like this compound, nonlinear regression using a four-parameter logistic model is the superior method . It provides a direct and mechanistically relevant measure of potency (IC50) and allows for statistically sound comparisons between compounds.
While two-way ANOVA can offer initial insights into whether significant differences exist between treatment groups, it is a less powerful and less specific tool for this type of data.[9][12] It should be considered a secondary or exploratory method.
Ultimately, the goal of statistical analysis in this context is to guide the drug discovery process by providing clear, quantifiable, and statistically supported evidence of a compound's efficacy. By understanding the strengths and limitations of different statistical approaches, researchers can make more informed decisions, accelerating the development of novel therapeutics targeting the P2Y14 receptor.
References
-
Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. [Link]
-
Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. National Institutes of Health. [Link]
-
Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. [Link]
-
Example of non linear regression dose response data in GraphPad Prism. YouTube. [Link]
-
Tutorial: Plotting dose-response curves. GraphPad. [Link]
-
Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of Biomolecular Screening. [Link]
-
Example of non linear regression dose response data in GraphPad Prism | Video Summary and Q&A. Glasp. [Link]
-
Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. [Link]
-
(PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]
-
P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]
-
Best method of comparing IC50 values. Reddit. [Link]
-
Does it make sense to use ANOVA multiple comparison tests to compare two dose-response... GraphPad. [Link]
-
Development of selective agonists and antagonists of P2Y receptors. PubMed Central. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. [Link]
-
Comparability of mixed IC50 data – A Statistical Analysis. Novartis OAK. [Link]
-
Two-Way ANOVA in R. Effect of Treatment and Age on Blood... BDA Lab Editor. [Link]
-
Two-Way ANOVA - Full Course. YouTube. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
-
Good statistical practice in pharmacology Problem 2. PubMed Central. [Link]
-
A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. PubMed Central. [Link]
-
Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. PubMed Central. [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. ResearchGate. [Link]
Sources
- 1. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grljournals.in [grljournals.in]
- 7. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Does it make sense to use ANOVA multiple comparison tests to compare two dose-response curves at every dose (or two time course curves at every time point)? - FAQ 1084 - GraphPad [graphpad.com]
- 10. medium.com [medium.com]
- 11. m.youtube.com [m.youtube.com]
- 12. graphpad.com [graphpad.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Propane-1-sulfonamido)benzoic acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Propane-1-sulfonamido)benzoic acid. This document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to handle this chemical waste responsibly, ensuring personal safety and environmental protection.
Understanding the Compound: Hazard Profile and Risk Assessment
This compound is a substituted aromatic compound containing both a benzoic acid and a sulfonamide functional group. While specific toxicological data for this exact compound is not extensively documented, its chemical structure allows for a robust risk assessment based on the known hazards of its constituent moieties: benzoic acid and aromatic sulfonic acids.
-
Benzoic Acid Moiety: Benzoic acid is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4][5] Prolonged or repeated exposure can also lead to organ damage.[3][4]
-
Sulfonamide and Sulfonic Acid Group: Sulfonic acids as a class can be corrosive and irritating to the skin and respiratory tract upon contact or inhalation.[6]
Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation and damage to the skin, eyes, and respiratory system. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.
Pre-Disposal Preparations: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[6] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes or airborne dust particles.[1][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility with aromatic acids and sulfur-containing compounds.[1][7]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1][8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8] All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[1][3]
| Hazard Summary and Recommended PPE | | :--- | :--- | | Potential Hazards | Causes skin irritation[1][3][4], Causes serious eye damage[1][3][4], May cause respiratory irritation[1][5], Harmful if swallowed[1][2] | | Required PPE | Safety Goggles/Face Shield, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat, NIOSH-Approved Respirator (if dust is generated) |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: For large spills, evacuate non-essential personnel from the immediate area and ensure proper ventilation.[9]
-
Control Ignition Sources: Although not highly flammable, it's good practice to eliminate any potential ignition sources in the vicinity.[9]
-
Containment:
-
For Minor Spills (Solid): Carefully clean up all spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Gently sweep or scoop the material into a designated, labeled hazardous waste container.[1][2]
-
For Major Spills (Solid): Moisten the spilled material slightly with water to prevent dust from becoming airborne, or use a HEPA-filter vacuum for cleanup.[9]
-
-
Decontamination: After the bulk of the material has been collected, decontaminate the spill area with soap and water or a suitable laboratory detergent.[10]
-
Waste Disposal: All cleanup materials (e.g., absorbent pads, contaminated gloves) must be placed in a sealed, labeled container for disposal as hazardous waste.[1][2]
Core Directive: Waste Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9][11]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3] It should be collected in its own designated, clearly labeled waste container.
-
Containerization:
-
Use a suitable, sealable container for waste collection, such as a polyethylene or polypropylene container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4]
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][3][4]
-
Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[3][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
-
Decontamination of Equipment
All laboratory equipment, such as glassware and spatulas, that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Washing: Wash the rinsed equipment with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Alpha Resources. (2021). BENZOIC ACID Safety Data Sheet. [Link]
-
Columbus Chemical. (2021). Benzoic Acid, Crystal USP Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]
-
NIST. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
-
U.S. Environmental Protection Agency. (2023). Management of Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Sulfuric Acid. [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet SRM 350c Benzoic Acid. [Link]
-
New Jersey Department of Health. (n.d.). Alkane Sulfonic Acid Hazard Summary. [Link]
Sources
- 1. alpharesources.com [alpharesources.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. capitalresin.com [capitalresin.com]
- 7. nj.gov [nj.gov]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. nj.gov [nj.gov]
- 10. homesciencetools.com [homesciencetools.com]
- 11. carlroth.com:443 [carlroth.com:443]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Propane-1-sulfonamido)benzoic Acid
As a Senior Application Scientist, it is understood that advancing drug development necessitates the synthesis and handling of novel chemical entities. 3-(Propane-1-sulfonamido)benzoic acid, a compound of interest for researchers, requires meticulous handling to ensure laboratory safety and maintain experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the established safety profiles of its parent chemical classes: sulfonamides and benzoic acid derivatives.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][3][4]
-
Serious Eye Damage: The crystalline nature of benzoic acid derivatives poses a significant risk to the eyes, potentially leading to severe damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][3]
-
Organ Damage: Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs such as the lungs.[2][4]
| Hazard Statement | Classification | Source |
| H315: Causes skin irritation | Skin Irritant, Category 2 | [1][2][5] |
| H318: Causes serious eye damage | Serious Eye Damage, Category 1 | [1][2][5] |
| H335: May cause respiratory irritation | STOT SE, Category 3 | [1][3] |
| H372: Causes damage to organs through prolonged or repeated exposure | STOT RE, Category 1 | [2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound.
Primary Engineering Control: Chemical Fume Hood
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[9][10] This primary engineering control is critical for preventing the inhalation of airborne particulates and vapors.
Hand Protection
Chemical-resistant gloves are mandatory.[9][10] Nitrile or butyl rubber gloves provide adequate protection for handling acids and organic compounds.[10] For tasks involving potential splashing or extended contact, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contamination.[10]
Eye and Face Protection
At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[10] However, due to the severe eye damage risk, it is strongly advised to use chemical safety goggles.[2] When there is a heightened risk of splashing, a full-face shield worn over safety goggles is necessary for comprehensive protection.[9][10]
Body Protection
A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from contamination.[10][11]
Respiratory Protection
When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or if engineering controls are not available or fail, a full-face respirator with appropriate cartridges should be used.[1][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble PPE: Don all required personal protective equipment as detailed in Section 2.
Step 2: Handling the Compound
-
Weighing: If working with the solid form, carefully weigh the required amount within the fume hood. Avoid creating dust.[11][12]
-
Solution Preparation/Reaction: When preparing solutions or adding the compound to a reaction, do so slowly to prevent splashing.
-
Labeling: Clearly label all vessels containing the compound with its full chemical name and any known hazard warnings.[6]
Step 3: Post-Operational Procedures
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is crucial.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the contaminated area.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.[6] This includes:
-
Unused solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, pipette tips, absorbent paper).
-
-
Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[13] Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors.
References
- Redox. (2022, November 14).
- US Chemical Storage. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- BenchChem. (2025). Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.
- Carl Roth. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2024, September 6).
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
- CPAchem Ltd. (2023, June 2).
- Fisher Scientific. (2012, May 1).
- USDA Food Safety and Inspection Service. (2009, September 25).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sultan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. redox.com [redox.com]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
